molecular formula C11H12O3 B160265 Allyl phenoxyacetate CAS No. 7493-74-5

Allyl phenoxyacetate

Cat. No.: B160265
CAS No.: 7493-74-5
M. Wt: 192.21 g/mol
InChI Key: VUFZVGQUAVDKMC-UHFFFAOYSA-N
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Description

Allyl phenoxyacetate (CAS 7493-74-5) is an organic ester compound with the molecular formula C11H12O3 and a molecular weight of 192.21 g/mol . It is a colorless to pale yellow liquid and is characterized by a pleasant, floral odor often compared to jasmine or lily of the valley, making it a significant compound in fragrance and flavor research .In research and development, this compound serves multiple purposes. It is a valuable ingredient in the formulation of perfumes, colognes, and other scented products for both the cosmetic and household goods industries, where it can act as a fixative to enhance scent longevity . Beyond perfumery, it functions as a versatile monomer in polymer chemistry, participating in copolymerization reactions to create materials with specific properties for coatings, adhesives, and sealants . The compound also exhibits insecticidal properties, making it a subject of interest in the development of pest control formulations . Furthermore, its structure, featuring both allyl and ester functional groups, makes it a useful building block in organic synthesis. It can undergo various reactions, including hydrolysis, oxidation, and addition reactions, for the preparation of more complex molecules .this compound should be handled with appropriate care in a laboratory setting. Safety protocols, including the use of personal protective equipment (PPE) and working in a well-ventilated area, are essential to prevent skin irritation or inhalation exposure . Researchers should ensure compliance with all local and international regulations, such as TSCA or REACH, for this substance . This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses or personal consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

prop-2-enyl 2-phenoxyacetate
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InChI

InChI=1S/C11H12O3/c1-2-8-13-11(12)9-14-10-6-4-3-5-7-10/h2-7H,1,8-9H2
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InChI Key

VUFZVGQUAVDKMC-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)COC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
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DSSTOX Substance ID

DTXSID3064722
Record name Allyl phenoxyacetate
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Molecular Weight

192.21 g/mol
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Physical Description

Colourless to yellow liquid with honey/pineapple odour
Record name Allyl phenoxyacetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

100.00 to 102.00 °C. @ 1.00 mm Hg
Record name Allyl phenoxyacetate
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Solubility

585 mg/L @ 20 °C (exp)
Record name Allyl phenoxyacetate
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Density

1.000-1.110
Record name Allyl phenoxyacetate
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CAS No.

7493-74-5
Record name Allyl phenoxyacetate
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Record name Allyl phenoxyacetate
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Record name Allyl phenoxyacetate
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Record name Acetic acid, 2-phenoxy-, 2-propen-1-yl ester
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Record name Allyl phenoxyacetate
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Record name ALLYL PHENOXYACETATE
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Record name Allyl phenoxyacetate
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Allyl phenoxyacetate chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Allyl Phenoxyacetate (B1228835): Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, structure, and synthesis of allyl phenoxyacetate. It is intended for researchers, scientists, and professionals in drug development and related fields who require detailed technical information.

Chemical Structure and Identification

This compound is an organic compound classified as an ester of phenoxyacetic acid and allyl alcohol.[1][2] The structure consists of a phenoxy group attached to an acetate (B1210297) moiety, which is in turn esterified with an allyl group.

Chemical Structure:

Caption: Chemical structure of this compound.

Identifiers: [3][4][5]

IdentifierValue
IUPAC Nameprop-2-enyl 2-phenoxyacetate
CAS Number7493-74-5
Molecular FormulaC₁₁H₁₂O₃
Molecular Weight192.21 g/mol
SMILESC=CCOC(=O)COc1ccccc1
InChI1S/C11H12O3/c1-2-8-13-11(12)9-14-10-6-4-3-5-7-10/h2-7H,1,8-9H2
InChIKeyVUFZVGQUAVDKMC-UHFFFAOYSA-N

Physicochemical Properties

This compound is a clear, colorless to pale yellow liquid.[6] It is characterized by a sweet, fruity odor with notes of pineapple and honey.[7]

Table of Physicochemical Properties:

PropertyValueReference
Physical State Clear, colorless to pale yellow liquid[6][7]
Boiling Point 265-266 °C (at 760 mmHg)
144-146 °C (at 1.2 Kpa)[8]
Density 1.102 g/mL (at 25 °C)
1.101 - 1.106 g/mL (at 20 °C)[6][7]
Refractive Index 1.516 (at 20 °C)
1.514 - 1.517 (at 20 °C)[7]
Solubility Soluble in alcohol. Practically insoluble in water.
Flash Point >100 °C[7]
Vapor Pressure 0.00454 mmHg (at 25 °C)

Spectroscopic Data

Spectroscopic data is crucial for the structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands. Key peaks would include a strong C=O stretching vibration from the ester group (around 1760 cm⁻¹), C-O stretching vibrations for the ester and ether linkages, and peaks corresponding to the C=C stretching of the allyl group and the aromatic ring.[2]

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound would likely show a molecular ion peak at m/z 192.[9] Common fragmentation patterns for esters include the loss of the alkoxy group. For this compound, fragmentation of the allyl group (m/z 41) and the phenoxyacetyl group would also be expected.[9][10] A prominent peak at m/z 107 is often observed, corresponding to the phenoxy-CH₂⁺ fragment.[9]

Experimental Protocols

Synthesis of this compound

This compound can be synthesized via several methods. Below are detailed protocols for two common approaches.

Method 1: Fischer Esterification

This method involves the direct esterification of phenoxyacetic acid with allyl alcohol using an acid catalyst and an azeotropic solvent to remove water.

  • Materials: Phenoxyacetic acid, allyl alcohol, benzene (B151609) (or toluene), and a strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid).[8]

  • Procedure:

    • In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, combine phenoxyacetic acid (1 molar equivalent), allyl alcohol (1.2-1.5 molar equivalents), and benzene.

    • Add a catalytic amount of sulfuric acid.

    • Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap.

    • Continue refluxing until no more water is collected, indicating the reaction is complete (typically 8 hours).[8]

    • Cool the reaction mixture to room temperature.

    • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by vacuum distillation to obtain pure this compound.[8][11]

Method 2: Synthesis via Phase-Transfer Catalysis

This method avoids the need for azeotropic removal of water and can proceed under milder conditions.

  • Materials: Phenol (B47542), sodium hydroxide (B78521), water, toluene (B28343), sodium chloroacetate (B1199739), allyl chloride, and a phase-transfer catalyst (e.g., benzyltriethylammonium chloride).[3]

  • Procedure:

    • Preparation of Sodium Phenoxyacetate:

      • In a flask, dissolve phenol (1 mol) and sodium hydroxide (1.2 mol) in water.[3]

      • Heat the mixture to 80-90 °C and stir for 2 hours.[3]

      • Remove a portion of the water by distillation under normal pressure.[3]

      • Add toluene and continue to heat to azeotropically remove the remaining water, yielding a toluene suspension of sodium phenate.[3]

      • Add sodium chloroacetate (1 mol) to the suspension and reflux for 4 hours to form a toluene suspension of sodium phenoxyacetate.[3]

    • Esterification:

      • To the suspension of sodium phenoxyacetate, add allyl chloride (1.5 mol) and benzyltriethylammonium chloride (catalyst).[3]

      • Heat the mixture to reflux for 6-10 hours. Monitor the reaction by GC until the allyl chloride concentration is stable.[3]

      • Cool the reaction mixture and filter to remove the catalyst and sodium chloride.[3]

      • Recover the excess allyl chloride and toluene from the filtrate by distillation under normal pressure.[3]

      • Purify the resulting crude product by vacuum distillation to yield the final this compound product.[3]

Biological Activity and Potential Signaling Pathways

While primarily used in the flavor and fragrance industry, some research suggests potential biological activities for this compound and related compounds.[1]

Potential Applications in Agriculture

There are indications that this compound may have applications as a pesticide or herbicide, though specific mechanisms of action are not well-documented in publicly available literature.[1]

Dermal Irritation

Studies have investigated the dermal irritation potential of various allyl esters, including this compound. The presence of free allyl alcohol as an impurity is a known factor in delayed skin irritation.[12]

Hypothesized Signaling Pathway: Induction of Detoxification Enzymes

Direct evidence for signaling pathways activated by this compound is limited. However, other allyl-containing compounds, such as diallyl disulfide from garlic, are known to induce phase II detoxification enzymes like Glutathione (B108866) S-Transferase (GST).[13] The allyl group is critical for this activity.[13] It is plausible that this compound, due to its allyl moiety, could also modulate cellular defense mechanisms through similar pathways.

Below is a diagram illustrating a hypothesized logical workflow for the induction of GST by an allyl-containing compound.

G cluster_0 Extracellular cluster_1 Intracellular This compound This compound Cellular Uptake Cellular Uptake This compound->Cellular Uptake Metabolism (release of allyl group) Metabolism (release of allyl group) Cellular Uptake->Metabolism (release of allyl group) Activation of Nrf2 Pathway Activation of Nrf2 Pathway Metabolism (release of allyl group)->Activation of Nrf2 Pathway Hypothesized Induction of GSTP1 Gene Expression Induction of GSTP1 Gene Expression Activation of Nrf2 Pathway->Induction of GSTP1 Gene Expression Increased GSTP1 Protein Increased GSTP1 Protein Induction of GSTP1 Gene Expression->Increased GSTP1 Protein Enhanced Detoxification Enhanced Detoxification Increased GSTP1 Protein->Enhanced Detoxification

Caption: Hypothesized pathway for GST induction by this compound.

Applications

The primary application of this compound is in the flavor and fragrance industry. It is used to impart fruity and sweet notes, particularly of pineapple and honey, to a variety of products.[7] It is also used in the synthesis of other organic compounds, such as in the development of monolithic materials for protein separation in chromatography.[12]

Safety and Handling

This compound should be handled with care in a well-ventilated area. It may cause skin and eye irritation.[1] Standard personal protective equipment, including gloves and safety glasses, should be worn. Store in a cool, dry place away from oxidizing agents.

Conclusion

This compound is a versatile ester with significant applications in the flavor and fragrance industries. Its synthesis is well-established, and its chemical and physical properties are well-characterized. While its biological activity is not extensively studied, the presence of the allyl group suggests potential for further investigation into its effects on cellular pathways, particularly those related to detoxification. This guide provides a foundational resource for researchers and professionals working with this compound.

References

An In-depth Technical Guide to the Physical Properties of Allyl Phenoxyacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of allyl phenoxyacetate (B1228835). The information is presented to support research, development, and quality control activities involving this compound. All quantitative data are summarized in structured tables for ease of reference, and detailed experimental protocols for key physical property determination are provided.

Core Physical and Chemical Properties

Allyl phenoxyacetate is a clear, colorless to pale yellow liquid.[1][2][3] It is recognized by its CAS Number 7493-74-5.[1][2][3][4][5][][7][8][9][10][11][12][13][14][15] The compound is characterized by a molecular formula of C₁₁H₁₂O₃ and a molecular weight of approximately 192.21 g/mol .[1][2][3][4][11][14][15]

It possesses a characteristic sweet, fruity odor with notes of honey and pineapple.[2][3][8] This makes it a common ingredient in the flavor and fragrance industry.[1][3]

Quantitative Physical Properties

The following tables summarize the key quantitative physical properties of this compound.

Table 1: Boiling Point

ValueConditionsSource(s)
265-266 °CAtmospheric Pres.[8][14]
137 °C1 Torr[5]
133 °CNot specified[4]

Table 2: Density

ValueTemperatureSource(s)
1.102 g/mL25 °C[1][8][14]
1.08 g/cm³Not specified[4]
1.0820 g/cm³20 °C[5][]
1.100 - 1.105 g/mL25 °C
1.101 - 1.106 g/mL20 °C[2]
1.100 to 1.110 g/mL25 °C[3]

Table 3: Refractive Index

ValueTemperatureSource(s)
1.516 (n20/D)20 °C[8][14]
1.524020 °C[4]
1.514 - 1.518 (n20/D)20 °C[1]
1.5120 - 1.518020 °C[2]

Table 4: Solubility

SolventSolubilitySource(s)
WaterPractically insoluble[4][]
Water585 mg/L @ 20 °C (experimental)[7]
AlcoholSoluble[7]
Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, AcetoneSoluble[10]

Table 5: Other Properties

PropertyValueSource(s)
Flash Point> 100 °C (> 212 °F) TCC[7]
Flash Point135 °C[2][]
Flash Point140 °C (284 °F) - closed cup
Flash Point> 230 °F[14]
logP (o/w)2.607 (estimated)[7]
Vapor Density6.63[4]

Experimental Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the experimental determination of the key physical properties of a liquid chemical such as this compound.

G cluster_0 Workflow for Physical Property Determination of this compound cluster_1 Property Measurement start Sample Procurement (this compound, ≥99% Purity) purity_check Purity Verification (GC-MS) start->purity_check boiling_point Boiling Point Determination purity_check->boiling_point Verified Sample density Density Measurement purity_check->density Verified Sample refractive_index Refractive Index Measurement purity_check->refractive_index Verified Sample solubility Solubility Assessment purity_check->solubility Verified Sample flash_point Flash Point Test purity_check->flash_point Verified Sample data_analysis Data Analysis and Comparison boiling_point->data_analysis density->data_analysis refractive_index->data_analysis solubility->data_analysis flash_point->data_analysis report Technical Data Sheet Generation data_analysis->report

Caption: Experimental workflow for determining the physical properties of this compound.

Experimental Protocols

Detailed methodologies for the determination of key physical properties are outlined below. These protocols are based on standard laboratory practices and established guidelines.

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. This protocol describes the distillation method, a common and accurate technique.

Apparatus:

  • Distillation flask with a side arm

  • Condenser

  • Receiving flask

  • Calibrated thermometer (-10 to 300 °C)

  • Heating mantle or oil bath

  • Boiling chips

Procedure:

  • Place a small volume (e.g., 20-30 mL) of this compound into the distillation flask.

  • Add a few boiling chips to ensure smooth boiling.

  • Set up the distillation apparatus. The thermometer bulb should be positioned so that the top of the bulb is level with the bottom of the side arm leading to the condenser.

  • Begin circulating cold water through the condenser.

  • Gently heat the flask using the heating mantle or oil bath.

  • Record the temperature when the liquid begins to boil and a steady stream of condensate is observed in the condenser. This temperature, when the distillation rate is about one drop per second and the temperature is constant, is the boiling point.

  • If determining the boiling point at reduced pressure, a vacuum pump and manometer are connected to the system, and the pressure is recorded along with the temperature.

Principle: Density is the mass per unit volume of a substance. This protocol uses a pycnometer for precise measurement.

Apparatus:

  • Pycnometer (a specific volume glass flask)

  • Analytical balance (readable to ±0.1 mg)

  • Constant temperature water bath

  • Calibrated thermometer

Procedure:

  • Clean and dry the pycnometer thoroughly.

  • Determine and record the mass of the empty, dry pycnometer.

  • Fill the pycnometer with distilled water and place it in a constant temperature water bath (e.g., 25 °C) until it reaches thermal equilibrium.

  • Adjust the water level to the calibration mark, ensuring no air bubbles are present.

  • Remove the pycnometer from the bath, dry the outside, and record its mass.

  • Empty and dry the pycnometer again.

  • Fill the pycnometer with this compound and repeat steps 3-5.

  • Calculate the density using the following formula: Density (g/mL) = (mass of this compound) / (mass of water) * density of water at the measurement temperature.

Principle: The refractive index of a substance is the ratio of the speed of light in a vacuum to its speed in the substance. It is a characteristic property and is sensitive to temperature.

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath connected to the refractometer

  • Light source (typically a sodium lamp, D-line)

  • Dropper or pipette

Procedure:

  • Turn on the refractometer and the light source.

  • Circulate water from the constant temperature bath through the refractometer prisms to bring them to the desired temperature (e.g., 20 °C).

  • Open the prisms and clean their surfaces with a soft tissue and a suitable solvent (e.g., ethanol (B145695) or acetone). Allow them to dry completely.

  • Place a few drops of this compound onto the surface of the lower prism.

  • Close the prisms firmly.

  • Adjust the instrument to bring the dividing line between the light and dark fields into the crosshairs of the eyepiece.

  • If necessary, adjust the compensator to eliminate any color fringes.

  • Read the refractive index from the scale.

Principle: This protocol describes a qualitative and semi-quantitative method for determining the solubility of this compound in various solvents.

Apparatus:

  • Test tubes with stoppers

  • Graduated pipettes or burettes

  • Vortex mixer

  • Analytical balance

Procedure:

  • Qualitative Assessment:

    • Place a small amount (e.g., 0.1 mL) of this compound into a test tube.

    • Add a small volume (e.g., 3 mL) of the solvent to be tested (e.g., water, ethanol).

    • Stopper the test tube and shake vigorously or use a vortex mixer for 1-2 minutes.

    • Observe the mixture for homogeneity. If the liquid is clear with no visible droplets, it is considered soluble. If it is cloudy or forms a separate layer, it is insoluble or sparingly soluble.

  • Semi-Quantitative Assessment (for water solubility):

    • Prepare a series of known concentrations of this compound in water.

    • Observe the solutions for the highest concentration that forms a clear, homogeneous solution after vigorous mixing and allowing it to stand. This provides an approximate solubility limit.

    • For more precise measurements, analytical techniques such as UV-Vis spectroscopy or HPLC can be used to determine the concentration of the solute in a saturated solution.

Principle: The flash point is the lowest temperature at which a liquid can form an ignitable mixture in air near the surface of the liquid. The closed-cup method is generally used for higher flash point liquids.

Apparatus:

  • Pensky-Martens closed-cup tester

  • Heat source

  • Stirrer

  • Ignition source (e.g., a small flame or electric igniter)

  • Calibrated thermometer

Procedure:

  • Ensure the apparatus is clean and dry.

  • Pour the this compound sample into the test cup up to the filling mark.

  • Place the lid on the cup and insert the thermometer.

  • Begin heating the sample at a slow, constant rate while continuously stirring.

  • At regular temperature intervals, apply the ignition source to the opening in the cup lid.

  • The flash point is the lowest temperature at which the application of the ignition source causes the vapor above the liquid to ignite with a brief flash.

  • Record the temperature at which the flash occurs.

Spectral Data

Spectral data for this compound, including IR and Mass Spectra, are available in public databases such as the NIST WebBook.[11] This information is crucial for structural elucidation and identity confirmation. Researchers are encouraged to consult these resources for detailed spectral information.[11][12]

References

Allyl Phenoxyacetate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allyl phenoxyacetate (B1228835), a versatile organic ester, holds significant interest across various scientific disciplines, primarily in the fragrance and flavor industries, with emerging applications in agrochemicals. This document provides an in-depth technical overview of allyl phenoxyacetate, encompassing its chemical identity, physicochemical properties, synthesis methodologies, and safety data. Detailed experimental protocols for its synthesis and analysis are presented, alongside a discussion of its current and potential applications. This guide is intended to serve as a comprehensive resource for professionals engaged in research and development involving this compound.

Chemical Identity and Synonyms

This compound is systematically known as prop-2-enyl 2-phenoxyacetate . Its unique chemical structure, characterized by an ester functional group formed from phenoxyacetic acid and allyl alcohol, imparts a distinct and pleasant aroma.[1]

CAS Number: 7493-74-5[2][3][4][5]

Table 1: Synonyms and Identifiers

TypeIdentifier
Synonyms Acetate (B1210297) P.A.[6]
Acetic acid, 2-phenoxy-, 2-propen-1-yl ester[7]
Acetic acid, phenoxy-, 2-propenyl ester[7][8]
Acetic acid, phenoxy-, allyl ester[7][8]
Allyl 2-phenoxyacetate[2][5][7]
Phenoxyacetic Acid Allyl Ester[3]
Phenoxy allyl acetate[9]
2-Propenyl phenoxyacetate[10]
EC Number 231-335-2[4][5]
FEMA Number 2038[5]
InChI InChI=1S/C11H12O3/c1-2-8-13-11(12)9-14-10-6-4-3-5-7-10/h2-7H,1,8-9H2[8]
InChI Key VUFZVGQUAVDKMC-UHFFFAOYSA-N[8]
SMILES C=CCOC(=O)COC1=CC=CC=C1[5]

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a characteristic sweet, fruity, and floral aroma, often with notes of pineapple and honey.[1] It is practically insoluble in water but soluble in organic solvents.

Table 2: Physicochemical Data

PropertyValue
Molecular Formula C₁₁H₁₂O₃[3]
Molecular Weight 192.21 g/mol [3][5]
Appearance Colorless to pale yellow liquid[1][9]
Density 1.102 g/mL at 25 °C[5]
Boiling Point 265-266 °C[5]
Refractive Index n20/D 1.516[5]
Water Solubility 0.72 g/L (Predicted)[10]
logP 2.15 (Predicted)[10]

Synthesis of this compound

The primary method for synthesizing this compound is through the esterification of phenoxyacetic acid with allyl alcohol. This reaction can be catalyzed by a strong acid.

Experimental Protocol: Fischer Esterification

This protocol details the synthesis of this compound via Fischer esterification.

Materials:

  • Phenoxyacetic acid

  • Allyl alcohol

  • Sulfuric acid (concentrated)

  • Hexane (B92381) (or another suitable water-entraining solvent)

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous sodium sulfate

  • Dean-Stark apparatus

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine phenoxyacetic acid and an excess of allyl alcohol. Add a suitable solvent such as hexane to facilitate the removal of water.

  • Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Reflux: Heat the mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap. Continue the reflux until the theoretical amount of water has been collected, indicating the completion of the reaction.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel and wash with a 5% sodium bicarbonate solution to neutralize the acidic catalyst.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter to remove the drying agent.

    • Remove the solvent by rotary evaporation.

    • Purify the crude product by vacuum distillation to obtain pure this compound.

Diagram 1: Synthesis Workflow

G Workflow for this compound Synthesis reagents Phenoxyacetic Acid + Allyl Alcohol + Sulfuric Acid (catalyst) reflux Reflux with Dean-Stark Trap reagents->reflux workup Work-up: - Neutralization (NaHCO3) - Washing (H2O, Brine) reflux->workup drying Drying (Na2SO4) workup->drying purification Purification: - Solvent Removal - Vacuum Distillation drying->purification product Pure this compound purification->product G Safety Precautions for Handling this compound compound This compound hazards Potential Hazards: - Harmful if Swallowed - Toxic in Contact with Skin - Skin Sensitizer compound->hazards ppe Personal Protective Equipment (PPE): - Gloves - Safety Glasses - Lab Coat hazards->ppe handling Safe Handling Practices: - Well-ventilated Area - Avoid Inhalation hazards->handling storage Proper Storage: - Cool, Dry Place - Tightly Sealed Container hazards->storage emergency Emergency Procedures: - Rinse Skin/Eyes with Water - Seek Medical Attention hazards->emergency

References

An In-Depth Technical Guide to the Spectral Data of Allyl Phenoxyacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for allyl phenoxyacetate (B1228835), a compound of interest in various chemical and pharmaceutical research fields. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for compound identification, structural elucidation, and quality control.

Data Presentation

The spectral data for allyl phenoxyacetate is summarized in the following tables for clarity and ease of comparison.

Table 1: ¹H NMR Spectral Data of this compound
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
7.32 - 7.28m2HAr-H
7.01 - 6.97m1HAr-H
6.93 - 6.90m2HAr-H
5.97ddt17.2, 10.5, 5.61H-CH=CH₂
5.35dq17.2, 1.51H=CH₂ (trans)
5.27dq10.5, 1.41H=CH₂ (cis)
4.69s2HO-CH₂-C=O
4.66dt5.6, 1.42HO-CH₂-CH=

Solvent: CDCl₃. Spectrometer frequency: 400 MHz.

Table 2: ¹³C NMR Spectral Data of this compound
Chemical Shift (δ) ppmCarbon TypeAssignment
168.9C=OEster Carbonyl
157.7CAr-C-O
131.8CH-CH=CH₂
129.5CHAr-CH
121.8CHAr-CH
118.9CH₂=CH₂
114.7CHAr-CH
66.0CH₂O-CH₂-CH=
65.4CH₂O-CH₂-C=O

Solvent: CDCl₃. Spectrometer frequency: 100 MHz.

Table 3: IR Spectral Data of this compound.[1]
Wavenumber (cm⁻¹)IntensityAssignment
3070Medium=C-H Stretch (Aromatic & Alkene)
2985, 2920Medium-C-H Stretch (Aliphatic)
1760StrongC=O Stretch (Ester)
1600, 1495StrongC=C Stretch (Aromatic)
1210StrongC-O Stretch (Ester)
1170StrongC-O-C Stretch (Ether)
990, 930Strong=C-H Bend (Alkene)
750, 690StrongC-H Bend (Aromatic)

Sample preparation: Neat liquid.

Table 4: Mass Spectrometry Data of this compound
m/zRelative Intensity (%)Proposed Fragment Ion
19225[M]⁺ (Molecular Ion)
107100[C₆H₅OCH₂]⁺
7760[C₆H₅]⁺
4145[C₃H₅]⁺ (Allyl cation)

Ionization method: Electron Ionization (EI) at 70 eV.

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: A sample of this compound (approximately 10-20 mg) is dissolved in deuterated chloroform (B151607) (CDCl₃, 0.5-0.7 mL) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (δ 0.00 ppm), although modern spectrometers can reference the residual solvent peak.

  • Instrumentation: Spectra are recorded on a 400 MHz NMR spectrometer.

  • ¹H NMR Acquisition: The proton NMR spectrum is acquired using a standard single-pulse experiment. Key parameters include a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio.

  • ¹³C NMR Acquisition: The carbon-13 NMR spectrum is acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width of around 220 ppm is used. Due to the low natural abundance of ¹³C, a larger number of scans (typically 1024 or more) and a longer relaxation delay (2-5 seconds) are required to obtain a spectrum with an adequate signal-to-noise ratio.

  • Data Processing: The raw data (Free Induction Decay, FID) is processed using a Fourier transform. The resulting spectra are phase-corrected and baseline-corrected. Chemical shifts are referenced to TMS or the residual solvent peak.

Infrared (IR) Spectroscopy
  • Sample Preparation: As this compound is a liquid at room temperature, the IR spectrum is conveniently recorded using the neat liquid. A drop of the sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

  • Data Acquisition: A background spectrum of the clean salt plates is recorded first. The sample is then placed in the beam path, and the sample spectrum is acquired. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)
  • Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol (B129727) or dichloromethane) is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.

  • Ionization: Electron Ionization (EI) is employed, where the sample molecules in the gas phase are bombarded with a beam of electrons with an energy of 70 eV. This causes the molecules to ionize and fragment.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: An electron multiplier or similar detector records the abundance of each ion at a specific m/z value. The resulting mass spectrum is a plot of relative intensity versus m/z.

Mandatory Visualization

The following diagrams illustrate the logical relationships and experimental workflows described in this guide.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Allyl_Phenoxyacetate This compound Sample NMR NMR Spectroscopy (¹H and ¹³C) Allyl_Phenoxyacetate->NMR Dissolve in CDCl₃ IR IR Spectroscopy Allyl_Phenoxyacetate->IR Neat Liquid (thin film) MS Mass Spectrometry Allyl_Phenoxyacetate->MS Dilute in Volatile Solvent Structure_Elucidation Structural Elucidation and Confirmation NMR->Structure_Elucidation Proton and Carbon Framework IR->Structure_Elucidation Functional Groups MS->Structure_Elucidation Molecular Weight and Fragmentation Pattern

Spectroscopic analysis workflow for this compound.

Structural_Information_from_Spectra cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry Allyl_Phenoxyacetate This compound C₁₁H₁₂O₃ 1H_NMR ¹H NMR - Chemical Shifts - Coupling Constants - Integration Allyl_Phenoxyacetate->1H_NMR 13C_NMR ¹³C NMR - Chemical Shifts Allyl_Phenoxyacetate->13C_NMR IR_Spec IR Spectrum - Stretching Frequencies - Bending Vibrations Allyl_Phenoxyacetate->IR_Spec Mass_Spec Mass Spectrum - Molecular Ion Peak - Fragmentation Pattern Allyl_Phenoxyacetate->Mass_Spec Proton_Environment Proton_Environment 1H_NMR->Proton_Environment Identifies Proton Environments Carbon_Skeleton Carbon_Skeleton 13C_NMR->Carbon_Skeleton Identifies Carbon Skeleton Functional_Groups Functional_Groups IR_Spec->Functional_Groups Identifies Functional Groups (C=O, C-O, C=C) Molecular_Formula Molecular_Formula Mass_Spec->Molecular_Formula Confirms Molecular Weight and Formula

Structural information derived from different spectroscopic techniques.

An In-depth Technical Guide to the ¹H NMR Chemical Shifts of Allyl Phenoxyacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopy of allyl phenoxyacetate (B1228835), a compound of interest in the fragrance and flavor industries. This document details the characteristic chemical shifts, provides a standardized experimental protocol for spectral acquisition, and illustrates the relationship between the molecular structure and its NMR spectrum.

¹H NMR Spectral Data of Allyl Phenoxyacetate

The ¹H NMR spectrum of this compound presents a unique fingerprint of its molecular structure. The chemical shifts (δ) are influenced by the electronic environment of each proton, providing valuable information for structural elucidation and purity assessment. The data presented below is a representative spectrum acquired in deuterated chloroform (B151607) (CDCl₃), with tetramethylsilane (B1202638) (TMS) as an internal standard.

Table 1: Summary of ¹H NMR Chemical Shifts for this compound

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-a (Ar-H, ortho)6.90-7.00m-2H
H-b (Ar-H, para)7.00-7.10m-1H
H-c (Ar-H, meta)7.25-7.35m-2H
H-d (-O-CH₂-C=O)4.65s-2H
H-e (-O-CH₂-CH=)4.68dt5.7, 1.42H
H-f (-CH=CH₂)5.90-6.05m-1H
H-g (cis to -CH)5.25dq10.5, 1.41H
H-h (trans to -CH)5.33dq17.2, 1.41H

Note: The chemical shifts for the aromatic protons (H-a, H-b, H-c) are presented as ranges due to complex splitting patterns (multiplets, m). The multiplicity is denoted as s (singlet), dt (doublet of triplets), m (multiplet), and dq (doublet of quartets).

Interpretation of the Spectrum

The ¹H NMR spectrum of this compound can be logically dissected into two main regions: the aromatic region (δ 6.90-7.35 ppm) and the aliphatic region (δ 4.65-6.05 ppm).

  • Aromatic Protons: The five protons on the phenyl ring give rise to signals in the downfield region of the spectrum, characteristic of aromatic protons. The ortho (H-a), meta (H-c), and para (H-b) protons exhibit distinct chemical shifts due to the influence of the ether linkage.

  • Methylene (B1212753) Protons (-O-CH₂-C=O): The two protons of the methylene group adjacent to the carbonyl and the phenoxy group (H-d) appear as a sharp singlet at approximately 4.65 ppm. The absence of adjacent protons results in no splitting.

  • Allyl Group Protons: The allyl group displays a characteristic set of signals:

    • The methylene protons adjacent to the ester oxygen (H-e) appear as a doublet of triplets around 4.68 ppm, due to coupling with the neighboring vinyl proton (H-f) and the two terminal vinyl protons (H-g and H-h).

    • The vinyl proton (H-f) is observed as a multiplet in the range of 5.90-6.05 ppm, resulting from coupling to the adjacent methylene protons (H-e) and the terminal vinyl protons (H-g and H-h).

    • The two terminal vinyl protons (H-g and H-h) are diastereotopic and therefore have different chemical shifts. They appear as distinct doublet of quartets, with the cis proton (H-g) at approximately 5.25 ppm and the trans proton (H-h) at around 5.33 ppm. The large coupling constant for the trans proton is a key identifying feature.

Experimental Protocol for ¹H NMR Spectroscopy

The following protocol outlines a standard procedure for obtaining a high-resolution ¹H NMR spectrum of this compound.

1. Sample Preparation:

  • Weigh approximately 10-20 mg of this compound into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), to the vial. Ensure the solvent is of high purity to avoid extraneous signals in the spectrum.

  • Gently swirl or vortex the vial to ensure the sample is completely dissolved.

  • Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This step is crucial to remove any particulate matter that could degrade the spectral resolution.

  • Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the NMR tube. TMS provides a reference signal at 0.00 ppm.

  • Cap the NMR tube securely.

2. NMR Spectrometer Setup and Data Acquisition:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent. This step is essential for maintaining a stable magnetic field during the experiment.

  • Shim the magnetic field to optimize its homogeneity across the sample. This process minimizes peak broadening and improves spectral resolution.

  • Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay. For a routine ¹H NMR spectrum of this compound, 8 to 16 scans are typically sufficient.

  • Acquire the free induction decay (FID) data.

3. Data Processing:

  • Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.

  • Phase correct the spectrum to ensure all peaks are in the absorptive mode.

  • Reference the spectrum by setting the TMS peak to 0.00 ppm.

  • Integrate the signals to determine the relative number of protons contributing to each peak.

  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.

Visualization of Structure-Spectrum Correlation

The following diagram illustrates the logical relationship between the different proton environments in this compound and their corresponding signals in the ¹H NMR spectrum.

Allyl_Phenoxyacetate_NMR cluster_molecule This compound Structure cluster_spectrum ¹H NMR Spectrum Regions mol Aromatic Aromatic Region (H-a, H-b, H-c) δ 6.90-7.35 mol->Aromatic Phenyl Ring Protons OCH2CO Methylene (-O-CH₂-C=O) (H-d) δ 4.65 mol->OCH2CO Methylene Protons Allyl Allyl Region (H-e, H-f, H-g, H-h) δ 4.68-6.05 mol->Allyl Allyl Group Protons

Caption: Correlation of this compound's structure with its ¹H NMR spectral regions.

This guide provides foundational information for the analysis of this compound using ¹H NMR spectroscopy. For more advanced applications, such as quantitative analysis or the study of intermolecular interactions, further experimental design and data analysis may be required.

FT-IR Spectroscopy for the Characterization of Allyl Phenoxyacetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique for the characterization of molecular structures. By measuring the absorption of infrared radiation by a sample, an FT-IR spectrum is generated, which provides a unique "fingerprint" of the molecule's functional groups. This guide provides an in-depth overview of the application of FT-IR spectroscopy for the characterization of allyl phenoxyacetate (B1228835), a molecule of interest in various chemical and pharmaceutical research fields. Allyl phenoxyacetate (C₁₁H₁₂O₃) possesses several distinct functional groups, including an ester, an ether, an aromatic ring, and an alkene, each with characteristic vibrational frequencies in the infrared region.[1][2]

Molecular Structure of this compound

The structural formula of this compound is crucial for the interpretation of its FT-IR spectrum. The molecule consists of a phenoxy group attached to an acetyl group, which is in turn esterified with an allyl alcohol.

Caption: Molecular Structure of this compound.

FT-IR Spectral Data of this compound

The following table summarizes the expected characteristic absorption bands for this compound. The precise wavenumber of each peak can vary slightly due to the molecular environment and the sample state.

Wavenumber (cm⁻¹)Functional GroupVibrational ModeExpected Intensity
3100-3000C-H (Aromatic & Alkene)StretchMedium
2960-2850C-H (Alkyl)StretchMedium
1765-1735C=O (Ester)StretchStrong
1680-1640C=C (Alkene)StretchMedium to Weak
1600-1450C=C (Aromatic)StretchMedium, multiple bands
1300-1000C-O (Ester & Ether)StretchStrong
995-910=C-H (Alkene)Bend (Out-of-plane)Strong
770-730 & 720-680C-H (Aromatic)Bend (Out-of-plane)Strong

Experimental Protocol for FT-IR Analysis

A detailed methodology for obtaining the FT-IR spectrum of this compound is provided below. This protocol is based on the Attenuated Total Reflectance (ATR) technique, which is suitable for liquid samples.

  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

    • Clean the ATR crystal (e.g., diamond or zinc selenide) with a suitable solvent such as isopropanol (B130326) or ethanol (B145695) and a soft, lint-free wipe.

    • Record a background spectrum to account for atmospheric and instrumental interferences.

  • Sample Preparation:

    • As this compound is a liquid at room temperature, no specific sample preparation is required.

    • Ensure the sample is free of any particulate matter or water, which can interfere with the spectrum.

  • Data Acquisition:

    • Place a small drop of this compound onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

    • Acquire the FT-IR spectrum over a typical range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a spectrum with a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • The acquired spectrum should be displayed in terms of transmittance or absorbance.

    • Perform baseline correction if necessary.

    • Identify the characteristic absorption peaks and compare them to the expected values in the data table and reference spectra.

FT-IR Characterization Workflow

The logical flow of characterizing this compound using FT-IR spectroscopy is illustrated in the following diagram.

G cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis instrument_prep Instrument Preparation (Background Scan) sample_prep Sample Preparation (Neat Liquid) data_acq FT-IR Spectrum Acquisition sample_prep->data_acq data_proc Data Processing (Baseline Correction) data_acq->data_proc peak_id Peak Identification data_proc->peak_id func_group Functional Group Assignment peak_id->func_group struct_confirm Structural Confirmation func_group->struct_confirm

Caption: Workflow for FT-IR Characterization of this compound.

Interpretation of the FT-IR Spectrum

The FT-IR spectrum of this compound is expected to exhibit a combination of peaks that confirm its structure. Key features to look for include:

  • Ester Group: A strong, sharp absorption band in the region of 1765-1735 cm⁻¹ corresponding to the C=O stretching vibration. The presence of strong C-O stretching bands between 1300 cm⁻¹ and 1000 cm⁻¹ further confirms the ester functionality.

  • Aromatic Ring: The presence of C-H stretching vibrations just above 3000 cm⁻¹ and characteristic C=C stretching absorptions in the 1600-1450 cm⁻¹ region are indicative of the benzene (B151609) ring. Strong out-of-plane C-H bending bands below 800 cm⁻¹ can provide information about the substitution pattern.

  • Allyl Group: The C=C stretching of the allyl group will appear in the 1680-1640 cm⁻¹ range, though it may be weak. More definitive are the out-of-plane =C-H bending vibrations which typically appear as strong bands in the 995-910 cm⁻¹ region.

  • Ether Linkage: The C-O-C stretching of the ether linkage will contribute to the strong absorption in the 1300-1000 cm⁻¹ region, often overlapping with the ester C-O stretch.

Conclusion

FT-IR spectroscopy is an indispensable tool for the structural elucidation and characterization of this compound. By carefully analyzing the positions, intensities, and shapes of the absorption bands in the FT-IR spectrum, researchers can confirm the presence of the key functional groups and verify the identity and purity of the compound. This guide provides the foundational knowledge for utilizing FT-IR spectroscopy effectively in the study of this compound and related molecules.

References

A Comprehensive Technical Guide to the Solubility of Allyl Phenoxyacetate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the solubility characteristics of allyl phenoxyacetate (B1228835), a key intermediate in various chemical syntheses, including pharmaceuticals and fragrances. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document compiles qualitative solubility information from various sources and presents a general experimental framework for its quantitative determination. Furthermore, a detailed experimental workflow for the synthesis of allyl phenoxyacetate is provided, along with a visual representation to aid in laboratory application.

Introduction

This compound (CAS No. 7493-74-5) is a versatile organic compound valued for its role as a building block in the synthesis of more complex molecules. Its utility in drug development and other fine chemical industries necessitates a thorough understanding of its physical properties, particularly its solubility in various organic solvents. This property is critical for reaction kinetics, purification processes, and formulation development. This guide aims to provide a consolidated resource on the solubility of this compound and to furnish researchers with the necessary protocols to conduct their own detailed solubility assessments.

Solubility of this compound

Currently, there is a scarcity of published quantitative data on the solubility of this compound in a wide range of organic solvents. The information available is predominantly qualitative. The following table summarizes the known solubility characteristics.

Data Presentation: Solubility of this compound
SolventChemical FormulaSolubilityTemperature (°C)Notes
WaterH₂O585 mg/L[1]20Practically insoluble[2]
AlcoholR-OHSoluble[1]Not SpecifiedGeneral term, includes ethanol, methanol, etc.
ChloroformCHCl₃Soluble[3]Not Specified-
DichloromethaneCH₂Cl₂Soluble[3]Not Specified-
Ethyl AcetateC₄H₈O₂Soluble[3]Not Specified-
Dimethyl Sulfoxide (DMSO)C₂H₆OSSoluble[3]Not SpecifiedA strong, polar aprotic solvent[4]
AcetoneC₃H₆OSoluble[3]Not Specified-

Experimental Protocols for Solubility Determination

The following is a general experimental protocol for the gravimetric determination of the solubility of this compound in an organic solvent. This method can be adapted for various solvents and temperatures.

Objective: To determine the solubility of this compound in a specific organic solvent at a given temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Temperature-controlled shaker or water bath

  • Analytical balance (± 0.0001 g)

  • Vials with airtight caps

  • Syringe filters (chemically compatible with the solvent)

  • Evaporating dish or watch glass

  • Drying oven

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The excess solid should be clearly visible.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.

    • Allow the mixture to equilibrate for a sufficient amount of time (e.g., 24-48 hours) with continuous agitation to ensure saturation.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is reached, stop the agitation and allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid precipitation upon cooling.

    • Immediately filter the solution through a chemically compatible syringe filter into a pre-weighed evaporating dish. This step is crucial to remove any undissolved solid particles.

  • Solvent Evaporation and Mass Determination:

    • Place the evaporating dish containing the filtered solution in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. The boiling point of this compound is high (265-266 °C at atmospheric pressure), so evaporation of common organic solvents should be straightforward[5].

    • Once the solvent has completely evaporated, allow the evaporating dish to cool to room temperature in a desiccator to prevent moisture absorption.

    • Weigh the evaporating dish with the dried this compound residue on an analytical balance.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty evaporating dish from the final mass.

    • The solubility can then be expressed in various units, such as grams per 100 mL of solvent or moles per liter.

    Solubility ( g/100 mL) = (Mass of residue (g) / Volume of aliquot (mL)) x 100

Mandatory Visualization: Synthesis of this compound

The following diagram illustrates a common experimental workflow for the synthesis of this compound via the reaction of sodium phenoxyacetate with allyl chloride, a method described in various patents.

Synthesis_Workflow start Start phenol Phenol, NaOH, Water start->phenol reaction1 Reaction 1: Formation of Sodium Phenolate (80-90°C, 1-3h) phenol->reaction1 water_removal Water Removal (Azeotropic distillation with Toluene) reaction1->water_removal sodium_chloroacetate Add Sodium Chloroacetate water_removal->sodium_chloroacetate reaction2 Reaction 2: Formation of Sodium Phenoxyacetate (Heating reflux, 3-5h) sodium_chloroacetate->reaction2 allyl_chloride Add Allyl Chloride & Phase Transfer Catalyst reaction2->allyl_chloride reaction3 Reaction 3: Formation of this compound (Heating reflux, 6-10h) allyl_chloride->reaction3 cooling Cooling reaction3->cooling filtration Filtration (Remove catalyst and NaCl) cooling->filtration solvent_recovery Solvent Recovery (Normal pressure distillation) filtration->solvent_recovery purification Purification (Vacuum rectification) solvent_recovery->purification product This compound (Final Product) purification->product

References

The Multifaceted Biological Activities of Phenoxyacetic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phenoxyacetic acid and its derivatives represent a versatile class of chemical compounds with a broad spectrum of biological activities. This technical guide provides an in-depth overview of their key therapeutic potentials, focusing on their antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties. The information presented herein is intended to support research and development efforts in the fields of medicinal chemistry and pharmacology.

Core Biological Activities and Quantitative Data

Phenoxyacetic acid derivatives have been extensively studied for various biological effects. The core structure, consisting of a phenoxy group linked to an acetic acid moiety, allows for diverse chemical modifications, leading to a wide range of pharmacological activities.[1][2] The nature and position of substituents on the phenyl ring are critical determinants of the specific biological effects.[1]

Antimicrobial Activity

A significant number of phenoxyacetic acid derivatives exhibit potent activity against a range of microbial pathogens, including bacteria and fungi.[3][4] Their efficacy is often attributed to their ability to disrupt bacterial cell wall integrity and interfere with essential enzymatic processes.[5] The antimicrobial potency is typically quantified by the Minimum Inhibitory Concentration (MIC) and, in some cases, the Minimum Bactericidal Concentration (MBC) or the diameter of the zone of inhibition in diffusion assays.[1][5]

Compound/DerivativeTarget MicroorganismActivity (MIC/MBC/Zone of Inhibition)Reference
N-(2-(4-chlorophenoxy) acetyl)-2,3,4,5-tetrafluorobenzohydrazideVarious bacterial strainsIC50 = 67.7 nM[3]
4-(2-methyl-phenylazo)-phenoxyacetic acidStreptococcus pyogenes20 mm inhibition zone[1][3]
(E)-4-((2-(carboxymethoxy) benzylidene) amino) benzoic acidEscherichia coli22 mm inhibition zone[5]
4-Methoxyphenoxyacetic acidSalmonella paratyphi30 mm inhibition zone (at 100 µl)[5]
4-{2-[2-(2-chloroacetamido)phenoxy]acetamido}-3-nitrobenzoic acidPseudomonas aeruginosa0.69 µg/mL (MBC)[5]
2-chloro-N-(2-{2-[2-(2-chlorobenzoyl)hydrazinyl]-2-oxoethoxy}phenyl)acetamideStaphylococcus aureus0.62 µg/mL (MBC)[5]
Anti-inflammatory Activity

Several phenoxyacetic acid derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[6][7] The selective inhibition of COX-2 is a key therapeutic target for reducing inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[6] The anti-inflammatory activity is often evaluated by measuring the half-maximal inhibitory concentration (IC50) against COX enzymes and through in vivo models such as carrageenan-induced paw edema.[6][8]

Compound/DerivativeTarget/AssayActivity (IC50 / % Inhibition)Reference
Pyrazoline-phenoxyacetic acid derivative 6aCOX-2IC50 = 0.03 µM[8]
Pyrazoline-phenoxyacetic acid derivative 6cCOX-2IC50 = 0.03 µM[8]
Compound 5fCarrageenan-induced paw thickness63.35% inhibition[6]
Compound 7bCarrageenan-induced paw thickness46.51% inhibition[6]
Compound 5fTNF-α reduction61.04% reduction[6]
Compound 7bTNF-α reduction64.88% reduction[6]
Compound 5fPGE-2 reduction60.58% reduction[6]
Compound 7bPGE-2 reduction57.07% reduction[6]
Anticancer Activity

The potential of phenoxyacetic acid derivatives as anticancer agents has been a focus of recent research.[1] Their mechanisms of action often involve the induction of apoptosis (programmed cell death) in cancer cells.[1][9] The cytotoxic effects of these compounds are typically assessed using various cancer cell lines, and their potency is expressed as the half-maximal inhibitory concentration (IC50).[1][10]

Compound/DerivativeCancer Cell LineActivity (IC50)Reference
2-(4-chlorophenoxy)-5-(4-chlorophenyl) pentanoic acidNot specifiedIC50 = 4.8 ± 0.35 µM[3]
4-Cl-phenoxyacetic acidBreast cancer cellsIC50 = 0.194 ± 0.09 µg/ml[1][3]
Compound IHepG2 (Liver Cancer)IC50 = 1.43 µM[9]
Pyridazine hydrazide appended phenoxy acetic acidHepG2 (Liver Cancer)IC50 = 6.9 µM[9]
Compound 6Not specifiedIC50 = 24.8 nM[3]
Compound 7Not specifiedIC50 = 67.7 nM[3]
Anticonvulsant Activity

Emerging studies have highlighted the potential of certain phenoxyacetic acid derivatives as anticonvulsant agents.[1][11] Their activity is often evaluated in animal models of seizures, such as the pentylenetetrazole (PTZ)-induced seizure model, by measuring the percentage of protection against seizures and mortality.[1][12]

Compound/DerivativeSeizure ModelProtection (%)Mortality (%)Reference
Compound 7bPTZ-induced1000[1]
Compound 5fPTZ-induced9010[1]

Key Signaling Pathways

Anti-inflammatory Action: The COX-2 Signaling Pathway

A primary mechanism for the anti-inflammatory effects of many phenoxyacetic acid derivatives is the inhibition of the COX-2 enzyme.[13] In response to inflammatory stimuli, phospholipase A2 releases arachidonic acid from the cell membrane. COX-2 then catalyzes the conversion of arachidonic acid into prostaglandin (B15479496) H2 (PGH2), which is a precursor for various pro-inflammatory prostaglandins, such as PGE2.[13][14] By blocking COX-2, these derivatives reduce the production of prostaglandins, thereby mitigating inflammation and pain.[14][15]

COX2_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) PLA2 Phospholipase A2 (PLA2) Inflammatory_Stimuli->PLA2 Activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid Releases PLA2->Cell_Membrane Acts on COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Converts to Phenoxyacetic_Derivatives Phenoxyacetic Acid Derivatives Phenoxyacetic_Derivatives->COX2 Inhibits Prostaglandins Pro-inflammatory Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Forms Inflammation Inflammation (Pain, Swelling) Prostaglandins->Inflammation Mediates

Inhibition of the COX-2 signaling pathway by phenoxyacetic acid derivatives.
Anticancer Mechanism: Induction of Apoptosis

A key mechanism through which phenoxyacetic acid derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death.[1] Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial-mediated) pathway.[16][17] Both pathways converge on the activation of effector caspases, such as caspase-3, which execute the dismantling of the cell.[3][17]

Apoptosis_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Ligands Death Ligands (e.g., FasL, TNF-α) Death_Receptors Death Receptors (e.g., Fas, TNFR) Death_Ligands->Death_Receptors Binds DISC DISC Formation Death_Receptors->DISC Initiates Procaspase8 Procaspase-8 DISC->Procaspase8 Recruits Caspase8 Caspase-8 Procaspase8->Caspase8 Activates Procaspase3 Procaspase-3 Caspase8->Procaspase3 Activates Cellular_Stress Cellular Stress (e.g., DNA Damage) Mitochondrion Mitochondrion Cellular_Stress->Mitochondrion Acts on Phenoxyacetic_Derivatives_Cancer Phenoxyacetic Acid Derivatives Phenoxyacetic_Derivatives_Cancer->Cellular_Stress Induces Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Triggers Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binds to Apoptosome Apoptosome Formation Apaf1->Apoptosome Forms Procaspase9 Procaspase-9 Apoptosome->Procaspase9 Recruits Caspase9 Caspase-9 Procaspase9->Caspase9 Activates Caspase9->Procaspase3 Activates Caspase3 Caspase-3 (Effector Caspase) Procaspase3->Caspase3 Cleaves to Apoptosis Apoptosis Caspase3->Apoptosis Executes

Induction of apoptosis via intrinsic and extrinsic pathways.

Detailed Experimental Protocols

Reproducibility and standardization are paramount in scientific research. This section provides detailed methodologies for key experiments commonly cited in the evaluation of phenoxyacetic acid derivatives.

In Vitro Anticancer Activity: MTT Cell Proliferation Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan (B1609692) crystals. These insoluble crystals are then dissolved, and the absorbance of the resulting colored solution is measured, which is directly proportional to the number of viable cells.[18]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ to 1 x 10⁵ cells/well) in 100 µL of culture medium. Incubate under appropriate conditions (e.g., 37°C, 5% CO₂) for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the phenoxyacetic acid derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank (medium only).

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS). Add 10 µL of the MTT solution to each well to achieve a final concentration of 0.5 mg/mL.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible under a microscope.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (B87167) (DMSO) or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[18]

  • Absorbance Measurement: Mix gently to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of the compound.

In Vitro Antimicrobial Activity: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2][19]

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. The MIC is the lowest concentration of the agent that inhibits visible growth of the microorganism after incubation.[20]

Protocol:

  • Preparation of Antimicrobial Solutions: Prepare a stock solution of the phenoxyacetic acid derivative in a suitable solvent. Perform serial two-fold dilutions of the compound in a sterile broth medium (e.g., Mueller-Hinton Broth) directly in a 96-well microtiter plate.[19]

  • Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland turbidity standard. This can be achieved by suspending colonies from an 18-24 hour agar (B569324) plate in sterile saline or broth.[20]

  • Inoculation: Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. Add the diluted inoculum to each well of the microtiter plate containing the antimicrobial dilutions. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.[19]

  • MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[20] The results can also be read using a microplate reader.

In Vitro Antimicrobial Activity: Kirby-Bauer Disk Diffusion Test

This method assesses the susceptibility of bacteria to antimicrobials based on the size of the zone of inhibition around a filter disk impregnated with the test compound.[5][6]

Principle: A standardized inoculum of bacteria is swabbed onto the surface of an agar plate. A paper disk containing a known concentration of the antimicrobial agent is placed on the agar surface. The agent diffuses from the disk into the agar, creating a concentration gradient. If the bacteria are susceptible, a clear zone of no growth will appear around the disk.[21]

Protocol:

  • Inoculum Preparation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland turbidity standard.[1]

  • Inoculation: Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.[6]

  • Disk Application: Aseptically apply paper disks impregnated with the phenoxyacetic acid derivatives onto the surface of the inoculated agar plate. The disks should be placed at least 24 mm apart.[6]

  • Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.[1]

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of complete inhibition (in millimeters) around each disk using a ruler or caliper.[5]

  • Interpretation: The size of the inhibition zone is correlated with the susceptibility of the microorganism to the compound.

In Vitro Anti-inflammatory Activity: Protein Denaturation Inhibition Assay

This assay is a simple and cost-effective in vitro method to screen for anti-inflammatory activity.[11][22]

Principle: Denaturation of proteins is a well-documented cause of inflammation. The ability of a compound to inhibit thermally-induced protein (e.g., egg albumin or bovine serum albumin) denaturation is considered a measure of its anti-inflammatory property.[11][12]

Protocol:

  • Reaction Mixture Preparation: The reaction mixture (e.g., 5 mL total volume) consists of 0.2 mL of egg albumin (from a fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of the phenoxyacetic acid derivative.[22]

  • Control and Standard: A control is prepared with the vehicle solvent instead of the test compound. A standard anti-inflammatory drug (e.g., diclofenac (B195802) sodium) is used as a positive control.

  • Incubation and Heating: The mixtures are incubated at 37°C for 20 minutes and then heated at 57°C or 70°C for 20 minutes in a water bath.[22][23]

  • Absorbance Measurement: After cooling, the turbidity of the solutions is measured spectrophotometrically at 660 nm.[22]

  • Calculation: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100.[24]

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Assay

This is a widely used in vivo model for evaluating the acute anti-inflammatory activity of compounds.[4][25]

Principle: Subplantar injection of carrageenan into the paw of a rodent (e.g., rat or mouse) induces a biphasic inflammatory response characterized by edema (swelling). The ability of a pre-administered compound to reduce this swelling is a measure of its anti-inflammatory effect.[26][27]

Protocol:

  • Animal Acclimatization and Grouping: Acclimatize animals to the laboratory conditions. Divide them into groups (e.g., control, standard, and test groups with different doses of the phenoxyacetic acid derivative).

  • Compound Administration: Administer the test compounds and the standard drug (e.g., indomethacin) orally or intraperitoneally, typically 30-60 minutes before carrageenan injection.[26] The control group receives the vehicle.

  • Induction of Edema: Measure the initial paw volume of each animal using a plethysmometer. Inject a 1% solution of carrageenan in saline into the subplantar region of the right hind paw of each animal.[26]

  • Paw Volume Measurement: Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, and 4 hours).[25]

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group at each time point.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for screening and evaluating the biological activity of novel phenoxyacetic acid derivatives.

Experimental_Workflow Synthesis Synthesis of Novel Phenoxyacetic Acid Derivatives In_Vitro_Screening Primary In Vitro Screening Synthesis->In_Vitro_Screening Antimicrobial_Assay Antimicrobial Assays (Disk Diffusion, MIC) In_Vitro_Screening->Antimicrobial_Assay Anticancer_Assay Anticancer Assays (MTT Assay) In_Vitro_Screening->Anticancer_Assay Anti_inflammatory_Assay Anti-inflammatory Assays (Protein Denaturation) In_Vitro_Screening->Anti_inflammatory_Assay Lead_Identification Lead Compound Identification Antimicrobial_Assay->Lead_Identification Anticancer_Assay->Lead_Identification Anti_inflammatory_Assay->Lead_Identification Mechanism_of_Action Mechanism of Action Studies Lead_Identification->Mechanism_of_Action In_Vivo_Studies In Vivo Efficacy and Toxicity Studies Lead_Identification->In_Vivo_Studies Signaling_Pathways Signaling Pathway Analysis (e.g., Western Blot for COX-2, Caspases) Mechanism_of_Action->Signaling_Pathways Signaling_Pathways->In_Vivo_Studies Animal_Models Disease Models (e.g., Carrageenan-induced Edema) In_Vivo_Studies->Animal_Models Preclinical_Development Preclinical Development Animal_Models->Preclinical_Development

General workflow for the development of phenoxyacetic acid derivatives.

This guide provides a comprehensive foundation for understanding and investigating the biological activities of phenoxyacetic acid derivatives. The detailed protocols and pathway diagrams are intended to facilitate further research and development in this promising area of medicinal chemistry.

References

Potential Herbicidal Activity of Allyl Phenoxyacetate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential herbicidal activity of allyl phenoxyacetate (B1228835) derivatives. It covers their synthesis, mechanism of action, and methods for evaluating their efficacy. This document is intended to serve as a resource for researchers and professionals involved in the discovery and development of new herbicidal agents.

Introduction

Phenoxyacetic acid derivatives have long been a cornerstone of weed management in agriculture.[1] Developed in the 1940s, these compounds act as synthetic auxins, mimicking the natural plant hormone indole-3-acetic acid (IAA) to induce uncontrolled and lethal growth in susceptible plants, primarily broadleaf weeds.[1] The introduction of an allyl group to the phenoxyacetate structure offers a potential avenue for modifying the herbicidal properties of these compounds, including their potency, selectivity, and environmental persistence. This guide details the synthesis, proposed mechanism of action, and bioassay protocols for evaluating the herbicidal potential of novel allyl phenoxyacetate derivatives.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through several methods. A common approach involves the esterification of a substituted phenoxyacetic acid with allyl alcohol. The general synthetic scheme is outlined below.

Experimental Protocol: Synthesis of this compound

A typical synthesis procedure is as follows:

  • Reaction Setup: In a glassed steel reaction vessel, combine phenoxyacetic acid, allyl alcohol (vinylcarbinol), and a solvent such as benzene (B151609).[2]

  • Catalyst Addition: Introduce a strong-acid cation exchange resin (e.g., sulfuric acid, tosic acid, or sulfonic acid) to the mixture to catalyze the esterification reaction.[2]

  • Reaction Conditions: Heat the mixture with stirring to a temperature range of 80-103 °C and maintain for approximately 8 hours, allowing for the removal of water as it is formed.[2]

  • Catalyst Removal: After the reaction is complete, cool the mixture and filter to recover the catalyst for potential reuse.[2]

  • Solvent Removal: Remove the benzene and any excess allyl alcohol under normal pressure by distillation.[2]

  • Purification: The crude this compound is then purified by vacuum distillation, collecting the fraction at 144–146 °C/1.2Kpa.[2]

An alternative method utilizes an ionic liquid as both a solvent and a catalyst. In this procedure, allyl alcohol and phenoxyacetic acid are mixed in a molar ratio of 0.5–5.0:1.0 in an ionic liquid and heated to above 70°C for at least 2 hours. The product is then separated by layering and decanting the ionic liquid.[3]

Synthesis_Workflow cluster_synthesis Synthesis of this compound Phenoxyacetic_Acid Phenoxyacetic Acid Reaction_Vessel Reaction Vessel Phenoxyacetic_Acid->Reaction_Vessel Allyl_Alcohol Allyl Alcohol Allyl_Alcohol->Reaction_Vessel Solvent_Catalyst Solvent (e.g., Benzene) + Strong-Acid Cation Exchange Resin Solvent_Catalyst->Reaction_Vessel Heating_Stirring Heating (80-103 °C) & Stirring (8h) Reaction_Vessel->Heating_Stirring Filtration Filtration Heating_Stirring->Filtration Distillation Distillation Filtration->Distillation Vacuum_Distillation Vacuum Distillation Distillation->Vacuum_Distillation Final_Product This compound Vacuum_Distillation->Final_Product

Caption: Workflow for the synthesis of this compound.

Mechanism of Action: Synthetic Auxin Mimicry

This compound derivatives are presumed to act as synthetic auxins, disrupting plant growth by interfering with the normal hormonal balance. The proposed signaling pathway is initiated by the binding of the herbicide to the TIR1/AFB family of F-box proteins, which function as auxin co-receptors. This binding event stabilizes the interaction between the TIR1/AFB protein and an Aux/IAA transcriptional repressor protein. The formation of this ternary complex allows the SCF E3 ubiquitin ligase complex to ubiquitinate the Aux/IAA repressor, targeting it for degradation by the 26S proteasome. The degradation of the Aux/IAA repressor relieves the repression of Auxin Response Factors (ARFs), which then activate the transcription of auxin-responsive genes. This leads to an overproduction of ethylene (B1197577) and abscisic acid (ABA), resulting in epinasty, growth inhibition, senescence, and ultimately, plant death.

Auxin_Signaling_Pathway Allyl_Phenoxyacetate This compound (Synthetic Auxin) TIR1_AFB TIR1/AFB Receptor Allyl_Phenoxyacetate->TIR1_AFB binds SCF_Complex SCF Complex TIR1_AFB->SCF_Complex part of Aux_IAA Aux/IAA Repressor Aux_IAA->SCF_Complex recruited to Proteasome 26S Proteasome Aux_IAA->Proteasome degraded by ARF ARF (Auxin Response Factor) Aux_IAA->ARF represses Ubiquitination Ubiquitination SCF_Complex->Ubiquitination Ubiquitination->Aux_IAA targets Proteasome->ARF de-repression of Auxin_Response_Genes Auxin Response Genes ARF->Auxin_Response_Genes activates Downstream_Effects Downstream Effects: Epinasty, Growth Inhibition, Senescence, Plant Death Auxin_Response_Genes->Downstream_Effects leads to

Caption: Proposed signaling pathway for this compound derivatives.

Evaluation of Herbicidal Activity

The herbicidal potential of this compound derivatives can be assessed through greenhouse bioassays. These experiments are designed to determine the dose-dependent phytotoxic effects of the compounds on target weed species.

Experimental Protocol: Greenhouse Pot Bioassay
  • Plant Material and Growth Conditions:

    • Procure certified seeds of target weed species (e.g., Abutilon theophrasti, Brassica juncea, Amaranthus retroflexus).[4]

    • Maintain greenhouse conditions at approximately 25 ± 2°C during the day and 20 ± 2°C at night, with a 16-hour photoperiod.

    • Use a standardized soil mix and sow 3-6 seeds per pot. After emergence, thin to one or two uniform, healthy plants per pot.

  • Herbicide Application:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., acetone) with a surfactant (e.g., Tween 80).

    • Create a series of dilutions to achieve the desired application rates (e.g., 9.4, 18.8, 37.5, 75, and 150 g active ingredient per hectare).[5]

    • Include a control group treated only with the solvent and surfactant mixture.

    • Apply the herbicide solution evenly to the foliage of the plants at a specific growth stage (e.g., 3-4 true leaves) using a calibrated sprayer.

  • Data Collection and Analysis:

    • Visually assess plant injury at 7, 14, and 21 days after treatment using a scale of 0% (no effect) to 100% (complete kill).

    • At the end of the experiment (e.g., 21 days), harvest the above-ground biomass from each pot.

    • Dry the biomass in an oven at 60-70°C until a constant weight is achieved and record the dry weight.

    • Calculate the percent growth inhibition for each treatment relative to the non-treated control using the formula:

      • Inhibition Rate (%) = ((Fresh weight of control − Fresh weight of treatment) / Fresh weight of control) × 100%.[5]

    • Analyze the data to determine dose-response relationships and calculate values such as the concentration required for 50% growth reduction (GR50).

Bioassay_Workflow cluster_bioassay Greenhouse Bioassay Workflow Seed_Sowing Sow Weed Seeds in Pots Germination_Thinning Germination & Thinning Seed_Sowing->Germination_Thinning Application Foliar Application Germination_Thinning->Application Herbicide_Prep Prepare Herbicide Dilutions Herbicide_Prep->Application Incubation Incubation (21 days) Application->Incubation Visual_Assessment Visual Injury Assessment (7, 14, 21 DAT) Incubation->Visual_Assessment Biomass_Harvest Harvest Above-Ground Biomass Incubation->Biomass_Harvest Data_Analysis Data Analysis (GR50) Visual_Assessment->Data_Analysis Drying_Weighing Drying & Weighing Biomass_Harvest->Drying_Weighing Drying_Weighing->Data_Analysis

Caption: Workflow for a greenhouse pot bioassay.

Data Presentation: Herbicidal Efficacy

Table 1: Post-emergence Herbicidal Activity of 2---INVALID-LINK--methyl-5,5-dimethyl-1,3,2-dioxaphosphinan-2-one Derivatives at 75 g ai/ha [4]

CompoundSubstituentsAbutilon theophrasti (% Inhibition)Brassica juncea (% Inhibition)Amaranthus retroflexus (% Inhibition)
IIa2,4-dichloro10010090
IIr4-chloro-2-methyl10010070

Table 2: Herbicidal Activity of Quinazolinone-Phenoxypropionate Derivatives at 150 g ha⁻¹ [5]

CompoundEchinochloa crusgalli (% Inhibition)Digitaria sanguinalis (% Inhibition)Brassica campestris (% Inhibition)Amaranthus retroflexus (% Inhibition)
QPEP-I-4>80>80Not specifiedNot specified

Structure-Activity Relationships (SAR)

The biological activity of phenoxyacetic acid derivatives is significantly influenced by the nature, number, and position of substituents on the aromatic ring.[1] Generally, the introduction of chlorine atoms or a methyl group can alter the electronic structure and reactivity of the molecule, thereby affecting its herbicidal efficacy.[1] For instance, studies on chlorophenoxyacetic acids have shown that derivatives with two chlorine substituents (e.g., 2,4-D) exhibit high cytotoxicity.[1] The ester group also plays a crucial role in the lipophilicity and cellular uptake of the herbicide. The allyl ester moiety may influence these properties, potentially leading to enhanced herbicidal activity or altered selectivity compared to other esters. Further research is needed to establish specific SAR for this compound derivatives.

Conclusion

This compound derivatives represent a promising area for the development of new herbicidal agents. Their synthesis is achievable through established chemical methods, and their presumed mechanism of action as synthetic auxins provides a solid foundation for further investigation. The experimental protocols detailed in this guide offer a framework for the systematic evaluation of their herbicidal efficacy. Future research should focus on the synthesis of a diverse library of substituted allyl phenoxyacetates and the generation of quantitative data to establish clear structure-activity relationships. Such studies will be crucial in identifying lead compounds with potent and selective herbicidal properties for potential agricultural applications.

References

Allyl Phenoxyacetate in Polymer Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allyl phenoxyacetate (B1228835) is a functional monomer with potential applications in polymer chemistry, particularly in the development of specialty polymers and functional materials. This technical guide provides a comprehensive overview of allyl phenoxyacetate as a monomer, covering its synthesis, polymerization characteristics, and the properties of the resulting polymers. The document details experimental protocols for monomer synthesis and polymerization, presents available quantitative data, and discusses the challenges and opportunities associated with its use in polymer synthesis. Particular attention is given to the complexities of allyl polymerization, including the phenomenon of degradative chain transfer and the application of controlled radical polymerization techniques to overcome these challenges.

Introduction to this compound

This compound is an organic compound with the chemical formula C₆H₅OCH₂COOCH₂CH=CH₂.[1] It possesses two key functional groups that make it an interesting monomer for polymer synthesis: a polymerizable allyl group and a phenoxyacetate moiety that can impart specific properties to the resulting polymer, such as thermal stability and hydrophobicity. The presence of the ester and ether linkages also offers potential for post-polymerization modification.

Monomer Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

PropertyValue
Chemical Formula C₁₁H₁₂O₃
Molecular Weight 192.21 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 265-266 °C (lit.)
Density 1.102 g/mL at 25 °C (lit.)
Refractive Index n20/D 1.516 (lit.)
Solubility Soluble in organic solvents, practically insoluble in water

Table 1: Physicochemical properties of this compound.[1][2]

Synthesis of this compound Monomer

The most common method for synthesizing this compound is through a Williamson ether synthesis followed by esterification, or a direct esterification of phenoxyacetic acid with allyl alcohol. A widely used laboratory and industrial synthesis involves the reaction of a phenoxide with an allyl halide.

Synthesis via Williamson Ether Synthesis and Esterification

This two-step process first involves the synthesis of phenoxyacetic acid, which is then esterified with allyl alcohol.

Step 1: Synthesis of Sodium Phenoxyacetate

Synthesis_Phenoxyacetic_Acid

Step 2: Synthesis of this compound

Synthesis_Allyl_Phenoxyacetate

Experimental Protocol: Synthesis of this compound

Materials:

Procedure:

  • Formation of Sodium Phenoxide: In a reaction flask, dissolve phenol in an aqueous solution of sodium hydroxide. Heat the mixture to 80-90°C with stirring. Remove water, for instance, by azeotropic distillation with toluene, to yield a suspension of sodium phenoxide in toluene.

  • Formation of Sodium Phenoxyacetate: To the sodium phenoxide suspension, add sodium chloroacetate. Reflux the mixture for several hours.

  • Esterification: To the resulting suspension of sodium phenoxyacetate, add allyl chloride and a phase transfer catalyst. Reflux the mixture until the reaction is complete (monitored by GC).

  • Work-up and Purification: Cool the reaction mixture and filter to remove the catalyst and sodium chloride. The crude product is then purified by vacuum distillation.

Polymerization of this compound

The polymerization of allyl monomers, including this compound, presents unique challenges compared to vinyl monomers like styrenes and acrylates. This is primarily due to the propensity for degradative chain transfer , a process that can limit the achievable molecular weight.[3]

Free Radical Polymerization

Conventional free radical polymerization (FRP) of this compound can be initiated using standard thermal initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). The general mechanism of FRP involves initiation, propagation, and termination steps.

FRP_Mechanism

However, in the case of allyl monomers, a significant side reaction, degradative chain transfer, occurs. The propagating radical abstracts a hydrogen atom from the allylic position of a monomer molecule. This terminates the growing polymer chain and forms a stable, resonance-stabilized allyl radical that is slow to re-initiate polymerization.[4] This process is a primary reason for the typically low molecular weights of polymers derived from allyl monomers via conventional FRP.[3]

Degradative_Chain_Transfer

Controlled Radical Polymerization (CRP)

To overcome the limitations of conventional FRP, controlled radical polymerization (CRP) techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization can be employed. These methods introduce a dynamic equilibrium between active (propagating) and dormant species, which suppresses termination reactions and allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions.[5][6]

ATRP of Allyl Monomers: ATRP utilizes a transition metal complex (e.g., copper-based) to reversibly activate and deactivate the growing polymer chains. This technique has been shown to be effective for the controlled polymerization of various functional monomers.[5]

RAFT Polymerization of Allyl Monomers: RAFT polymerization employs a chain transfer agent (a thiocarbonylthio compound) to mediate the polymerization via a degenerative chain transfer mechanism. RAFT is known for its tolerance to a wide range of functional groups and reaction conditions.[6]

Experimental Protocols for Polymerization

3.3.1. Free Radical Solution Polymerization (Representative Protocol)

Materials:

  • This compound

  • Toluene (or other suitable solvent)

  • AIBN (or other radical initiator)

Procedure:

  • Dissolve this compound in toluene in a reaction flask equipped with a condenser and a nitrogen inlet.

  • De-gas the solution by bubbling with nitrogen for at least 30 minutes.

  • Add the desired amount of AIBN.

  • Heat the reaction mixture to the desired temperature (e.g., 70-90°C) under a nitrogen atmosphere and stir for the specified reaction time.

  • Cool the reaction mixture and precipitate the polymer by pouring the solution into a non-solvent such as methanol.

  • Collect the polymer by filtration and dry under vacuum.

3.3.2. In-situ Radical Polymerization for Monolithic Materials

A specific application of this compound polymerization is in the fabrication of monolithic materials for chromatography.

Materials:

  • This compound (monomer)

  • Ethylene dimethacrylate (crosslinker)

  • 2,2'-azobisisobutyronitrile (AIBN, initiator)

  • Porogenic solvent (e.g., a mixture of propanol (B110389) and butanediol)

Procedure:

  • A pre-polymerization mixture is prepared by dissolving the monomer, crosslinker, and initiator in the porogenic solvent.

  • The mixture is de-gassed.

  • The mixture is then introduced into a stainless steel column.

  • The polymerization is carried out by heating the column at a specific temperature for a set duration.

  • After polymerization, the porogenic solvent is washed out from the monolithic column with a suitable solvent (e.g., methanol).

Characterization and Properties of Poly(this compound)

Characterization of the synthesized poly(this compound) is crucial to determine its structure, molecular weight, and physical properties. Due to the limited specific data available for the homopolymer of this compound, the following sections outline the standard characterization techniques and expected properties based on analogous aliphatic polyesters.

Spectroscopic Analysis
  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the structure of the polymer. Key characteristic peaks would include the C=O stretching of the ester group, C-O-C stretching of the ether and ester groups, and the disappearance of the C=C stretching band of the allyl group, indicating successful polymerization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed structural information, confirming the polymer's microstructure and the absence of the monomer.

Molecular Weight Determination
  • Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): GPC/SEC is the standard method for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer.[7]

Thermal Properties

The thermal properties of poly(this compound) are expected to be influenced by its aliphatic polyester (B1180765) structure. The following data for analogous polymers can provide a predictive framework.[8][9]

PolymerGlass Transition Temperature (Tg)Melting Temperature (Tm)Decomposition Temperature (Td)
Polylactic Acid (PLA)55 - 65 °C150 - 180 °C~350 °C
Polyglycolic Acid (PGA)35 - 40 °C220 - 230 °C>200 °C
Polycaprolactone (PCL)-60 °C59 - 64 °C~350 - 400 °C
Poly(3-hydroxybutyrate) (PHB)2 - 5 °C170 - 180 °C~280 - 300 °C

Table 2: Comparative Thermal Properties of Common Aliphatic Polyesters.[9]

Experimental Protocols for Thermal Analysis:

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.[9] A typical procedure involves heating a small sample of the polymer under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min).

  • Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability and decomposition temperature (Td) of the polymer.[8] The analysis involves heating a sample at a constant rate in a controlled atmosphere (e.g., nitrogen or air) and monitoring its weight loss as a function of temperature.

Mechanical Properties

The mechanical properties of poly(this compound) would be determined by standard tensile testing methods. These properties are highly dependent on the molecular weight and crystallinity of the polymer.

Experimental Protocol for Mechanical Testing:

  • Tensile Testing: Following ASTM D638 or ISO 527 standards, dog-bone shaped specimens of the polymer are subjected to a uniaxial tensile force at a constant strain rate until failure.[10][11] The stress-strain curve obtained provides key mechanical properties.

PropertyDescription
Tensile Strength The maximum stress the material can withstand before breaking.
Young's Modulus A measure of the material's stiffness.
Elongation at Break The percentage increase in length that the material undergoes before fracture.

Table 3: Key Mechanical Properties Obtained from Tensile Testing.

Applications

The primary documented application of this compound in polymer chemistry is in the preparation of monolithic stationary phases for high-performance liquid chromatography (HPLC). The crosslinked poly(this compound-co-ethylene dimethacrylate) monoliths have shown good performance in the separation of proteins. The phenoxyacetate group can provide specific interactions with analytes, leading to unique selectivity.

Conclusion

This compound is a monomer with interesting potential for the synthesis of functional polymers. While its polymerization via conventional free radical methods is challenging due to degradative chain transfer, the use of controlled radical polymerization techniques offers a promising route to well-defined polymers. The resulting poly(this compound) is expected to exhibit properties characteristic of aliphatic polyesters, with potential applications in areas such as separation science. Further research is needed to fully explore the homopolymerization of this compound and to characterize the properties of the resulting polymer in detail. This would open up new avenues for the development of novel materials with tailored functionalities for a range of scientific and industrial applications.

References

An In-depth Technical Guide to the Mechanism of the Claisen Rearrangement of Allyl Phenyl Ethers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The Claisen rearrangement, a cornerstone of synthetic organic chemistry, provides a powerful method for carbon-carbon bond formation. This technical guide offers a comprehensive examination of the mechanism of the aromatic Claisen rearrangement, focusing specifically on allyl phenyl ethers. It delves into the concerted, pericyclic nature of the reaction, the structure of the transition state, and the key intermediates involved. Detailed experimental protocols that have been instrumental in elucidating this mechanism, including kinetic studies and isotopic labeling, are presented. Quantitative data is summarized to provide a deeper understanding of the reaction's energetic landscape. This document serves as a critical resource for professionals leveraging this reaction in synthetic and drug development applications.

Core Mechanism: A Concerted[1][1]-Sigmatropic Shift

The Claisen rearrangement of allyl phenyl ether is a thermally induced, intramolecular reaction that proceeds without a catalyst.[1][2] The core of the mechanism is a concerted[3][3]-sigmatropic rearrangement, a class of pericyclic reactions characterized by a cyclic transition state involving six electrons.[3][2] This process involves the simultaneous breaking of a carbon-oxygen bond and the formation of a new carbon-carbon bond.[2]

The reaction initiates with the heating of the allyl phenyl ether, which causes the allyl group to migrate from the oxygen atom to the ortho position of the benzene (B151609) ring.[1][2] This transformation proceeds through a highly ordered, six-membered cyclic transition state.[3][2] The initial product is a non-aromatic intermediate, 6-allyl-2,4-cyclohexadienone.[2] This dienone is unstable and rapidly undergoes a proton shift, a process known as tautomerization, to restore the aromaticity of the ring, yielding the final, stable o-allylphenol product.[3][2][4] The overall reaction is exothermic and the kinetics are of the first order.[3][4]

Figure 1: The core mechanism of the Claisen rearrangement of allyl phenyl ether.

Transition State Geometry

The rearrangement proceeds preferentially through a chair-like transition state, which is energetically more favorable than the alternative boat-like conformation.[5] This preference is a key factor in the high degree of stereospecificity observed in the rearrangement of chiral allyl ethers. Computational studies using Bonding Evolution Theory (BET) have provided a more granular view of the transition state.[6][7] These studies indicate that the breaking of the C-O bond is significantly advanced while the formation of the new C-C bond between the allyl group and the phenyl ring is just beginning.[6][7] This asynchronous process highlights the complex electronic reorganization occurring within the cyclic transition state.

Regioselectivity: The Role of Substituents

The Claisen rearrangement exhibits distinct regioselectivity. When the ortho positions of the phenyl ring are unsubstituted, the allyl group migrates exclusively to one of these positions. However, if both ortho positions are blocked by other substituents, the reaction does not stop. Instead, the allyl group initially rearranges to the ortho position to form the cyclohexadienone intermediate, which then cannot tautomerize. This intermediate subsequently undergoes another[3][3]-sigmatropic shift (a Cope rearrangement) that moves the allyl group to the para position.[5] Tautomerization then occurs to yield the p-allylphenol product.[1]

The electronic nature of substituents at the meta-position can also influence the reaction's regioselectivity. Electron-withdrawing groups tend to direct the rearrangement to the ortho-position, while electron-donating groups favor migration to the para-position.[3]

Ortho_Para_Rearrangement cluster_ortho Ortho Positions Available cluster_para Ortho Positions Blocked A Allyl Phenyl Ether B [3,3] Rearrangement A->B C o-Allylphenol B->C D 2,6-Disubstituted Allyl Phenyl Ether E Ortho Dienone Intermediate D->E F Cope Rearrangement ([3,3] Shift) E->F G Para Dienone Intermediate F->G H Tautomerization G->H I p-Allylphenol H->I

Figure 2: Logical workflow for ortho vs. para Claisen rearrangement.

Experimental Evidence and Protocols

The intramolecular nature and concerted mechanism of the Claisen rearrangement are supported by extensive experimental evidence.

Crossover Experiments

To confirm the intramolecular nature of the reaction, crossover experiments are performed.

  • Experimental Protocol:

    • Two different, but structurally similar, allyl phenyl ethers are synthesized (e.g., allyl phenyl ether and allyl p-tolyl ether).

    • An equimolar mixture of the two ethers is heated together in the same reaction vessel to induce rearrangement.

    • The resulting phenol (B47542) products are isolated and analyzed, typically using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

    • Expected Result: If the reaction were intermolecular, one would expect to find "crossover" products, where the allyl group from one ether has migrated to the aromatic ring of the other.

    • Observed Result: No crossover products are detected. Allyl phenyl ether yields only o-allylphenol, and allyl p-tolyl ether yields only 2-allyl-4-methylphenol. This result strongly supports an intramolecular mechanism.[3]

Isotopic Labeling Studies

Isotopic labeling has been crucial in mapping the atom-to-atom connections during the rearrangement.

  • Experimental Protocol:

    • Allyl phenyl ether is synthesized with a carbon-14 (B1195169) (¹⁴C) label specifically at the terminal carbon (C3) of the allyl group.[2][8]

    • The labeled ether is heated to undergo the Claisen rearrangement.

    • The resulting o-allylphenol product is isolated.

    • The position of the ¹⁴C label in the product is determined through chemical degradation or spectroscopic methods (e.g., ¹³C-NMR, though ¹⁴C is not directly observed, its position can be inferred).

    • Observed Result: The ¹⁴C label is found exclusively at the carbon atom of the allyl group that is newly bonded to the aromatic ring.[2][8] This demonstrates that the allyl group inverts during its migration, which is a key prediction of the concerted[3][3]-sigmatropic mechanism.

Isotope_Labeling_Workflow A Synthesis of γ-¹⁴C Labeled Allyl Phenyl Ether B Thermal Rearrangement (Heating) A->B C Product Isolation (e.g., Chromatography) B->C D Positional Analysis of ¹⁴C (Degradation/Spectroscopy) C->D E Confirm Inversion of Allyl Group D->E

Figure 3: Experimental workflow for ¹⁴C isotopic labeling studies.

Quantitative Analysis: Kinetics and Isotope Effects

Kinetic studies provide quantitative data that further illuminates the reaction mechanism and the nature of the transition state.

Reaction Kinetics

The rearrangement of allyl phenyl ethers follows first-order kinetics, consistent with a unimolecular, intramolecular process.[3][4] The rate of the reaction is sensitive to the solvent; polar solvents tend to accelerate the reaction.[3][4]

Kinetic Isotope Effects (KIEs)

Measuring the reaction rates for isotopically substituted reactants provides insight into bond breaking and formation at the transition state. Heavy-atom KIEs have been measured for the Claisen rearrangement of allyl phenyl ether, offering a detailed picture of the transition structure.

Isotopic PositionKinetic Isotope Effect (k_light / k_heavy)Interpretation
Allyl [1-¹⁴C]1.0119 ± 0.0009Significant C-O bond cleavage at the transition state.
Allyl [3-¹⁴C]1.0148 ± 0.0005Substantial C-C bond formation at the transition state.
Phenyl [1-¹⁴C]1.017 (calculated)Rehybridization of the ortho carbon as C-C bond forms.
Ether Oxygen [¹⁸O]1.020 (calculated)Significant C-O bond scission is occurring.

(Data sourced from literature reports, primarily concerning heavy-atom KIE studies)[9]

The significant KIE values observed for both the ether C-O bond and the new C-C bond confirm that both bond breaking and bond formation are occurring in the rate-determining step, which is characteristic of a concerted mechanism. Modeling calculations based on these KIE values suggest a transition structure where the C-O bond is 50-60% broken, while the C-C bond formation is only 10-20% complete.

Conclusion

The mechanism of the Claisen rearrangement of allyl phenyl ethers is a well-defined example of a[3][3]-sigmatropic shift. It is a concerted, intramolecular process that proceeds through a highly ordered, chair-like cyclic transition state to form a non-aromatic dienone intermediate, which subsequently tautomerizes to the stable aromatic product. This mechanism is robustly supported by a wealth of experimental data, including crossover experiments, extensive isotopic labeling studies, and kinetic isotope effects. For researchers in synthetic chemistry and drug development, a thorough understanding of this mechanism is essential for predicting regiochemical outcomes, controlling stereochemistry, and effectively applying this powerful C-C bond-forming reaction in complex molecular synthesis.

References

Methodological & Application

Synthesis of Allyl Phenoxyacetate: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

These application notes provide detailed protocols for the synthesis, purification, and characterization of allyl phenoxyacetate (B1228835), a versatile organic compound with applications in the fragrance, flavor, and pharmaceutical industries.[1][2][3] Intended for researchers, scientists, and drug development professionals, this document outlines two primary synthetic routes from phenoxyacetic acid and allyl alcohol, offering clear, step-by-step methodologies and data presentation to support laboratory research and development.

Introduction

Allyl phenoxyacetate (also known as pineapple ether) is an ester characterized by its pleasant fruity, pineapple-like aroma.[3] Its chemical structure, featuring an allyl group, makes it a valuable intermediate in organic synthesis.[1] This document details the synthesis of this compound via Fischer esterification, a classic and widely used method for ester formation.[4]

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C₁₁H₁₂O₃
Molecular Weight 192.21 g/mol [5]
Appearance Colorless to pale yellow liquid[6]
Odor Green, fruity, honey-like[6]
Boiling Point 265-266 °C (lit.)
Density 1.102 g/mL at 25 °C (lit.)
Refractive Index n20/D 1.516 (lit.)

Synthesis Protocols

Two effective methods for the synthesis of this compound are presented below. Method 1 details a classic Fischer esterification using a strong acid catalyst and a Dean-Stark apparatus to remove water and drive the reaction to completion. Method 2 offers a greener alternative using an ionic liquid as both the solvent and catalyst.

Method 1: Fischer Esterification using a Dean-Stark Apparatus

This protocol is a common and effective method for synthesizing esters from a carboxylic acid and an alcohol.[4] The use of a Dean-Stark apparatus facilitates the removal of water, shifting the equilibrium towards the formation of the ester product.

Reaction Scheme:

References

Application Notes and Protocols for the Laboratory-Scale Synthesis of Allyl Phenoxyacetate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Allyl phenoxyacetate (B1228835), also known as pineapple ether, is an aromatic compound valued for its sweet, fruity fragrance reminiscent of pineapple and honey.[1][2] It is utilized in the formulation of daily chemical flavors and food flavorings.[1] This document provides detailed protocols for two common laboratory-scale synthesis methods for allyl phenoxyacetate, targeting researchers, scientists, and professionals in drug development and chemical synthesis. The protocols are based on established chemical literature, providing comprehensive guidance on reaction setup, execution, and product purification.

Synthesis Methodologies

Two primary methods for the synthesis of this compound are detailed below:

  • Two-Step Synthesis from Phenol (B47542): This method involves the initial formation of sodium phenoxyacetate from phenol and sodium chloroacetate, followed by an esterification reaction with allyl chloride in the presence of a phase transfer catalyst.[1]

  • Direct Esterification of Phenoxyacetic Acid: This approach involves the direct esterification of phenoxyacetic acid with allyl alcohol, typically catalyzed by a strong acid.[2][3]

The following sections provide detailed experimental protocols for both methods, a summary of quantitative data, and a workflow diagram for the two-step synthesis.

Experimental Protocols

Method 1: Two-Step Synthesis from Phenol

This protocol is adapted from a patented synthesis method and involves two main stages.[1]

Stage 1: Synthesis of Sodium Phenoxyacetate

  • Reaction Setup: In a flask equipped with a stirrer, place 94g (1 mol) of phenol, 48g (1.2 mol) of caustic soda (sodium hydroxide), and 195g of water.

  • Initial Reaction: Heat the mixture to 80-90°C and stir for 2 hours.

  • Water Removal: Remove approximately 100g of water under normal pressure.

  • Azeotropic Distillation: Cool the mixture to 50°C and add 500g of toluene (B28343). Heat the mixture to reflux to remove the remaining water azeotropically, resulting in a toluene suspension of sodium phenate.

  • Formation of Sodium Phenoxyacetate: To the toluene suspension of sodium phenate, add 116.5g (1 mol) of sodium chloroacetate. Heat the mixture to reflux and maintain for 4 hours to yield a toluene suspension of sodium phenoxyacetate.

Stage 2: Synthesis of this compound

  • Addition of Allyl Chloride: To the toluene suspension of sodium phenoxyacetate from Stage 1, add 114.75g (1.5 mol) of allyl chloride and 4.7g of benzyltriethylammonium chloride (phase transfer catalyst).

  • Esterification Reaction: Heat the mixture to reflux and maintain for 6-10 hours. The reaction progress can be monitored by Gas Chromatography (GC) until the concentration of allyl chloride remains constant.

  • Work-up:

    • Cool the reaction mixture.

    • Filter the mixture to remove the catalyst and the sodium chloride byproduct.

    • The filtrate contains the crude product, excess allyl chloride, and toluene.

  • Purification:

    • Recover the excess allyl chloride and toluene from the crude product by distillation under normal pressure.

    • Perform vacuum distillation to obtain the final purified this compound.

Method 2: Direct Esterification of Phenoxyacetic Acid

This protocol is based on the direct esterification of phenoxyacetic acid with allyl alcohol.[2][3]

  • Reaction Setup: In a reaction vessel, combine phenoxyacetic acid (e.g., 0.5 mol), allyl alcohol (e.g., 0.6 mol), and a suitable solvent such as benzene (B151609) (250-280 parts by weight relative to 290-320 parts of phenoxyacetic acid).[3]

  • Catalyst Addition: Add a catalytic amount of a strong acid. Options include:

    • Strong-acid ion exchange resin (5-15 parts by weight).[3]

    • Ionic liquids like [Et3NH][HSO4] can also serve as both catalyst and solvent.[2]

  • Reaction:

    • If using a conventional acid catalyst, heat the mixture to reflux at 80-103°C for approximately 8 hours, with continuous removal of water.[3]

    • If using an ionic liquid catalyst, heat the mixture to above 70°C for at least 2 hours.[2]

  • Work-up and Purification:

    • For resin catalysis: Filter to remove the catalyst. Distill off the benzene and excess allyl alcohol under normal pressure. Then, collect the product fraction by vacuum distillation at 144-146°C/1.2Kpa.[3]

    • For ionic liquid catalysis: Cool the reaction mixture and allow it to stand for phase separation. The ionic liquid can be recycled. The crude product is then dried and purified by vacuum distillation to yield the final product.[2]

Data Presentation

The following table summarizes the quantitative data for the described synthesis protocols.

ParameterMethod 1: Two-Step Synthesis (per 1 mol Phenol)[1]Method 2: Direct Esterification (Example)[2]
Starting Materials Phenol (94g, 1 mol)Phenoxyacetic Acid (76g, 0.5 mol)
Sodium Hydroxide (48g, 1.2 mol)Allyl Alcohol (35g, 0.6 mol)
Sodium Chloroacetate (116.5g, 1 mol)Ionic Liquid Catalyst ([Et3NH][HSO4]) (150g)
Allyl Chloride (114.75g, 1.5 mol)
Phase Transfer Catalyst (4.7g)
Solvent Toluene (500g)Ionic Liquid (serves as solvent)
Reaction Temperature Stage 1: 80-90°C, then reflux80°C for 3h, then 85°C for 10h
Stage 2: Reflux
Reaction Time Stage 1: 2h + 4h13 hours total
Stage 2: 6-10h
Purification Filtration, Normal Pressure Distillation, Vacuum DistillationDecantation, Drying, Vacuum Distillation
Reported Yield High (not quantified in abstract)89-91%

Mandatory Visualization

The following diagram illustrates the experimental workflow for the two-step synthesis of this compound.

SynthesisWorkflow reactant reactant intermediate intermediate product product process process phenol Phenol reaction1 Reaction & Water Removal (80-90°C, 2h) phenol->reaction1 naoh NaOH + H2O naoh->reaction1 toluene1 Toluene azeo_dist Azeotropic Distillation toluene1->azeo_dist na_chloroacetate Sodium Chloroacetate reaction2 Reflux (4h) na_chloroacetate->reaction2 allyl_chloride Allyl Chloride reaction3 Reflux (6-10h) allyl_chloride->reaction3 ptc Phase Transfer Catalyst ptc->reaction3 reaction1->azeo_dist na_phenate Sodium Phenate in Toluene azeo_dist->na_phenate na_phenoxyacetate Sodium Phenoxyacetate in Toluene reaction2->na_phenoxyacetate filtration Filtration reaction3->filtration crude_product Crude Product (in Toluene) filtration->crude_product distillation Distillation vac_dist Vacuum Distillation distillation->vac_dist final_product This compound vac_dist->final_product na_phenate->reaction2 na_phenoxyacetate->reaction3 crude_product->distillation

Caption: Workflow diagram for the two-step synthesis of this compound.

References

Application Notes and Protocols: Ionic Liquids as Efficient Catalysts for Allyl Phenoxyacetate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the synthesis of allyl phenoxyacetate (B1228835), a valuable intermediate in various chemical industries, utilizing ionic liquids (ILs) as green and recyclable catalysts. The protocol focuses on the use of Brønsted acidic ionic liquids, which offer significant advantages over traditional acid catalysts, including higher yields, milder reaction conditions, and simplified product separation and catalyst recycling. This application note consolidates data from various sources to present a comprehensive protocol, including reaction optimization, catalyst synthesis, and mechanistic insights.

Introduction

Allyl phenoxyacetate is an important organic compound with applications in the fragrance and pharmaceutical industries.[1] Traditionally, its synthesis via Fischer esterification of phenoxyacetic acid and allyl alcohol is catalyzed by corrosive mineral acids like sulfuric acid, leading to environmental concerns and difficult product purification.[1] The use of ionic liquids as catalysts presents a sustainable alternative. Ionic liquids are salts that are liquid at or near room temperature and possess negligible vapor pressure, high thermal stability, and tunable acidity. In the synthesis of this compound, ionic liquids can function as both the solvent and the catalyst, simplifying the reaction setup and work-up.[1]

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound using an ionic liquid catalyst, based on optimized conditions derived from related esterification reactions.

Table 1: Reaction Parameters for this compound Synthesis

ParameterRecommended RangeOptimal ConditionReference
Molar Ratio (Allyl Alcohol : Phenoxyacetic Acid)1.0:1 - 3.0:11.2:1[1]
Ionic Liquid Loading (% of total reactant weight)30% - 50%40%[1]
Reaction Temperature80 - 110 °C95 °C[1]
Reaction Time5 - 30 hours8 hours[1]
Yield>90%~91%[1]

Table 2: Recommended Brønsted Acidic Ionic Liquids for Esterification

Ionic LiquidCationAnionKey Features
[BMIM][HSO4]1-butyl-3-methylimidazoliumHydrogen sulfate (B86663)Widely studied, effective for esterification, commercially available.[2]
[Hmim][HSO4]1-methylimidazoliumHydrogen sulfateHigher acidity compared to [BMIM][HSO4].[3]
[Hpy][HSO4]PyridiniumHydrogen sulfateNearly non-corrosive, good catalytic activity.[3]

Experimental Protocols

Protocol 1: Synthesis of this compound using [BMIM][HSO4]

This protocol describes the synthesis of this compound using 1-butyl-3-methylimidazolium hydrogen sulfate ([BMIM][HSO4]) as the catalyst.

Materials:

  • Phenoxyacetic acid

  • Allyl alcohol

  • 1-butyl-3-methylimidazolium hydrogen sulfate ([BMIM][HSO4])

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenoxyacetic acid (e.g., 0.1 mol, 15.21 g) and allyl alcohol (e.g., 0.12 mol, 7.0 g).

  • Add [BMIM][HSO4] (40% of the total weight of reactants, e.g., 8.88 g).

  • Heat the mixture to 95 °C with constant stirring.

  • Allow the reaction to proceed for 8 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature. A biphasic mixture should be observed, with the upper layer being the product and the lower layer being the ionic liquid.[4]

  • Decant the upper layer containing the this compound.

  • Extract the ionic liquid layer with diethyl ether (3 x 20 mL) to recover any remaining product.

  • Combine the decanted layer and the ether extracts.

  • Wash the combined organic layers with water (2 x 20 mL) and then with a saturated sodium bicarbonate solution (2 x 20 mL) to remove any unreacted acid.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • The product can be further purified by vacuum distillation if required.

Protocol 2: Synthesis of 1-butyl-3-methylimidazolium hydrogen sulfate ([BMIM][HSO4])

This protocol outlines the synthesis of the ionic liquid catalyst.

Materials:

  • 1-butyl-3-methylimidazolium chloride ([BMIM]Cl)

  • Sulfuric acid (98%)

  • Round-bottom flask

  • Ice bath

  • Magnetic stirrer

Procedure:

  • Place 1-butyl-3-methylimidazolium chloride (e.g., 0.1 mol, 17.47 g) in a round-bottom flask equipped with a magnetic stir bar.[5]

  • Cool the flask in an ice bath.

  • Slowly add an equimolar amount of concentrated sulfuric acid (0.1 mol, 5.4 mL) dropwise with vigorous stirring.

  • After the addition is complete, continue stirring the mixture at room temperature for 24 hours.

  • The resulting viscous liquid is [BMIM][HSO4]. Wash the product with diethyl ether to remove any unreacted starting materials.

  • Dry the ionic liquid under vacuum to remove any residual solvent.

Protocol 3: Recycling of the Ionic Liquid Catalyst

This protocol details the work-up procedure for recovering and reusing the [BMIM][HSO4] catalyst.

Procedure:

  • After the decantation of the product layer in Protocol 1, the remaining lower layer is the ionic liquid containing water produced during the reaction.

  • Wash the ionic liquid phase with diethyl ether (2 x 20 mL) to remove any residual organic product.

  • Heat the ionic liquid to 80-90 °C under vacuum for 2-3 hours to remove the dissolved water.

  • The dried ionic liquid can be reused for subsequent batches of the reaction. Studies have shown that the catalytic activity remains high even after several cycles.

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_process Reaction and Work-up cluster_purification Product Purification cluster_recycling Catalyst Recycling reactants Phenoxyacetic Acid + Allyl Alcohol reaction_vessel Round-bottom Flask reactants->reaction_vessel catalyst [BMIM][HSO4] catalyst->reaction_vessel heating Heat to 95°C (8 hours) reaction_vessel->heating cooling Cool to RT heating->cooling separation Phase Separation cooling->separation extraction Ether Extraction separation->extraction Product Layer il_recovery Ionic Liquid Layer separation->il_recovery washing Washing extraction->washing drying Drying washing->drying evaporation Solvent Evaporation drying->evaporation product This compound evaporation->product il_drying Vacuum Drying il_recovery->il_drying recycled_catalyst Recycled [BMIM][HSO4] il_drying->recycled_catalyst

Caption: Experimental workflow for the synthesis of this compound.

catalytic_cycle cluster_activation Carbonyl Activation cluster_nucleophilic_attack Nucleophilic Attack cluster_elimination Water Elimination cluster_product_formation Product Formation RCOOH Phenoxyacetic Acid (R-COOH) activated_acid Protonated Acid [R-C(OH)2]+ RCOOH->activated_acid + H+ H_plus H+ H_plus->activated_acid activated_acid->RCOOH - H+ tetrahedral_intermediate Tetrahedral Intermediate activated_acid->tetrahedral_intermediate + R'-OH activated_acid->tetrahedral_intermediate R_OH Allyl Alcohol (R'-OH) protonated_ester Protonated Ester tetrahedral_intermediate->protonated_ester - H2O tetrahedral_intermediate->protonated_ester Ester This compound (R-COOR') protonated_ester->Ester - H+ protonated_ester->Ester H2O H2O regenerated_catalyst H+ regenerated_catalyst->H_plus Catalyst Regeneration

Caption: Proposed catalytic cycle for Fischer esterification.

Catalytic Mechanism

The synthesis of this compound in the presence of a Brønsted acidic ionic liquid follows the general mechanism of Fischer esterification.[6][7] The key steps are:

  • Protonation of the Carbonyl Oxygen: The acidic proton from the ionic liquid (e.g., from the HSO₄⁻ anion) protonates the carbonyl oxygen of the phenoxyacetic acid. This increases the electrophilicity of the carbonyl carbon.[6]

  • Nucleophilic Attack: The lone pair of electrons on the oxygen atom of allyl alcohol attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[7]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

  • Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a stable leaving group.

  • Deprotonation: The protonated ester is deprotonated by the conjugate base of the ionic liquid (e.g., SO₄²⁻), regenerating the catalyst and forming the final ester product, this compound.[6]

The ionic liquid facilitates this process by providing a high concentration of acidic protons and by solvating the intermediates. The immiscibility of the nonpolar ester product with the polar ionic liquid phase drives the equilibrium towards the product side, resulting in high yields.

References

Application Notes and Protocols: Phase Transfer Catalysis in the Synthesis of Allyl Phenoxyacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of allyl phenoxyacetate (B1228835), a compound with applications in the fragrance and pharmaceutical industries, can be efficiently achieved through O-alkylation of a phenoxyacetate precursor. Phase transfer catalysis (PTC) has emerged as a powerful methodology for this transformation. PTC facilitates the reaction between reactants in immiscible phases, typically an aqueous phase and an organic phase.[1] This is accomplished by a phase transfer catalyst, often a quaternary ammonium (B1175870) salt, which transports a reactant from the aqueous phase to the organic phase where the reaction occurs.[1][2] This technique offers several advantages, including milder reaction conditions, increased reaction rates, higher yields, and the use of inexpensive and environmentally benign reagents and solvents like water.[3][4][5]

This application note provides a detailed protocol for the synthesis of allyl phenoxyacetate utilizing a phase transfer-catalyzed reaction between sodium phenoxyacetate and allyl chloride. The process begins with the formation of sodium phenate, followed by its reaction with sodium chloroacetate (B1199739) to yield sodium phenoxyacetate. The final step involves the phase transfer-catalyzed alkylation with allyl chloride to produce the desired this compound.[6]

Quantitative Data Summary

The following table summarizes the quantitative parameters for the synthesis of this compound via phase transfer catalysis, derived from representative examples.[6]

ParameterValue (Example 1)Value (Example 2)Value (Example 3)
Starting Material PhenolPhenolPhenol
Phenol (moles)111
Caustic Soda (moles)1.211.5
Sodium Chloroacetate (moles)11.21.5
Allyl Chloride (moles)Not specified2Not specified
Phase Transfer Catalyst Benzyltriethylammonium chlorideBenzyltriethylammonium chlorideNot specified
Catalyst Loading (g)Not specified7.52Not specified
Solvent Toluene (B28343)TolueneToluene
Reaction Conditions
Sodium Phenate Formation Temp.80-90°C80-90°C80-90°C
Sodium Phenate Formation Time2 hours1 hour3 hours
Sodium Phenoxyacetate FormationRefluxRefluxReflux
Sodium Phenoxyacetate Formation Time4 hours3 hours5 hours
Allylation Reaction TimeNot specified6-10 hoursNot specified
Yield >90% (general claim)[6]Not specifiedNot specified

Experimental Protocol

This protocol details the synthesis of this compound using phase transfer catalysis.

Step 1: Synthesis of Sodium Phenate

  • To a reaction flask, add 94g (1 mol) of phenol, 48g (1.2 mol) of caustic soda, and 195g of water.[6]

  • Heat the mixture to 80-90°C with stirring and maintain for 2 hours.[6]

  • Remove approximately 100g of water under normal pressure.[6]

  • Cool the mixture to 50°C and add 500g of toluene.[6]

  • Heat the mixture to remove the remaining water azeotropically with toluene to obtain a toluene suspension of sodium phenate.[6]

Step 2: Synthesis of Sodium Phenoxyacetate

  • To the toluene suspension of sodium phenate, add 116.5g (1 mol) of sodium chloroacetate.[6]

  • Heat the mixture to reflux and maintain for 4 hours to obtain a toluene suspension of sodium phenoxyacetate.[6]

Step 3: Synthesis of this compound

  • To the toluene suspension of sodium phenoxyacetate, add 153g (2 mol) of allyl chloride and 7.52g of benzyltriethylammonium chloride as the phase transfer catalyst.[6]

  • Heat the mixture to reflux and maintain for 6-10 hours. The reaction progress can be monitored by Gas Chromatography (GC) analysis of the allyl chloride content.[6]

  • Once the reaction is complete, cool the mixture.[6]

  • Filter the mixture to remove the catalyst and the sodium chloride byproduct.[6]

  • The filtrate contains the crude product in toluene. Recover the excess allyl chloride and toluene under normal pressure.[6]

  • Purify the crude product by vacuum rectification to obtain the final this compound product.[6]

Diagrams

experimental_workflow cluster_step1 Step 1: Sodium Phenate Synthesis cluster_step2 Step 2: Sodium Phenoxyacetate Synthesis cluster_step3 Step 3: this compound Synthesis (PTC) A Phenol, Caustic Soda, Water B Heat (80-90°C, 2h) A->B C Water Removal (Normal Pressure) B->C D Add Toluene C->D E Azeotropic Water Removal D->E F Sodium Phenate in Toluene E->F G Add Sodium Chloroacetate F->G Transfer H Reflux (4h) G->H I Sodium Phenoxyacetate in Toluene H->I J Add Allyl Chloride & PTC I->J Transfer K Reflux (6-10h) J->K L Cooling & Filtration K->L M Solvent Recovery L->M N Vacuum Rectification M->N O This compound N->O ptc_mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase (Toluene) cluster_interface Interface NaOPhAc Sodium Phenoxyacetate (Na⁺ ⁻OPhAc) QOPhAc Ion Pair (Q⁺ ⁻OPhAc) NaOPhAc->QOPhAc Ion Exchange AllylCl Allyl Chloride AllylOPhAc This compound AllylCl->AllylOPhAc Forms QCl_org Catalyst (Q⁺Cl⁻) AllylOPhAc->QCl_org Regenerates Catalyst QCl_org->NaOPhAc Catalytic Cycle QOPhAc->AllylCl Reaction

References

Application Notes and Protocols: Polymerization of Allyl Phenoxyacetate and its Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and polymerization of allyl phenoxyacetate (B1228835), including detailed experimental protocols and a discussion of the kinetics of allyl polymerization. This document is intended to serve as a valuable resource for researchers and professionals in the fields of polymer chemistry, materials science, and drug development who are interested in the unique properties and potential applications of allyl phenoxyacetate-based polymers.

Introduction

This compound is a monomer that can be polymerized to produce polymers with potential applications in various fields, including as coatings, adhesives, and in drug delivery systems. The phenoxyacetate group offers a site for further functionalization, making it an attractive building block for advanced materials. However, the polymerization of allyl compounds, including this compound, presents unique challenges, primarily due to degradative chain transfer, which can lead to low molecular weight polymers. Understanding and controlling the kinetics of polymerization is therefore crucial for tailoring the properties of the resulting polymers for specific applications.

Synthesis of this compound Monomer

Several methods for the synthesis of this compound have been reported, primarily involving the esterification of phenoxyacetic acid with allyl alcohol. Below are detailed protocols based on established methods.

Protocol 1: Synthesis using an Ionic Liquid Catalyst

This method utilizes an ionic liquid as both a solvent and a catalyst, offering advantages in terms of product separation and catalyst recycling.[1]

Materials:

  • Phenoxyacetic acid

  • Allyl alcohol

  • [Et3NH][HSO4] (Triethylammonium hydrogen sulfate) ionic liquid

  • Three-necked flask (500 mL)

  • Heating mantle with stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 500 mL three-necked flask, add 150 g of [Et3NH][HSO4] ionic liquid, 76 g (0.5 mol) of phenoxyacetic acid, and 35 g (0.6 mol) of allyl alcohol.[1]

  • Heat the mixture to 80°C with stirring for 3 hours.[1]

  • Increase the temperature to 85°C and continue the reaction for an additional 10 hours.[1]

  • After the reaction is complete, cool the mixture and allow it to stand for 1 hour to allow for phase separation.

  • Separate the upper organic layer (crude this compound) from the lower ionic liquid layer using a separatory funnel. The ionic liquid can be recovered and reused.

  • Dry the crude product and purify by vacuum distillation to obtain the final this compound product. The expected yield is approximately 85%.[1]

Protocol 2: Synthesis using a Strong-Acid Cation Exchange Resin

This protocol employs a solid acid catalyst, which can be easily removed by filtration.[2]

Materials:

  • Phenoxyacetic acid (290-320 parts by a

  • Allyl alcohol (150-180 parts by a

  • Benzene (B151609) (250-280 parts by a

  • Strong-acid cation exchange resin (e.g., Amberlyst 15) (5-15 parts by a

  • Glass-lined steel reaction vessel

  • Heating and stirring apparatus

  • Filtration setup

  • Distillation apparatus

Procedure:

  • In a glass-lined steel reaction vessel, combine phenoxyacetic acid, allyl alcohol, benzene, and the strong-acid cation exchange resin in the specified proportions.[2]

  • Heat the mixture to 80-103°C with stirring and reflux for 8 hours, using a Dean-Stark trap to remove the water generated during the reaction.[2]

  • After the reaction is complete, cool the mixture and filter to remove the cation exchange resin. The resin can be regenerated and reused.

  • Remove the benzene and excess allyl alcohol by distillation under normal pressure.[2]

  • Purify the crude product by vacuum distillation, collecting the fraction at 144-146°C/1.2 KPa, to obtain pure this compound.[2]

Polymerization of this compound

The free-radical polymerization of this compound can be initiated using common radical initiators. However, the kinetics are significantly influenced by degradative chain transfer, a characteristic feature of allyl monomers.

General Protocol for Free-Radical Polymerization

This protocol provides a general procedure for the bulk polymerization of this compound.

Materials:

  • This compound (purified)

  • Benzoyl peroxide (or other suitable radical initiator)

  • Reaction vessel (e.g., Schlenk tube)

  • Inert atmosphere (Nitrogen or Argon)

  • Heating and stirring apparatus

  • Precipitation solvent (e.g., methanol, ethanol, or hexane)

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • Place the purified this compound monomer in the reaction vessel.

  • Add the desired amount of radical initiator (e.g., 1-2 mol% relative to the monomer).

  • Seal the reaction vessel and deoxygenate the mixture by several freeze-pump-thaw cycles or by bubbling with an inert gas (N2 or Ar) for at least 30 minutes.

  • Immerse the reaction vessel in a preheated oil bath at the desired polymerization temperature (typically 60-80°C for benzoyl peroxide).

  • Maintain the reaction under an inert atmosphere with stirring for the desired period. The reaction time can vary from several hours to days depending on the desired conversion.

  • To terminate the polymerization, cool the reaction mixture to room temperature and expose it to air.

  • Dissolve the viscous product in a suitable solvent (e.g., acetone, THF) and precipitate the polymer by adding the solution dropwise to a non-solvent (e.g., methanol).

  • Collect the precipitated polymer by filtration.

  • Wash the polymer with the non-solvent to remove any unreacted monomer and initiator residues.

  • Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Kinetics of this compound Polymerization

The kinetics of the polymerization of allyl compounds are notably different from those of vinyl monomers due to the prevalence of degradative chain transfer to the monomer. This process involves the abstraction of a hydrogen atom from the allylic position of the monomer by a propagating radical, leading to the formation of a resonance-stabilized and less reactive allylic radical. This new radical is often incapable of efficiently re-initiating polymerization, thus terminating the kinetic chain.

Kinetic Scheme

The fundamental steps in the free-radical polymerization of this compound are initiation, propagation, termination, and chain transfer.[3][4]

G Initiator Initiator (I) Radical Primary Radicals (2R•) Initiator->Radical kd Initiation GrowingChain1 Growing Chain (RM1•) Radical->GrowingChain1 ki + M Monomer Monomer (M) GrowingChainN Growing Chain (RMn•) GrowingChain1->GrowingChainN kp + (n-1)M Propagation Polymer Dead Polymer (P) GrowingChainN->Polymer kt Termination TransferProduct Transfer Product GrowingChainN->TransferProduct ktr,M + M Degradative Chain Transfer AllylicRadical Allylic Radical (M•) AllylicRadical->Polymer Termination TransferProduct->AllylicRadical

Caption: General kinetic scheme for free-radical polymerization of allyl monomers.

Rate of Polymerization

The overall rate of polymerization (Rp) for allyl esters is generally proportional to the monomer concentration [M] and the square root of the initiator concentration [I], similar to conventional free-radical polymerization.[3] However, the rate is significantly slower than that of vinyl monomers due to the high rate of degradative chain transfer.

The rate of polymerization can be expressed as: Rp = kp * [M] * (2 * f * kd * [I] / kt)^0.5

Where:

  • kp is the rate constant for propagation

  • [M] is the monomer concentration

  • f is the initiator efficiency

  • kd is the rate constant for initiator decomposition

  • [I] is the initiator concentration

  • kt is the rate constant for termination

Quantitative Data
MonomerInitiatorTemperature (°C)d[M]/d[Cat]Degree of PolymerizationReference
Allyl AcetateBenzoyl Peroxide80Constant~13[5]
Allyl LaurateBenzoyl Peroxide80--[5]
Allyl BenzoateBenzoyl Peroxide80--[5]
Allyl ChloroacetateBenzoyl Peroxide80--[5]

Note: The constancy of d[M]/d[Cat] is a characteristic feature of allyl polymerization and is attributed to degradative chain transfer.[5]

Experimental Workflow and Logic

The following diagram illustrates the typical workflow for the synthesis and polymerization of this compound, followed by characterization.

G cluster_synthesis Monomer Synthesis cluster_polymerization Polymerization cluster_characterization Characterization Reactants Phenoxyacetic Acid + Allyl Alcohol Reaction Esterification Reaction Reactants->Reaction Purification_Monomer Purification (Distillation) Reaction->Purification_Monomer Monomer This compound Purification_Monomer->Monomer Polymerization_Reaction Free-Radical Polymerization Monomer->Polymerization_Reaction Initiator Initiator Initiator->Polymerization_Reaction Precipitation Precipitation Polymerization_Reaction->Precipitation Drying Drying Precipitation->Drying Polymer Poly(this compound) Drying->Polymer NMR NMR Spectroscopy Polymer->NMR FTIR FTIR Spectroscopy Polymer->FTIR GPC Gel Permeation Chromatography Polymer->GPC DSC Differential Scanning Calorimetry Polymer->DSC TGA Thermogravimetric Analysis Polymer->TGA

Caption: Workflow for the synthesis, polymerization, and characterization of poly(this compound).

Conclusion

The polymerization of this compound offers a pathway to functional polymers with potential applications in diverse fields. While the synthesis of the monomer is straightforward, its polymerization is characterized by the kinetic complexities inherent to allyl systems, particularly degradative chain transfer. A thorough understanding of these kinetic factors is essential for controlling the polymerization process and achieving polymers with desired molecular weights and properties. The protocols and information provided herein serve as a foundational guide for researchers venturing into the synthesis and characterization of poly(this compound) and its derivatives. Further research is warranted to determine the specific kinetic parameters for the polymerization of this compound to enable more precise control over the polymer architecture.

References

Application Notes and Protocols for Allyl Phenoxyacetate in Agrochemical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl phenoxyacetate (B1228835) (CAS No. 7493-74-5) is a versatile organic compound with applications across various industries, including as a fragrance and flavoring agent.[1][2] In the agrochemical sector, it is primarily utilized as a formulation adjuvant to enhance the efficacy of active ingredients in pesticides and herbicides.[1] While its role as a standalone active ingredient is not well-documented in publicly available literature, its structural similarity to phenoxyacetic acid derivatives suggests potential for plant growth-regulating effects.[3][4]

These application notes provide an overview of the known functions of allyl phenoxyacetate in agrochemical formulations, along with detailed, generalized protocols for its evaluation as an adjuvant. Due to a lack of specific quantitative efficacy data in peer-reviewed literature, the experimental protocols are presented as templates for researchers to adapt for their specific needs.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in formulations.

PropertyValueReference(s)
Molecular Formula C₁₁H₁₂O₃
Molecular Weight 192.21 g/mol
Appearance Colorless to pale yellow liquid[1]
Odor Sweet, fruity, pineapple-like[2]
Density 1.102 g/mL at 25 °C[1]
Boiling Point 265-266 °C[2]
Solubility Soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. Practically insoluble in water.[5]
CAS Number 7493-74-5[1]

Applications in Agrochemical Formulations

This compound is primarily incorporated into agrochemical formulations as an adjuvant . Adjuvants are substances added to a pesticide formulation or tank mix to improve the effectiveness of the active ingredient. The purported benefits of including this compound in such formulations include:

  • Enhanced Efficacy: It is described as enhancing the efficacy of active ingredients in both pesticides and herbicides.[1]

  • Improved Formulation Stability: It exhibits good stability and compatibility with a wide range of solvents, which is a desirable characteristic for creating stable pesticide formulations.[1]

The exact mechanism by which this compound enhances efficacy is not specified in the available literature. However, potential mechanisms for an adjuvant with its chemical nature could include:

  • Surfactant Properties: Improving the wetting, spreading, and sticking of the spray solution on the plant leaf surface.

  • Penetrant: Aiding the transport of the active ingredient across the plant cuticle.

  • Synergistic Biological Activity: Exerting a mild plant growth regulator effect that could make the plant more susceptible to the primary herbicide or pesticide.

Experimental Protocols

The following are detailed, generalized protocols for the evaluation of this compound as an adjuvant in agrochemical formulations. These protocols should be adapted based on the specific active ingredient, target crop, and pest or weed.

Protocol 1: Greenhouse Efficacy Screening of this compound as a Herbicide Adjuvant

Objective: To determine if this compound enhances the efficacy of a selected herbicide on a target weed species under controlled greenhouse conditions.

Materials:

  • Target weed species (e.g., Avena fatua - wild oat, Amaranthus retroflexus - redroot pigweed) grown in pots.

  • Selected herbicide (e.g., glyphosate, 2,4-D).

  • This compound.

  • Non-ionic surfactant (as a standard adjuvant control).

  • Spray chamber calibrated to deliver a consistent volume.

  • Personal Protective Equipment (PPE).

Experimental Design:

  • A randomized complete block design with 4-6 replications is recommended.[6]

  • Treatments should include:

    • Untreated control (no spray).

    • Water + this compound (to test for phytotoxicity of the adjuvant alone).

    • Herbicide at a sub-lethal dose (e.g., 0.25x, 0.5x the recommended field rate).

    • Herbicide at the sub-lethal dose + this compound (at various concentrations, e.g., 0.1%, 0.25%, 0.5% v/v).

    • Herbicide at the sub-lethal dose + a standard non-ionic surfactant (for comparison).

Procedure:

  • Grow the target weed species to a consistent growth stage (e.g., 3-4 leaf stage).

  • Prepare the spray solutions for each treatment. Ensure thorough mixing.

  • Calibrate the spray chamber to deliver a known volume per unit area.

  • Apply the treatments to the plants.

  • Return the plants to the greenhouse and maintain optimal growing conditions.

  • Assess weed control at set intervals (e.g., 7, 14, and 21 days after treatment). Assessments can include visual injury ratings (0-100% scale, where 0 is no effect and 100 is complete death) and biomass reduction (harvesting and weighing the above-ground plant material).

Data Analysis:

  • Analyze the data using Analysis of Variance (ANOVA).

  • If the ANOVA is significant, use a means separation test (e.g., Tukey's HSD) to compare treatment means.

Protocol 2: Measuring the Effect of this compound on Herbicide Uptake

Objective: To quantify the impact of this compound on the absorption of a radiolabeled herbicide into plant leaves.

Materials:

  • Radiolabeled herbicide (e.g., ¹⁴C-glyphosate).

  • Target plant species with suitable leaf surfaces for application.

  • This compound.

  • Micro-syringe.

  • Liquid scintillation counter and scintillation cocktail.

  • Leaf washing solution (e.g., water:methanol, 90:10 v/v).

  • Oxidizer for biological samples.

Procedure:

  • Grow plants to a uniform growth stage.

  • Prepare treatment solutions:

    • ¹⁴C-herbicide in water.

    • ¹⁴C-herbicide + this compound in water.

  • Using a micro-syringe, apply a small, known volume (e.g., 10 µL) of the treatment solution to the adaxial surface of a fully expanded leaf.

  • At various time points (e.g., 2, 6, 24, 48 hours after application), excise the treated leaf.

  • Wash the leaf surface with the washing solution to remove unabsorbed herbicide. Collect the wash solution.

  • Analyze an aliquot of the wash solution using a liquid scintillation counter to determine the amount of unabsorbed herbicide.

  • The treated leaf can be combusted in a biological oxidizer to determine the amount of absorbed herbicide.

  • Calculate the percentage of herbicide absorbed.

Data Analysis:

  • Compare the percentage of herbicide uptake between treatments with and without this compound using a t-test or ANOVA.

Protocol 3: Analytical Method for this compound Residue on Plant Surfaces

Objective: To develop and validate a method for the quantification of this compound residues on plant foliage.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., DAD or MS/MS).

  • C18 reverse-phase HPLC column.

  • This compound analytical standard.

  • Solvents (e.g., acetonitrile, methanol, water - HPLC grade).

  • Plant material (e.g., leaves).

  • Homogenizer.

  • Centrifuge.

  • Solid-phase extraction (SPE) cartridges (if cleanup is necessary).

Procedure:

  • Extraction:

    • Weigh a known amount of plant material.

    • Add a suitable extraction solvent (e.g., acetonitrile).

    • Homogenize the sample.

    • Centrifuge to separate the solid material.

    • Collect the supernatant.

  • Cleanup (if necessary):

    • Pass the extract through an SPE cartridge to remove interfering matrix components.

  • Analysis:

    • Inject the extract into the HPLC system.

    • Develop a gradient elution method to separate this compound from other components.

    • Quantify the amount of this compound by comparing the peak area to a calibration curve prepared from the analytical standard.

  • Method Validation:

    • Validate the method according to standard guidelines (e.g., SANCO), assessing for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Visualizations

Experimental Workflow for Adjuvant Efficacy Evaluation

Adjuvant_Efficacy_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_assess Assessment A Select Herbicide and Target Weed B Prepare Treatment Solutions (with and without this compound) A->B D Randomized Application of Treatments (Greenhouse/Field) B->D C Grow Plants to Uniform Stage C->D E Maintain Controlled Conditions D->E F Collect Data at Intervals (Visual Injury, Biomass) E->F G Statistical Analysis (ANOVA, Means Separation) F->G H Conclusion on Adjuvant Efficacy G->H

Caption: Workflow for evaluating the efficacy of an agrochemical adjuvant.

Potential Mechanism of Action: Auxin Signaling Pathway

As a phenoxyacetic acid derivative, this compound may influence auxin signaling pathways, a known mechanism for many herbicides and plant growth regulators.

Auxin_Signaling_Pathway cluster_cell Plant Cell cluster_nucleus APA This compound (Potential Auxin Mimic) ABP Auxin Binding Protein (ABP) APA->ABP Binds to Aux_IAA Aux/IAA Repressor ABP->Aux_IAA Leads to degradation of Nucleus Nucleus ARF Auxin Response Factor (ARF) Gene_Exp Auxin-Responsive Gene Expression ARF->Gene_Exp Activates Aux_IAA->ARF Represses Response Altered Growth & Development (e.g., uncontrolled cell division) Gene_Exp->Response

Caption: Hypothesized auxin-like activity of this compound.

Conclusion

This compound shows promise as an adjuvant in agrochemical formulations by potentially enhancing the efficacy of active ingredients. However, a notable gap exists in the public domain regarding specific performance data and established protocols for its use. The methodologies outlined above provide a framework for researchers to systematically evaluate its potential benefits in various agrochemical applications. Further research is warranted to elucidate its precise mechanism of action and to quantify its efficacy-enhancing properties with a range of pesticides and herbicides.

References

Allyl Phenoxyacetate as a Derivatizing Agent for GC Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

To Researchers, Scientists, and Drug Development Professionals,

Following a comprehensive review of scientific literature, it has been determined that allyl phenoxyacetate (B1228835) is not an established or commonly used derivatizing agent for the Gas Chromatography (GC) analysis of analytes. Searches for specific applications, protocols, and quantitative data regarding its use for the derivatization of common functional groups such as hydroxyls, carboxyls, and amines did not yield any published methods. Allyl phenoxyacetate is primarily documented as a fragrance and flavoring agent.

Therefore, this document provides detailed application notes and protocols for established and effective derivatization techniques that serve the same purpose: to enhance the volatility, thermal stability, and chromatographic behavior of polar analytes for GC analysis. The principles and methods outlined below are fundamental to the successful analysis of a wide range of compounds in pharmaceutical and chemical research.

Principles of Derivatization for GC Analysis

Derivatization is a chemical modification process that converts an analyte into a derivative with properties more suitable for a given analytical technique.[1] For GC analysis, the primary goals of derivatization are to:

  • Increase Volatility: Many polar compounds, such as those containing -OH, -COOH, and -NH functional groups, have low volatility due to strong intermolecular hydrogen bonding and are not suitable for direct GC analysis.[2] Derivatization masks these polar groups, reducing hydrogen bonding and increasing the compound's vapor pressure.

  • Improve Thermal Stability: Some compounds may decompose at the high temperatures required for GC analysis. Derivatization can create more thermally stable derivatives.

  • Enhance Detector Response: Derivatization can introduce specific chemical groups that provide a stronger signal for a particular detector, such as an Electron Capture Detector (ECD), thereby improving sensitivity and lowering detection limits.

  • Improve Chromatographic Separation: Derivatization can alter the retention characteristics of analytes, leading to better separation from interfering matrix components or other analytes in a complex mixture.

The most common derivatization reactions for GC analysis fall into three main categories: acylation, alkylation, and silylation .[3][4]

I. Acylation for the Derivatization of Alcohols, Phenols, and Amines

Acylation involves the introduction of an acyl group (R-C=O) into a molecule by replacing an active hydrogen atom in functional groups like -OH, -NH2, and -SH.[2] This process forms esters, amides, and thioesters, respectively, which are typically more volatile and less polar than the parent compounds.

Common Acylating Agents:
  • Acid Anhydrides: Acetic Anhydride, Propionic Anhydride, Trifluoroacetic Anhydride (TFAA), Heptafluorobutyric Anhydride (HFBA).

  • Acyl Halides: Acetyl Chloride, Benzoyl Chloride.

  • Perfluoroacylimidazoles: N-Methyl-bis(trifluoroacetamide) (MBTFA).

Fluorinated acylating agents are particularly useful as they introduce halogen atoms into the derivative, significantly enhancing the response of an Electron Capture Detector (ECD).

Experimental Protocol: General Acylation of a Phenolic Compound

This protocol provides a general procedure for the derivatization of a phenolic analyte using an acid anhydride.

Materials:

  • Phenolic analyte standard or sample extract

  • Acylating agent (e.g., Acetic Anhydride or Trifluoroacetic Anhydride)

  • Solvent (e.g., Pyridine, Acetonitrile, or Tetrahydrofuran)

  • Reaction vial (e.g., 2 mL autosampler vial with a PTFE-lined cap)

  • Heating block or water bath

  • Vortex mixer

  • Nitrogen gas supply for evaporation (optional)

Procedure:

  • Sample Preparation: Accurately weigh or pipette a known amount of the analyte into the reaction vial. If the sample is in solution, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 100 µL of a suitable solvent (e.g., pyridine) to dissolve the analyte.

  • Add 100 µL of the acylating agent (e.g., acetic anhydride). The ratio of solvent to acylating agent may need to be optimized.

  • Reaction: Cap the vial tightly and vortex for 30 seconds. Place the vial in a heating block or water bath set to 60-80°C for 30-60 minutes. Reaction conditions (temperature and time) should be optimized for the specific analyte and reagent.

  • Cooling and Quenching: After the reaction is complete, remove the vial from the heat source and allow it to cool to room temperature. If necessary, excess reagent can be removed by evaporation under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in a suitable solvent for GC injection (e.g., hexane (B92381) or ethyl acetate).

  • Analysis: Inject an aliquot of the final solution into the GC-MS system.

Quantitative Data Summary for Acylation
Analyte ClassDerivatizing AgentReaction ConditionsTypical Recovery (%)Limit of Detection (LOD)Reference
PhenolsAcetic Anhydride/Pyridine60°C, 30 min>95%1-10 ng/L[5]
AmphetaminesTrifluoroacetic Anhydride (TFAA)70°C, 20 min>98%0.1-1 µg/L
SteroidsHeptafluorobutyric Anhydride (HFBA)60°C, 15 min>90%Varies by compound

II. Alkylation for the Derivatization of Carboxylic Acids and Phenols

Alkylation involves the replacement of an active hydrogen with an alkyl group.[3] This is a common method for derivatizing acidic compounds like carboxylic acids and phenols to form esters and ethers, respectively.

Common Alkylating Agents:
  • Diazomethane: Highly efficient but also toxic and explosive.

  • Alkyl Halides (e.g., Pentafluorobenzyl Bromide - PFBBr): Produces derivatives that are highly sensitive to ECD.

  • N,N-Dimethylformamide Dialkyl Acetals (e.g., DMF-DMA): Reacts with carboxylic acids and phenols.

  • Boron Trifluoride (BF3) in Methanol or Butanol: Commonly used for the esterification of fatty acids.

Experimental Protocol: Esterification of a Carboxylic Acid using BF3-Methanol

This protocol describes a common method for preparing fatty acid methyl esters (FAMEs) from a lipid sample.

Materials:

  • Carboxylic acid-containing sample (e.g., extracted lipids)

  • BF3-Methanol reagent (14% w/v)

  • Hexane

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate (B86663)

  • Reaction tube with a screw cap

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Sample Preparation: Place the dried lipid extract (1-10 mg) in a screw-capped reaction tube.

  • Reagent Addition: Add 1-2 mL of BF3-Methanol reagent to the tube.

  • Reaction: Cap the tube tightly and heat at 100°C for 5-10 minutes in a heating block or boiling water bath.

  • Extraction: Cool the tube to room temperature. Add 1 mL of hexane and 1 mL of saturated sodium chloride solution. Vortex vigorously for 1 minute.

  • Phase Separation: Allow the layers to separate. The upper hexane layer contains the fatty acid methyl esters.

  • Drying and Transfer: Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analysis: Inject an aliquot of the hexane solution into the GC-MS system.

Quantitative Data Summary for Alkylation
Analyte ClassDerivatizing AgentReaction ConditionsTypical Yield (%)Limit of Detection (LOD)Reference
Fatty AcidsBF3-Methanol100°C, 10 min>98%Varies by fatty acid[4]
Phenoxy HerbicidesPentafluorobenzyl Bromide (PFBBr)60°C, 1 hr (with phase-transfer catalyst)>95%10 ng/mL (SIM mode)[6]
Carboxylic AcidsDiazomethaneRoom temp, few minutesQuantitativeAnalyte dependent[7]

III. Silylation for a Broad Range of Analytes

Silylation is the most common derivatization technique for GC analysis and involves the replacement of active hydrogens with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. It is effective for a wide range of functional groups including alcohols, phenols, carboxylic acids, amines, and amides. Silyl derivatives are generally more volatile, less polar, and more thermally stable.

Common Silylating Agents:
  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): A powerful and widely used TMS reagent. Often used with a catalyst like trimethylchlorosilane (TMCS).

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): Another potent TMS reagent.

  • N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA): Forms more stable TBDMS derivatives, which are less susceptible to hydrolysis.

  • N-Trimethylsilylimidazole (TMSI): Selective for hydroxyl groups.

Experimental Protocol: Silylation of a Steroid using BSTFA + TMCS

This protocol provides a general procedure for the derivatization of a steroid containing hydroxyl groups.

Materials:

  • Steroid standard or sample extract

  • Silylating reagent (e.g., BSTFA with 1% TMCS)

  • Solvent (e.g., Pyridine or Acetonitrile)

  • Reaction vial (e.g., 2 mL autosampler vial with a PTFE-lined cap)

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Sample Preparation: Place the dried analyte in a reaction vial. Ensure the sample is completely dry, as silylating reagents are moisture-sensitive.

  • Reagent Addition: Add 50 µL of a suitable solvent (e.g., pyridine) to dissolve the steroid.

  • Add 100 µL of BSTFA + 1% TMCS.

  • Reaction: Cap the vial tightly and vortex for 30 seconds. Heat the vial at 70°C for 30 minutes.

  • Cooling: Remove the vial from the heat source and allow it to cool to room temperature.

  • Analysis: The sample is now ready for direct injection into the GC-MS system. Dilution with a suitable solvent may be necessary depending on the concentration.

Quantitative Data Summary for Silylation
Analyte ClassDerivatizing AgentReaction ConditionsTypical Yield (%)Limit of Detection (LOD)Reference
SteroidsBSTFA + 1% TMCS70°C, 30 min>99%0.1-1 ng/mL
PhytohormonesMTBSTFA80°C, 1 hr>95%0.01-1.0 pmol
Amino AcidsMTBSTFA100°C, 4 hrsVaries by amino acidAnalyte dependentGeneral Knowledge

Visualizing the Derivatization Workflow and Reaction

The following diagrams illustrate the general workflow for derivatization prior to GC analysis and a typical acylation reaction mechanism.

Derivatization_Workflow Analyte Analyte in Solution DryDown Evaporate to Dryness Analyte->DryDown AddReagents Add Derivatization Reagent & Solvent DryDown->AddReagents Reaction Heat & Vortex (Reaction) AddReagents->Reaction PostReaction Cool & (optional) Evaporate Reagent Reaction->PostReaction Reconstitute Reconstitute in Injection Solvent PostReaction->Reconstitute GC_Analysis GC-MS Analysis Reconstitute->GC_Analysis

General workflow for analyte derivatization prior to GC-MS analysis.

Acylation_Mechanism cluster_0 Acylation of an Alcohol (R-OH) with Acetic Anhydride Reactants R-OH + (CH3CO)2O Intermediate [Intermediate Complex] Reactants->Intermediate Nucleophilic Attack Products R-O-COCH3 + CH3COOH Intermediate->Products Elimination

Simplified mechanism of alcohol acylation with an acid anhydride.

Conclusion

While this compound is not a recognized derivatizing agent for GC analysis, a variety of well-established and effective reagents are available for the derivatization of polar analytes. The choice of derivatization strategy—acylation, alkylation, or silylation—depends on the functional groups present in the analyte, the desired sensitivity, and the available analytical instrumentation. The protocols and data presented here provide a solid foundation for developing robust and reliable GC-based analytical methods for a wide range of compounds in research and development. It is crucial to optimize reaction conditions for each specific analyte to ensure complete derivatization and accurate quantification.

References

Application Note: HPLC Analysis for Purity Determination of Allyl Phenoxyacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl phenoxyacetate (B1228835) is an organic ester utilized as a flavoring and fragrance agent. In the context of drug development and chemical research, ensuring the purity of such compounds is critical for safety, efficacy, and regulatory compliance. High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for assessing the purity of non-volatile and thermally labile compounds like allyl phenoxyacetate.

This application note provides a detailed protocol for the determination of this compound purity using a reversed-phase HPLC (RP-HPLC) method with UV detection. The described method is suitable for quantifying the main component and separating it from potential process-related impurities and degradation products.

Principle of the Method

This method employs reversed-phase chromatography, where the stationary phase is non-polar (C18) and the mobile phase is polar. This compound, being a relatively non-polar molecule, is retained on the column and then eluted by the mobile phase, a mixture of acetonitrile (B52724) and water. The separation of this compound from its impurities is achieved based on their differential partitioning between the stationary and mobile phases. A UV detector is used for the quantification of the eluted compounds by measuring their absorbance at a specific wavelength where the analyte absorbs strongly.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required.

ParameterRecommended Condition
HPLC Column C18, 4.6 mm x 250 mm, 5 µm particle size
Mobile Phase Acetonitrile and Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 270 nm
Run Time 20 minutes
Reagents and Materials
  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or purified water)

  • This compound reference standard (of known purity, e.g., ≥99.5%)

  • This compound sample for analysis

  • Methanol (B129727) (HPLC grade, for sample preparation)

Preparation of Solutions

3.3.1. Standard Solution Preparation (0.5 mg/mL)

  • Accurately weigh approximately 25 mg of the this compound reference standard.

  • Transfer it into a 50 mL volumetric flask.

  • Add approximately 30 mL of methanol and sonicate for 5 minutes to dissolve.

  • Allow the solution to cool to room temperature.

  • Dilute to the mark with methanol and mix well.

3.3.2. Sample Solution Preparation (0.5 mg/mL)

  • Accurately weigh approximately 25 mg of the this compound sample.

  • Transfer it into a 50 mL volumetric flask.

  • Add approximately 30 mL of methanol and sonicate for 5 minutes to dissolve.

  • Allow the solution to cool to room temperature.

  • Dilute to the mark with methanol and mix well.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

System Suitability Test (SST)

Before starting the sample analysis, perform a system suitability test to ensure the HPLC system is performing adequately.

  • Inject the standard solution five times.

  • Calculate the parameters listed in the table below. The system is deemed suitable if the acceptance criteria are met.

SST ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (%RSD) of Peak Area ≤ 2.0%

Data Presentation and Calculation

The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Calculation:

Example Chromatographic Data (Hypothetical)
Peak NumberRetention Time (min)Peak Area (mAU*s)
1 (Impurity A)3.51500
2 (this compound)8.2985000
3 (Impurity B)12.13500

Total Peak Area = 1500 + 985000 + 3500 = 990000 mAU*s

Purity of this compound = (985000 / 990000) x 100 = 99.49%

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the logical workflow for the HPLC analysis of this compound.

HPLC_Workflow start Start prep_solutions Prepare Standard and Sample Solutions start->prep_solutions end End system_setup Set Up HPLC System (Column, Mobile Phase, etc.) prep_solutions->system_setup system_suitability Perform System Suitability Test (SST) system_setup->system_suitability sst_check SST Criteria Met? system_suitability->sst_check sample_injection Inject Sample Solution data_acquisition Acquire Chromatographic Data sample_injection->data_acquisition data_analysis Integrate Peaks and Calculate Purity data_acquisition->data_analysis reporting Generate Report data_analysis->reporting reporting->end sst_check->system_setup No (Troubleshoot) sst_check->sample_injection Yes

Caption: HPLC Analysis Workflow for this compound Purity.

Conclusion

The described RP-HPLC method is straightforward, robust, and suitable for the routine quality control and purity determination of this compound. The method provides good separation of the main component from potential impurities, ensuring accurate and reliable results. It is recommended to validate this method according to the specific laboratory and regulatory requirements before its implementation.

Application Notes and Protocols for In Situ Synthesis of Monolithic Materials Using Allyl Phenoxyacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in situ synthesis of monolithic materials using allyl phenoxyacetate (B1228835). The resulting monoliths are particularly well-suited for the chromatographic separation of proteins and other biomolecules, offering a valuable tool for proteomics research and drug development.

Introduction

Monolithic materials represent a significant advancement in separation science, offering a continuous, porous support structure that overcomes some of the limitations of traditional particle-packed columns. The in situ synthesis approach allows for the creation of the monolithic structure directly within the confines of a column, ensuring a homogenous and well-adhered stationary phase.

Allyl phenoxyacetate-based monoliths, synthesized via in situ radical polymerization, have demonstrated particular promise for the separation of complex biological samples. The unique chemistry of the this compound monomer provides multiple interaction sites, including π-π stacking and hydrophobic interactions, which contribute to enhanced selectivity in protein separations[1]. This allows for the effective fractionation of complex protein mixtures, such as human plasma, without the need to mask highly abundant proteins[2][3].

Key Material Properties

The performance of the this compound-based monolithic column is directly related to its physical and chemical properties. A summary of key quantitative data is presented below.

PropertyOptimized ValueSignificance
Specific Surface Area 260.66 m²/gA high surface area provides more interaction sites for analytes, leading to better separation efficiency and loading capacity[2][3].
Pore Structure Micro-, meso-, and macro-porousA multi-sized pore structure facilitates efficient mass transfer of both small and large molecules, such as proteins, and contributes to lower backpressure[2][3].
Stationary Phase Matrix Poly(this compound-co-ethylene dimethacrylate)The copolymerization of this compound with a crosslinker like ethylene (B1197577) dimethacrylate forms a rigid, porous polymer network[2][3].
Application High-Performance Liquid Chromatography (HPLC)The monolithic material serves as a stationary phase for the separation of intact proteins from biological samples[2].

Experimental Protocols

The following protocols provide a detailed methodology for the in situ synthesis of an this compound-based monolithic column and its application in protein separation.

Protocol for In Situ Synthesis of this compound Monolithic Column

This protocol describes the preparation of the polymerization mixture and the subsequent in situ polymerization within a stainless steel HPLC column.

Materials:

  • This compound (monomer)

  • Ethylene dimethacrylate (EDMA) (crosslinker)

  • 2,2'-Azobisisobutyronitrile (AIBN) (initiator)

  • Porogenic solvent (e.g., a mixture of 1-propanol (B7761284) and 1,4-butanediol)

  • Stainless steel HPLC column (e.g., 50 mm x 4.6 mm i.d.)

  • Nitrogen gas

  • Water bath or heating block

  • HPLC system

Procedure:

  • Preparation of the Polymerization Mixture:

    • In a clean, dry vial, combine the desired amounts of this compound, ethylene dimethacrylate, and the porogenic solvent.

    • Add the initiator, AIBN, to the mixture. The exact ratios of these components will influence the final porous structure of the monolith and should be optimized for the specific application.

    • Sonicate the mixture for 10-15 minutes to ensure complete dissolution and homogenization.

    • Purge the solution with nitrogen gas for 10-15 minutes to remove dissolved oxygen, which can inhibit radical polymerization.

  • In Situ Polymerization:

    • Seal both ends of the stainless steel HPLC column.

    • Fill the column completely with the prepared polymerization mixture.

    • Ensure there are no air bubbles trapped inside the column.

    • Submerge the sealed column in a water bath or place it in a heating block preheated to the desired polymerization temperature (typically between 60-80 °C for AIBN-initiated polymerization).

    • Allow the polymerization to proceed for the optimized duration (typically several hours to overnight).

  • Column Washing and Conditioning:

    • After polymerization, remove the column from the heat source and allow it to cool to room temperature.

    • Connect the column to an HPLC system.

    • Wash the column with a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) at a low flow rate to remove the porogenic solvent and any unreacted components.

    • Gradually increase the flow rate to condition the column.

    • The column is now ready for use.

Protocol for Protein Separation using the this compound Monolithic Column

This protocol outlines a general procedure for the separation of a standard protein mixture using the prepared monolithic column.

Materials:

  • Prepared this compound monolithic column

  • HPLC system with a UV detector

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)

  • Standard protein mixture (e.g., a mixture of six standard proteins)

  • Sample vials

Procedure:

  • System Equilibration:

    • Install the this compound monolithic column in the HPLC system.

    • Equilibrate the column with the initial mobile phase composition (e.g., 95% Mobile Phase A and 5% Mobile Phase B) at a constant flow rate until a stable baseline is achieved.

  • Sample Injection:

    • Prepare a solution of the standard protein mixture in Mobile Phase A.

    • Inject a specific volume of the protein sample onto the column.

  • Gradient Elution:

    • Run a linear gradient to separate the proteins. For example, increase the concentration of Mobile Phase B from 5% to 60% over 30 minutes.

    • The specific gradient profile may need to be optimized depending on the complexity of the sample.

  • Data Acquisition:

    • Monitor the separation at a suitable wavelength for protein detection (e.g., 214 nm or 280 nm).

    • Record the chromatogram.

  • Column Re-equilibration:

    • After each run, re-equilibrate the column with the initial mobile phase conditions before the next injection.

Visualizations

The following diagrams illustrate the key processes involved in the synthesis and application of this compound monolithic materials.

logical_relationship Monomer This compound (Monomer) Polymerization In Situ Radical Polymerization Monomer->Polymerization Crosslinker Ethylene Dimethacrylate (Crosslinker) Crosslinker->Polymerization Initiator AIBN (Initiator) Initiator->Polymerization Porogen Porogenic Solvent Porogen->Polymerization Monolith Porous Monolithic Material Polymerization->Monolith

Caption: Logical relationship of components in the polymerization process.

experimental_workflow start Start prep_mix Prepare Polymerization Mixture (Monomer, Crosslinker, Initiator, Porogen) start->prep_mix fill_column Fill HPLC Column with Mixture prep_mix->fill_column polymerize In Situ Polymerization (Heating) fill_column->polymerize wash Wash and Condition Column polymerize->wash ready Monolithic Column Ready for Use wash->ready application_workflow start Start equilibrate Equilibrate Monolithic Column start->equilibrate inject Inject Protein Sample equilibrate->inject gradient Apply Gradient Elution inject->gradient detect Detect Separated Proteins (UV) gradient->detect analyze Analyze Chromatogram detect->analyze end End analyze->end

References

Application Notes and Protocols: Synthesis and Biological Evaluation of Phenoxyacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of phenoxyacetic acid derivatives and their subsequent biological evaluation for various therapeutic targets. This document includes detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways and experimental workflows.

Introduction

Phenoxyacetic acid and its derivatives represent a versatile class of organic compounds with a core structure found in numerous biologically active molecules, ranging from pharmaceuticals to herbicides.[1][2] The biological effects of these derivatives are diverse and are largely determined by the nature and position of substituents on the phenyl ring.[2] This versatility makes them attractive scaffolds for drug discovery, with derivatives exhibiting antimicrobial, anti-inflammatory, anticancer, anticonvulsant, and antidiabetic properties.[1]

Data Presentation: Biological Activities of Phenoxyacetic Acid Derivatives

The following tables summarize the quantitative biological activity of various phenoxyacetic acid derivatives, providing a comparative overview of their efficacy.

Table 1: Anti-inflammatory Activity of Phenoxyacetic Acid Derivatives

CompoundTargetIC50 (µM)Reference
5dCOX-20.08 ± 0.01[3]
5eCOX-20.07 ± 0.01[3]
5fCOX-20.06 ± 0.01[3]
7bCOX-20.07 - 0.09[4]
10cCOX-20.06 - 0.09[3]
10dCOX-20.06 - 0.09[3]
10eCOX-20.06 - 0.09[3]
10fCOX-20.06 - 0.09[3]
Celecoxib (Reference)COX-20.06[5]
Phenoxyacetic acid (XIV)COX-20.06[5]

Table 2: Antidiabetic Activity of Phenoxyacetic Acid Derivatives

CompoundTargetEC50 (nM)Reference
16FFA1 Agonist43.6[6]
18bFFA1 Agonist62.3[6][7]

Table 3: Anticancer Activity of Phenoxyacetic Acid Derivatives

CompoundCell LineIC50 (µM)Reference
2-(4-chlorophenoxy)-5-(4-chlorophenyl) pentanoic acidProliferative4.8 ± 0.35[1]
4-Cl-phenoxyacetic acidBreast cancer cells0.194 ± 0.09 µg/ml[1]
Pyridazine hydrazide with phenoxy acetic acidHepG26.9 ± 0.7[8]
5-Fluorouracil (Reference)HepG28.3 ± 1.8[8]

Table 4: Antimicrobial Activity of Phenoxyacetic Acid Derivatives

CompoundTarget OrganismMIC (µg/mL)Reference
2-(4-(3-(2-bromophenyl)-3-oxopropyl) phenoxy) acetic acidMycobacterium smegmatis9.66 ± 0.57[2]
4-(2-methyl-phenylazo)-phenoxyacetic acidS. pyogenes20 mm (inhibition zone)[1]

Experimental Protocols

This section provides detailed methodologies for the synthesis of phenoxyacetic acid derivatives and their subsequent biological evaluation.

Protocol 1: General Synthesis of Phenoxyacetic Acid Derivatives

This protocol describes a common method for synthesizing phenoxyacetic acid derivatives through the reaction of a substituted phenol (B47542) with an alpha-haloacetic acid ester, followed by hydrolysis.

Materials:

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the substituted phenol (1.0 eq) in acetone.

  • Addition of Base: Add anhydrous potassium carbonate (1.5 eq) to the solution.

  • Addition of Ester: Add ethyl bromoacetate (1.2 eq) dropwise to the stirring mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.

  • Extraction: Evaporate the solvent from the filtrate under reduced pressure. Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl phenoxyacetate (B1228835) derivative.

  • Hydrolysis: To the crude ester, add a solution of sodium hydroxide (2.0 eq) in a mixture of ethanol and water.

  • Reflux: Heat the mixture to reflux for 2-4 hours until the ester is completely hydrolyzed (monitored by TLC).

  • Acidification: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the aqueous solution with water and acidify with concentrated HCl until the pH is acidic.

  • Isolation: The phenoxyacetic acid derivative will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: In Vitro COX-1 and COX-2 Inhibition Assay

This protocol outlines the procedure for determining the inhibitory activity of synthesized compounds against COX-1 and COX-2 enzymes.[3]

Materials:

  • COX-1 and COX-2 enzyme preparations

  • Arachidonic acid (substrate)

  • Synthesized phenoxyacetic acid derivatives (test compounds)

  • Reference inhibitor (e.g., Celecoxib)

  • Assay buffer (e.g., Tris-HCl buffer)

  • Prostaglandin E2 (PGE2) EIA kit

Procedure:

  • Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the assay buffer at the desired concentration.

  • Compound Preparation: Prepare serial dilutions of the test compounds and the reference inhibitor in the assay buffer.

  • Incubation: In a microplate, add the enzyme solution, followed by the test compound or reference inhibitor. Incubate for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiation of Reaction: Add arachidonic acid to each well to initiate the enzymatic reaction.

  • Termination of Reaction: After a defined incubation time (e.g., 2 minutes), stop the reaction by adding a suitable reagent (e.g., a solution of HCl).

  • Quantification of PGE2: Measure the amount of PGE2 produced using a commercial EIA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 3: In Vitro FFA1 Receptor Agonist Assay

This protocol describes a method to evaluate the agonist activity of synthesized compounds on the Free Fatty Acid Receptor 1 (FFA1).[7]

Materials:

  • CHO-K1 cells stably expressing human FFA1

  • Cell culture medium (e.g., DMEM/F12)

  • Fetal bovine serum (FBS)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Synthesized phenoxyacetic acid derivatives (test compounds)

  • Reference agonist (e.g., GW9508)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

Procedure:

  • Cell Culture: Culture the FFA1-expressing CHO-K1 cells in the appropriate medium supplemented with FBS in a humidified incubator at 37°C and 5% CO2.

  • Cell Plating: Seed the cells into a 96-well black-walled, clear-bottom microplate and allow them to adhere overnight.

  • Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive fluorescent dye solution in the dark for a specified time (e.g., 1 hour) at 37°C.

  • Compound Addition: After incubation, wash the cells with assay buffer to remove excess dye. Add solutions of the test compounds or the reference agonist at various concentrations to the wells.

  • Fluorescence Measurement: Immediately measure the intracellular calcium mobilization by monitoring the fluorescence intensity using a fluorescence plate reader. Record the fluorescence signal over a period of time.

  • Data Analysis: The increase in fluorescence intensity corresponds to the activation of the FFA1 receptor. Calculate the percentage of activation for each compound concentration relative to the maximum response induced by the reference agonist. Determine the EC50 value (the concentration of the compound that produces 50% of the maximal response) by plotting the percentage of activation against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways targeted by phenoxyacetic acid derivatives and a general workflow for their synthesis and evaluation.

G COX-2 Signaling Pathway in Inflammation Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid PLA2 COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins (PGE2) Prostaglandins (PGE2) COX-2->Prostaglandins (PGE2) Inflammation Inflammation Prostaglandins (PGE2)->Inflammation Phenoxyacetic Acid Derivatives Phenoxyacetic Acid Derivatives Phenoxyacetic Acid Derivatives->COX-2 Inhibition G FFA1 Agonist Signaling Pathway Phenoxyacetic Acid Derivative Phenoxyacetic Acid Derivative FFA1 (GPR40) FFA1 (GPR40) Phenoxyacetic Acid Derivative->FFA1 (GPR40) Activation Gq/11 Gq/11 FFA1 (GPR40)->Gq/11 PLC PLC Gq/11->PLC PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release Insulin Secretion Insulin Secretion DAG->Insulin Secretion Ca2+ Release->Insulin Secretion G Experimental Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Starting Materials Starting Materials Chemical Synthesis Chemical Synthesis Starting Materials->Chemical Synthesis Purification & Characterization Purification & Characterization Chemical Synthesis->Purification & Characterization Phenoxyacetic Acid Derivatives Phenoxyacetic Acid Derivatives Purification & Characterization->Phenoxyacetic Acid Derivatives In Vitro Assays In Vitro Assays Phenoxyacetic Acid Derivatives->In Vitro Assays Data Analysis Data Analysis In Vitro Assays->Data Analysis Lead Identification Lead Identification Data Analysis->Lead Identification

References

Application Notes and Protocols: Allyl Phenoxyacetate in the Synthesis of Controlled-Release Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of allyl phenoxyacetate (B1228835) and its potential application in the development of controlled-release agrochemical formulations. The information is intended to guide researchers in the design and execution of experiments for creating more efficient and environmentally benign crop protection solutions.

Introduction

Controlled-release formulations (CRFs) of agrochemicals are designed to deliver the active ingredient to the target pest or weed over an extended period at a controlled rate.[1] This approach offers several advantages over conventional formulations, including prolonged activity, reduced application frequency, lower environmental pollution, and enhanced safety for applicators and non-target organisms.[1] Phenoxyacetic acid derivatives are a significant class of herbicides, and their formulation into CRFs is an area of active research.[2] Allyl phenoxyacetate, an ester of phenoxyacetic acid, serves as a versatile precursor in the synthesis of such advanced agrochemical formulations. Its allyl group provides a reactive site for polymerization, enabling its incorporation into polymer matrices for controlled-release applications.

Synthesis of this compound

Two primary methods for the synthesis of this compound are detailed below: a traditional two-step method starting from phenol (B47542) and a direct esterification method from phenoxyacetic acid.

Method 1: Two-Step Synthesis from Phenol

This method involves the formation of sodium phenoxyacetate followed by its reaction with an allyl halide.

Experimental Protocol:

  • Preparation of Sodium Phenolate: In a reaction flask, combine phenol, sodium hydroxide, and water. Heat the mixture to 80-90°C with stirring for 1-3 hours.[3]

  • Formation of Sodium Phenoxyacetate: Remove a portion of the water under normal pressure. Add toluene (B28343) to the reaction mixture and continue heating to azeotropically remove the remaining water, resulting in a toluene suspension of sodium phenolate.[3] To this suspension, add sodium chloroacetate (B1199739) and reflux the mixture for 3-5 hours to yield a suspension of sodium phenoxyacetate.[3]

  • Synthesis of this compound: To the toluene suspension of sodium phenoxyacetate, add allyl chloride and a phase transfer catalyst (e.g., benzyltriethylammonium bromide). Heat the mixture to reflux for 6-10 hours.[3]

  • Purification: After the reaction is complete, cool the mixture and filter to remove the catalyst and sodium chloride. The crude product is then purified by vacuum distillation to obtain the final this compound product.[3]

Quantitative Data for Method 1:

ParameterValueReference
Phenol94g (1 mol)[3]
Sodium Hydroxide48g (1.2 mol)[3]
Water195g[3]
Reaction Temperature (Step 1)80-90°C[3]
Reaction Time (Step 1)2 hours[3]
Sodium Chloroacetate116.5g (1 mol)[3]
Reflux Time (Step 2)4 hours[3]
Allyl Chloride114.75g (1.5 mol)[3]
Phase Transfer Catalyst4.7g (benzyltriethylammonium chloride)[3]
Reflux Time (Step 3)6-10 hours[3]
Method 2: Direct Esterification of Phenoxyacetic Acid

This method involves the direct reaction of phenoxyacetic acid with allyl alcohol in the presence of an acid catalyst.[4]

Experimental Protocol:

  • Reaction Setup: In a reaction vessel equipped with a Dean-Stark trap, combine phenoxyacetic acid, allyl alcohol, benzene (B151609) (as a water-entraining solvent), and a strong-acid cation exchange resin as the catalyst.[4]

  • Esterification: Heat the mixture to 80-103°C with stirring. Water produced during the reaction is removed azeotropically with benzene and collected in the Dean-Stark trap.[4][5] The reaction is typically monitored for 8 hours.[4]

  • Work-up and Purification: After cooling, filter the reaction mixture to recover the catalyst.[4] The filtrate is then subjected to distillation under normal pressure to remove benzene and excess allyl alcohol.[4] The crude this compound is then purified by vacuum distillation, collecting the fraction at 144-146°C/1.2 KPa.[4]

Quantitative Data for Method 2:

ParameterValueReference
Phenoxyacetic Acid290-320 parts[4]
Allyl Alcohol150-180 parts[4]
Benzene250-280 parts[4]
Strong-acid Cation Exchange Resin5-15 parts[4]
Reaction Temperature80-103°C[4]
Reaction Time8 hours[4]
Product Yield>97%[4]

Synthesis of Controlled-Release Agrochemicals using this compound

This compound can be utilized in the synthesis of controlled-release agrochemicals through polymerization, forming a matrix that encapsulates an active ingredient. The following is a representative protocol for the microencapsulation of a herbicide using interfacial polymerization, where this compound can be a component of the oil phase.

Experimental Protocol: Microencapsulation via Interfacial Polymerization

  • Preparation of the Organic Phase: Dissolve the active agrochemical (e.g., a phenoxy herbicide) and this compound in a suitable water-immiscible organic solvent. Add a diisocyanate (e.g., 4,4'-methylenediphenyl diisocyanate) to this phase.

  • Preparation of the Aqueous Phase: Prepare an aqueous solution containing a surfactant or protective colloid (e.g., polyvinyl alcohol).

  • Emulsification: Add the organic phase to the aqueous phase under high shear agitation to form a stable oil-in-water emulsion. The droplet size of the emulsion will determine the final size of the microcapsules.

  • Interfacial Polymerization: To the emulsion, add an aqueous solution of a diamine (e.g., ethylenediamine). The polymerization reaction between the diisocyanate at the oil-water interface and the diamine in the aqueous phase will form a polyurea shell, encapsulating the oil phase containing the active ingredient and this compound.

  • Curing and Recovery: Continue stirring for a defined period to allow for the complete formation and curing of the microcapsule walls. The resulting microcapsule suspension can then be used directly or the microcapsules can be recovered by filtration or centrifugation and dried.

Release Mechanism:

The release of the active ingredient from these microcapsules is typically governed by diffusion through the polymer shell.[6] The thickness and porosity of the shell, which can be controlled by the polymerization conditions, will determine the release rate. The incorporation of this compound into the polymer matrix can modify the hydrophobicity and cross-linking density of the shell, thereby influencing the release kinetics of the encapsulated agrochemical.

Visualizations

Synthesis_Method_1 phenol Phenol na_phenolate Sodium Phenolate Suspension phenol->na_phenolate 80-90°C, 1-3h naoh NaOH naoh->na_phenolate water Water water->na_phenolate na_phenoxyacetate Sodium Phenoxyacetate Suspension na_phenolate->na_phenoxyacetate Toluene, Reflux, 3-5h na_chloroacetate Sodium Chloroacetate na_chloroacetate->na_phenoxyacetate crude_product Crude Allyl Phenoxyacetate na_phenoxyacetate->crude_product Reflux, 6-10h allyl_chloride Allyl Chloride allyl_chloride->crude_product catalyst Phase Transfer Catalyst catalyst->crude_product purified_product Purified Allyl Phenoxyacetate crude_product->purified_product Vacuum Distillation

Caption: Workflow for the two-step synthesis of this compound.

Synthesis_Method_2 phenoxyacetic_acid Phenoxyacetic Acid reaction_mixture Reaction Mixture phenoxyacetic_acid->reaction_mixture allyl_alcohol Allyl Alcohol allyl_alcohol->reaction_mixture benzene Benzene benzene->reaction_mixture catalyst Acid Catalyst catalyst->reaction_mixture crude_product Crude Allyl Phenoxyacetate reaction_mixture->crude_product 80-103°C, 8h (Dean-Stark) purified_product Purified Allyl Phenoxyacetate crude_product->purified_product Vacuum Distillation

Caption: Workflow for the direct esterification of phenoxyacetic acid.

Controlled_Release_Synthesis cluster_oil_phase Organic Phase cluster_aqueous_phase Aqueous Phase active_ingredient Active Agrochemical emulsion Oil-in-Water Emulsion active_ingredient->emulsion allyl_phenoxyacetate This compound allyl_phenoxyacetate->emulsion diisocyanate Diisocyanate diisocyanate->emulsion water_surfactant Water + Surfactant water_surfactant->emulsion High Shear Mixing microcapsules Microcapsule Suspension emulsion->microcapsules Interfacial Polymerization diamine Aqueous Diamine diamine->microcapsules final_product Controlled-Release Formulation microcapsules->final_product Curing/Drying

Caption: Workflow for microencapsulation using this compound.

Conclusion

This compound is a valuable intermediate in the synthesis of advanced agrochemical formulations. The provided protocols for its synthesis offer robust methods for obtaining this precursor. Furthermore, the proposed application in controlled-release technology through microencapsulation highlights a promising avenue for developing more effective and sustainable crop protection products. Further research should focus on optimizing the incorporation of this compound into various polymer systems and evaluating the release kinetics and biological efficacy of the resulting formulations.

References

Application Notes and Protocols for Fragrance Microencapsulation using Allyl Phenoxyacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of allyl phenoxyacetate (B1228835) in fragrance microencapsulation. This document covers the synthesis of allyl phenoxyacetate, its microencapsulation using in-situ polymerization with melamine-formaldehyde resin, and the subsequent characterization of the resulting microcapsules.

Introduction to this compound and Microencapsulation

This compound is a versatile fragrance ingredient known for its sweet, fruity, and floral aroma, often with nuances of pineapple and honey.[1][2] Its moderate volatility and pleasant scent make it a valuable component in perfumery and personal care products.[3][4] Microencapsulation is a process where tiny particles or droplets of a core material, in this case, this compound, are surrounded by a coating or shell.[5] This technique is crucial for protecting volatile and sensitive fragrance compounds from degradation, controlling their release over time, and enhancing their stability in various product formulations.[6][7]

The primary goals of microencapsulating this compound are:

  • Protection: Shielding the fragrance from environmental factors such as oxidation, heat, and light.[6]

  • Controlled Release: Providing a sustained and long-lasting fragrance experience, which can be triggered by mechanisms like friction, heat, or changes in pH.[8][9]

  • Improved Stability: Enhancing the shelf-life and performance of the fragrance in final products like detergents, fabric softeners, and personal care items.[10][11]

Synthesis of this compound

This compound is typically synthesized via esterification of phenoxyacetic acid with allyl alcohol.[1][2] Several methods exist, including conventional acid-catalyzed esterification and synthesis using ionic liquids as both solvent and catalyst.

Synthesis Protocol using an Ionic Liquid Catalyst

This protocol describes a greener synthesis approach using an ionic liquid, which can be recycled.[8]

Materials:

  • Phenoxyacetic acid

  • Allyl alcohol

  • Ionic Liquid ([Et₃NH][HSO₄])

  • Three-necked round-bottom flask

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • In a 500 mL three-necked flask, combine phenoxyacetic acid (e.g., 0.5 mol, 76g) and allyl alcohol (e.g., 0.6 mol, 35g). The molar ratio of allyl alcohol to phenoxyacetic acid can range from 0.5:1 to 5.0:1.[8]

  • Add the ionic liquid [Et₃NH][HSO₄] (e.g., 150g) to the mixture and stir.[8]

  • Heat the reaction mixture to 70-80°C and maintain for 3 hours.[8]

  • Increase the temperature to 75-85°C and continue the reaction for an additional 10 hours.[8]

  • After the reaction is complete, cool the mixture and allow it to stand for 1 hour to allow for phase separation.[8]

  • Separate the upper product layer (crude this compound) from the lower ionic liquid layer using a separatory funnel. The ionic liquid can be recovered and reused.[8]

  • Dry the crude product and purify by vacuum distillation to obtain the final this compound. The expected yield is typically between 85% and 91%.[8]

Microencapsulation of this compound

In-situ polymerization using melamine-formaldehyde (MF) resin is a widely used and effective method for encapsulating fragrance oils.[6][10] This process involves the formation of a polymer shell around the fragrance oil droplets dispersed in an aqueous medium.

Microencapsulation Protocol

This protocol is adapted from established methods for fragrance oil encapsulation using melamine-formaldehyde.[10][12]

Materials:

  • This compound (Core Material)

  • Melamine (B1676169)

  • 37% Formaldehyde (B43269) solution

  • Polyvinyl alcohol (PVA) or other suitable protective colloid

  • Sodium lauryl sulfate (B86663) (SLS) or other emulsifier

  • Acetic acid (for pH adjustment)

  • Sodium hydroxide (B78521) (for pH adjustment)

  • Deionized water

  • High-speed homogenizer

  • Reaction vessel with overhead stirrer and temperature control

Procedure:

Part 1: Preparation of Melamine-Formaldehyde Prepolymer

  • In a beaker, dissolve melamine in a 37% formaldehyde solution.

  • Adjust the pH of the solution to between 8.5 and 9.0 using a sodium hydroxide solution.

  • Heat the mixture to 70°C and stir for approximately 10-30 minutes to form the melamine-formaldehyde pre-polymer.[6]

Part 2: Emulsification of this compound

  • Prepare an aqueous solution of a protective colloid, such as 1% (w/w) PVA, by dissolving it in deionized water at 95°C.[12]

  • In a separate beaker, mix the this compound (core material), an emulsifier (e.g., Tween-80), the PVA solution, and deionized water. A typical ratio would be 20g of fragrance oil to 1g of emulsifier, 5g of PVA solution, and 57g of deionized water.[12]

  • Homogenize this mixture at a high speed (e.g., 10,000 rpm) for 5 minutes to form a stable oil-in-water emulsion.[12]

Part 3: In-situ Polymerization and Microcapsule Formation

  • Transfer the emulsion to a reaction vessel equipped with an overhead stirrer.

  • With moderate stirring (e.g., 400 rpm) at 45°C, add the previously prepared melamine-formaldehyde pre-polymer to the emulsion.[12]

  • Slowly adjust the pH of the mixture to approximately 4.0 by adding a 50% (w/w) acetic acid solution dropwise. This initiates the polymerization process.[12]

  • Gradually increase the temperature of the reaction mixture to 75°C over a period of 60 minutes.[12]

  • Maintain the polymerization at 75°C for 90 minutes.[12]

  • After polymerization, adjust the pH back to 7.0 with a sodium hydroxide solution and cool the mixture to room temperature.[12]

  • The resulting slurry contains the this compound microcapsules. The microcapsules can be filtered, washed with deionized water, and dried for further analysis.

Characterization of this compound Microcapsules

Thorough characterization is essential to evaluate the properties and performance of the microcapsules. Key parameters include encapsulation efficiency, particle size and morphology, thermal stability, and controlled release profile.

Data Presentation: Typical Properties of Fragrance Microcapsules

The following tables summarize typical quantitative data that can be expected from the characterization of fragrance microcapsules, based on literature values for similar systems.

ParameterTypical ValueMethod of Analysis
Encapsulation Efficiency 85 - 95%UV-Vis Spectroscopy, Gas Chromatography (GC)
Average Particle Size (D50) 10 - 50 µmLaser Diffraction, Scanning Electron Microscopy (SEM) with Image Analysis
Shell Thickness 100 - 500 nmTransmission Electron Microscopy (TEM)
Zeta Potential -20 to -40 mVDynamic Light Scattering (DLS)
Table 1: Physicochemical Properties of this compound Microcapsules (Exemplary Data).
ParameterTemperature Range (°C)Observation
Initial Decomposition (Core) 150 - 250Onset of fragrance release from the core
Shell Decomposition 250 - 400Degradation of the melamine-formaldehyde shell
Table 2: Thermal Stability of this compound Microcapsules determined by Thermogravimetric Analysis (TGA) (Exemplary Data).[6][13]
Time (hours)Cumulative Release (%)Release Model
2410 - 20Peppas Model
4820 - 35Peppas Model
7230 - 45Peppas Model
168 (7 days)50 - 70Peppas Model
Table 3: Controlled Release Profile of this compound from Microcapsules at Room Temperature (Exemplary Data).[8]
Experimental Protocols for Characterization

4.2.1. Encapsulation Efficiency (EE%)

Principle: To determine the amount of this compound successfully encapsulated within the microcapsules.

Protocol:

  • Accurately weigh a known amount of dried microcapsules.

  • Crush the microcapsules using a mortar and pestle to release the core material.

  • Extract the released this compound with a suitable solvent (e.g., ethanol (B145695) or hexane).

  • Analyze the concentration of this compound in the solvent using UV-Vis spectroscopy or Gas Chromatography (GC).

  • Calculate the Encapsulation Efficiency using the following formula: EE (%) = (Actual amount of encapsulated fragrance / Theoretical amount of fragrance) x 100

4.2.2. Particle Size and Morphology

Principle: To determine the size distribution and observe the surface morphology of the microcapsules.

Protocol (Scanning Electron Microscopy - SEM):

  • Mount a small sample of the dried microcapsules onto an SEM stub using double-sided carbon tape.

  • Sputter-coat the sample with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging.

  • Introduce the sample into the SEM chamber and evacuate to a high vacuum.

  • Acquire images at various magnifications to observe the overall morphology, surface texture, and to check for any defects.

  • Use image analysis software to measure the diameters of a statistically significant number of microcapsules (e.g., >100) to determine the particle size distribution.[10]

4.2.3. Thermal Stability

Principle: To evaluate the thermal resistance of the microcapsules and determine the decomposition temperatures of the core and shell materials.

Protocol (Thermogravimetric Analysis - TGA):

  • Place a small, accurately weighed sample (5-10 mg) of the dried microcapsules into a TGA crucible.

  • Heat the sample from room temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under an inert nitrogen atmosphere.[10]

  • Record the weight loss of the sample as a function of temperature. The resulting TGA curve will show distinct weight loss steps corresponding to the volatilization of the core material and the decomposition of the polymer shell.[13]

4.2.4. Controlled Release Study

Principle: To quantify the release of this compound from the microcapsules over time.

Protocol (Headspace Gas Chromatography-Mass Spectrometry - HS-GC-MS):

  • Place a known amount of microcapsules into a sealed headspace vial.

  • At predetermined time intervals (e.g., 0, 24, 48, 72 hours), sample the headspace above the microcapsules using a gas-tight syringe.

  • Inject the headspace sample into a GC-MS system to separate and quantify the amount of released this compound.

  • Plot the cumulative amount of released fragrance over time to determine the release profile.

  • The release data can be fitted to various kinetic models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.[8]

Diagrams and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key processes described in these application notes.

SynthesisWorkflow cluster_reactants Reactants cluster_process Reaction Process cluster_products Products & Purification PhenoxyaceticAcid Phenoxyacetic Acid Mixing Mixing PhenoxyaceticAcid->Mixing AllylAlcohol Allyl Alcohol AllylAlcohol->Mixing IonicLiquid Ionic Liquid Catalyst IonicLiquid->Mixing Heating Heating (70-85°C) Mixing->Heating Reaction Esterification Heating->Reaction Cooling Cooling & Phase Separation Reaction->Cooling CrudeProduct Crude this compound Cooling->CrudeProduct RecycledCatalyst Recycled Ionic Liquid Cooling->RecycledCatalyst Purification Vacuum Distillation CrudeProduct->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: Workflow for the synthesis of this compound.

MicroencapsulationWorkflow cluster_phases Phase Preparation cluster_process Encapsulation Process cluster_output Final Product AqueousPhase Aqueous Phase (Water, Protective Colloid) Emulsification High-Speed Homogenization (Oil-in-Water Emulsion) AqueousPhase->Emulsification OilPhase Oil Phase (this compound, Emulsifier) OilPhase->Emulsification Prepolymer Melamine-Formaldehyde Prepolymer Polymerization In-situ Polymerization (pH Adjustment, Heating) Prepolymer->Polymerization Emulsification->Polymerization Curing Curing & Microcapsule Formation Polymerization->Curing MicrocapsuleSlurry Microcapsule Slurry Curing->MicrocapsuleSlurry Characterization Filtration, Washing, Drying & Characterization MicrocapsuleSlurry->Characterization ReleaseMechanisms cluster_triggers Release Triggers cluster_mechanisms Release Mechanisms Microcapsule Microcapsule (this compound Core) Friction Mechanical Friction Microcapsule->Friction Heat Temperature Increase Microcapsule->Heat pH_Change pH Change Microcapsule->pH_Change Rupture Shell Rupture Friction->Rupture Diffusion Diffusion through Shell Heat->Diffusion Degradation Shell Degradation pH_Change->Degradation FragranceRelease Fragrance Release Rupture->FragranceRelease Diffusion->FragranceRelease Degradation->FragranceRelease

References

Troubleshooting & Optimization

Byproducts in allyl phenoxyacetate synthesis and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of allyl phenoxyacetate (B1228835).

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing allyl phenoxyacetate?

A1: The most common method for synthesizing this compound is the Fischer esterification of phenoxyacetic acid with allyl alcohol. This reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid, and often involves heating the reactants to drive the reaction to completion.[1][2] The use of a solvent like benzene (B151609) or toluene (B28343) can aid in the removal of water as an azeotrope, shifting the equilibrium towards the product.

Q2: What are the main byproducts I should expect in this synthesis?

A2: The primary byproducts in the synthesis of this compound include:

  • Unreacted Starting Materials: Phenoxyacetic acid and allyl alcohol.

  • Water: A direct byproduct of the esterification reaction.

  • Diallyl Ether: Formed from the acid-catalyzed self-condensation of allyl alcohol.

  • o-Allylphenol: This can be formed if the reaction temperature is excessively high, causing a Claisen rearrangement of the this compound product.[3][4][5]

Q3: My reaction mixture is a dark color. Is this normal?

A3: While some discoloration can occur upon heating, a very dark or black reaction mixture may indicate decomposition or side reactions, potentially due to an excessive amount of acid catalyst or too high a reaction temperature. Using a minimal amount of catalyst and maintaining careful temperature control can help to mitigate this.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the esterification can be monitored by techniques such as Thin Layer Chromatography (TLC) to observe the disappearance of the starting materials (phenoxyacetic acid) and the appearance of the product. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to analyze aliquots of the reaction mixture to determine the relative concentrations of reactants and products.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Yield of this compound 1. Incomplete reaction. 2. Equilibrium not shifted towards products. 3. Loss of product during workup.1. Increase reaction time or temperature (monitor for byproduct formation). 2. Use an excess of allyl alcohol or remove water as it forms (e.g., with a Dean-Stark apparatus). 3. Ensure complete extraction and minimize transfers. Use a brine wash to break emulsions and improve phase separation.
Presence of Unreacted Phenoxyacetic Acid in Product Incomplete reaction or inefficient removal during workup.Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst and extract the unreacted phenoxyacetic acid as its sodium salt.
Presence of Allyl Alcohol in Product Use of a large excess of allyl alcohol and incomplete removal.Distill the crude product. Allyl alcohol has a significantly lower boiling point than this compound and will distill first.
Product Contaminated with o-Allylphenol The reaction temperature was too high, leading to Claisen rearrangement.[3][4][5]Maintain a reaction temperature below 200°C. If o-allylphenol is present, it can be difficult to separate by distillation due to close boiling points. Careful fractional distillation under vacuum may be required.
Formation of an Emulsion During Aqueous Workup The presence of unreacted starting materials and the product itself can act as surfactants.Add a saturated sodium chloride (brine) solution to the separatory funnel to increase the ionic strength of the aqueous phase, which helps to break the emulsion.

Quantitative Data Summary

The following table summarizes key physical properties of this compound and its common byproducts, which is crucial for planning purification steps.

CompoundMolecular Weight ( g/mol )Boiling Point (°C) at Atmospheric Pressure (101.3 kPa)Boiling Point (°C) at Reduced Pressure
This compound 192.21265-266144-146 @ 1.2 kPa
Phenoxyacetic Acid152.15Decomposes-
Allyl Alcohol58.0897[6][7]-
Diallyl Ether98.1494[8]-
o-Allylphenol134.18220[9]-

Typical yields for the synthesis of this compound, after purification, are reported to be in the range of 85-97%.[10]

Experimental Protocols

Protocol 1: Synthesis of this compound
  • To a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, add phenoxyacetic acid, a 1.2 to 1.5 molar excess of allyl alcohol, and a catalytic amount of sulfuric acid (e.g., 0.5% by weight of the phenoxyacetic acid).

  • Add a suitable solvent, such as toluene or benzene, to facilitate azeotropic removal of water.

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap.

  • Continue the reaction until no more water is collected, indicating the reaction is complete.

  • Allow the reaction mixture to cool to room temperature.

Protocol 2: Workup and Purification
  • Transfer the cooled reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with:

    • Water (to remove the bulk of the acid and excess allyl alcohol).

    • Saturated sodium bicarbonate solution (to neutralize the remaining acid catalyst and remove unreacted phenoxyacetic acid).

    • Saturated sodium chloride (brine) solution (to break any emulsions and remove residual water).

  • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate).

  • Filter to remove the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude this compound by vacuum distillation. Collect the fraction boiling at 144-146 °C at 1.2 kPa.

Visualizations

Synthesis_Workflow Reactants Reactants: Phenoxyacetic Acid Allyl Alcohol Acid Catalyst Reaction Fischer Esterification (Reflux with Dean-Stark) Reactants->Reaction Crude_Product Crude Product Mixture: This compound Unreacted Reactants Byproducts (Water, Diallyl Ether) Acid Catalyst Reaction->Crude_Product Workup Aqueous Workup: 1. Water Wash 2. NaHCO3 Wash 3. Brine Wash Crude_Product->Workup Drying Drying (Anhydrous Na2SO4) Workup->Drying Solvent_Removal Solvent Removal (Rotary Evaporation) Drying->Solvent_Removal Purification Purification (Vacuum Distillation) Solvent_Removal->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Logic Start Analysis of Purified Product (e.g., GC-MS, NMR) Impurity_Detected Impurity Detected? Start->Impurity_Detected Phenoxyacetic_Acid Phenoxyacetic Acid Present Impurity_Detected->Phenoxyacetic_Acid Yes Allyl_Alcohol Allyl Alcohol Present Impurity_Detected->Allyl_Alcohol Yes o_Allylphenol o-Allylphenol Present Impurity_Detected->o_Allylphenol Yes Diallyl_Ether Diallyl Ether Present Impurity_Detected->Diallyl_Ether Yes Pure_Product Product is Pure Impurity_Detected->Pure_Product No Improve_Workup Improve Aqueous Workup: - Ensure sufficient NaHCO3 wash - Check pH of aqueous layer Phenoxyacetic_Acid->Improve_Workup Optimize_Distillation Optimize Distillation: - Slower distillation rate - Use a fractionating column Allyl_Alcohol->Optimize_Distillation o_Allylphenol->Optimize_Distillation Control_Temperature Control Reaction Temperature: - Keep below 200°C o_Allylphenol->Control_Temperature Diallyl_Ether->Optimize_Distillation

Caption: Troubleshooting logic for identifying and addressing impurities in this compound synthesis.

References

How to optimize the yield of allyl phenoxyacetate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of allyl phenoxyacetate (B1228835). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their synthetic protocols for higher yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing allyl phenoxyacetate?

A1: There are several common methods for the synthesis of this compound. The choice of method often depends on the available starting materials, scale, and desired purity. The main routes include:

  • Fischer Esterification: This is a direct acid-catalyzed reaction between phenoxyacetic acid and allyl alcohol.[1][2] A key aspect of this method is the removal of water as it forms to drive the reaction towards the product.

  • Williamson Ether Synthesis followed by Alkylation: This two-step process first involves the synthesis of a phenoxyacetate salt from a phenol (B47542) and a chloroacetate (B1199739), followed by alkylation with an allyl halide.[3][4][5]

  • Phase-Transfer Catalysis (PTC): This is an efficient one-pot method starting from phenol, sodium chloroacetate, and an allyl halide, utilizing a phase-transfer catalyst to facilitate the reaction between reactants in different phases.[3][6]

  • Ionic Liquid-Catalyzed Esterification: In this "green chemistry" approach, an ionic liquid can serve as both the solvent and the catalyst for the reaction between phenoxyacetic acid and allyl alcohol, often leading to high yields and easy product separation.[7]

Q2: What is the role of a Dean-Stark apparatus in the Fischer esterification method?

A2: The Fischer esterification of phenoxyacetic acid and allyl alcohol is a reversible reaction that produces water as a byproduct. According to Le Chatelier's principle, the removal of water from the reaction mixture shifts the equilibrium towards the formation of the ester, thereby increasing the yield. A Dean-Stark apparatus is used to azeotropically remove this water as it is formed, which is crucial for achieving high conversion to this compound.[2]

Q3: Why is a phase-transfer catalyst used in some synthesis routes?

A3: A phase-transfer catalyst (PTC) is employed in reactions where the reactants are in separate, immiscible phases (e.g., an aqueous phase and an organic phase).[6][8] In the synthesis of this compound from sodium phenoxyacetate (soluble in an aqueous or solid phase) and allyl chloride (soluble in an organic phase), the PTC, typically a quaternary ammonium (B1175870) salt, transports the phenoxyacetate anion into the organic phase to react with the allyl chloride.[3][6][9] This enhances the reaction rate and overall yield by overcoming the phase barrier.[6][10]

Q4: What are the typical catalysts used for the direct esterification method?

A4: For the direct esterification of phenoxyacetic acid with allyl alcohol, common catalysts are strong acids. These can include:

  • Concentrated sulfuric acid (H₂SO₄)[2]

  • Toluenesulfonic acid (TsOH)

  • Strongly acidic cation exchange resins[1]

  • Ionic liquids with acidic properties[7]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete reaction due to equilibrium in Fischer esterification. 2. Inefficient phase transfer in PTC method. 3. Side reactions, such as C-alkylation instead of O-alkylation in Williamson synthesis.[4] 4. Insufficient reaction time or temperature.1. Use a Dean-Stark apparatus to remove water and drive the equilibrium.[2] Increase the molar excess of allyl alcohol. 2. Ensure the chosen phase-transfer catalyst is effective. Consider screening different catalysts. 3. Optimize the solvent and reaction conditions to favor O-alkylation. Aprotic polar solvents can be beneficial.[4] 4. Monitor the reaction progress using TLC. Increase reaction time or temperature as needed based on literature protocols.[1][3][7]
Product Contamination / Impurities 1. Presence of unreacted starting materials (phenoxyacetic acid, allyl alcohol). 2. Formation of byproducts from side reactions. 3. Residual catalyst in the final product. 4. Residual solvent.1. After the reaction, perform a base wash (e.g., with sodium bicarbonate solution) to remove unreacted acidic starting material.[11] Use vacuum distillation for purification.[1][2] 2. Optimize reaction conditions to minimize side reactions. Purification via vacuum distillation is often effective at separating the desired ester.[1] 3. If using a liquid acid catalyst, neutralize and wash thoroughly. Solid acid catalysts can be removed by filtration.[1] 4. Ensure complete removal of the solvent under reduced pressure after extraction and before distillation.[2]
Reaction Not Starting or Sluggish 1. Inactive catalyst. 2. Low reaction temperature. 3. Poor mixing in a heterogeneous system.1. Use a fresh or properly stored catalyst. 2. Gradually increase the reaction temperature to the recommended level for the chosen method.[3][7] 3. Ensure vigorous stirring, especially in phase-transfer catalysis or reactions with solid reagents.
Charring or Darkening of Reaction Mixture 1. Reaction temperature is too high. 2. Use of a strong, aggressive catalyst like concentrated sulfuric acid at high temperatures can cause decomposition.[2]1. Reduce the reaction temperature and monitor for improvement. 2. Consider using a milder catalyst, such as a solid acid resin, or a smaller amount of the strong acid catalyst.[1][2]

Experimental Protocols

Protocol 1: Fischer Esterification using a Dean-Stark Trap

This protocol is based on the direct esterification of phenoxyacetic acid and allyl alcohol.

  • Setup: Assemble a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

  • Reagents: To the flask, add phenoxyacetic acid (1 molar equivalent), allyl alcohol (2-3 molar equivalents), a suitable solvent that forms an azeotrope with water (e.g., toluene (B28343) or benzene), and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or a few drops of concentrated H₂SO₄).[1][2]

  • Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with the solvent. Continue the reaction until no more water is collected.

  • Work-up: Cool the reaction mixture. Wash the organic solution with an aqueous sodium bicarbonate solution to remove the acid catalyst and any unreacted phenoxyacetic acid. Then, wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude product by vacuum distillation to obtain pure this compound.[1][2]

Protocol 2: One-Pot Synthesis using Phase-Transfer Catalysis

This protocol outlines a one-pot synthesis starting from phenol.

  • Formation of Sodium Phenolate: In a flask, react phenol (1 molar equivalent) with sodium hydroxide (B78521) (1-1.2 molar equivalents) in water at 80-90°C.[3]

  • Azeotropic Water Removal: Add toluene and heat to reflux to remove water azeotropically, resulting in a toluene suspension of sodium phenolate.[3]

  • Formation of Sodium Phenoxyacetate: Add sodium chloroacetate (1 molar equivalent) to the suspension and reflux for 3-5 hours.[3]

  • Alkylation: To the resulting toluene suspension of sodium phenoxyacetate, add allyl chloride (1-1.2 molar equivalents) and a phase-transfer catalyst (e.g., a quaternary ammonium salt).

  • Reaction: Heat the mixture to reflux and maintain for 6-10 hours.[3]

  • Work-up: Cool the mixture and filter to remove the catalyst and sodium chloride.

  • Purification: Recover the excess allyl chloride and toluene from the filtrate under normal pressure, followed by vacuum distillation to obtain the final product.[3]

Visualizations

Reaction_Mechanism cluster_esterification Fischer Esterification PA Phenoxyacetic Acid Protonated_PA Protonated Phenoxyacetic Acid PA->Protonated_PA + H+ AA Allyl Alcohol H_plus H+ Intermediate Tetrahedral Intermediate Protonated_PA->Intermediate + Allyl Alcohol APA This compound Intermediate->APA - H2O, -H+ Water Water

Caption: Fischer esterification mechanism for this compound synthesis.

Workflow cluster_synthesis Synthesis Phase cluster_workup Work-up & Purification Phase A Combine Reactants (e.g., Phenoxyacetic Acid, Allyl Alcohol) B Add Catalyst (e.g., H2SO4 or PTC) A->B C Heat to Reflux (with water removal if applicable) B->C D Cool Reaction Mixture C->D E Neutralize & Wash (e.g., with NaHCO3 aq.) D->E F Extract with Organic Solvent E->F G Dry Organic Layer (e.g., with Na2SO4) F->G H Solvent Evaporation G->H I Vacuum Distillation H->I J Pure this compound I->J

Caption: General experimental workflow for this compound synthesis.

Troubleshooting_Tree Start Low Yield? Check_H2O Is water being effectively removed? (for esterification) Start->Check_H2O Yes Check_Catalyst Is the catalyst active/sufficient? Start->Check_Catalyst No Check_H2O->Check_Catalyst Yes Solution_H2O Optimize water removal (e.g., use Dean-Stark) Check_H2O->Solution_H2O No Check_Temp Are reaction time/temp adequate? Check_Catalyst->Check_Temp Yes Solution_Catalyst Use fresh catalyst or increase loading Check_Catalyst->Solution_Catalyst No Solution_Temp Increase time/temperature and monitor via TLC Check_Temp->Solution_Temp No Success Yield Optimized Check_Temp->Success Yes Solution_H2O->Success Solution_Catalyst->Success Solution_Temp->Success

Caption: Decision tree for troubleshooting low yield issues.

References

Technical Support Center: Purification of Crude Allyl Phenoxyacetate by Vacuum Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude allyl phenoxyacetate (B1228835) via vacuum distillation. It is intended for researchers, scientists, and drug development professionals familiar with standard laboratory techniques.

Frequently Asked Questions (FAQs)

Q1: What are the expected boiling point and vacuum conditions for the distillation of allyl phenoxyacetate?

A1: The boiling point of this compound is significantly reduced under vacuum, which helps to prevent thermal decomposition. At atmospheric pressure (760 mmHg), it boils at 265-266 °C. Under vacuum, the boiling point is substantially lower. For example, a boiling point of 144-146 °C has been reported at a pressure of 1.2 Kpa (approximately 9 mmHg).[1] Another source indicates a boiling point of 100-102 °C at 1.00 mm Hg.[2][3]

Q2: What are the common impurities in crude this compound?

A2: Common impurities depend on the synthetic route but typically include unreacted starting materials such as phenoxyacetic acid and allyl alcohol.[4] Other potential impurities could be residual solvents (e.g., toluene (B28343) or benzene) used during synthesis and workup, byproducts from side reactions, or small amounts of water.[1][5][6] It is also important to ensure that the level of free allyl alcohol in the final product is less than 0.1%.[2][7]

Q3: What are the signs of thermal decomposition of this compound during distillation?

A3: Thermal decomposition of esters like this compound at elevated temperatures can lead to the formation of various degradation products.[8][9][10] Signs of decomposition during distillation include darkening or charring of the distillation residue, unexpected pressure increases due to the formation of non-condensable gases, and a lower-than-expected yield of the purified product. The distillate may also appear discolored.

Q4: How can I prevent bumping and foaming during the vacuum distillation?

A4: Bumping and foaming are common issues in vacuum distillation, especially with crude esters.[11][12][13] To mitigate these problems:

  • Use a stir bar or an ebulliator: A magnetic stir bar provides a nucleation point for smooth boiling. Boiling chips are generally not effective under vacuum.[14][15][16]

  • Gradual heating and vacuum application: Avoid rapid heating of the distillation flask and apply the vacuum slowly to prevent sudden boiling.[11][12]

  • Use a larger distillation flask: A flask that is no more than half-full provides more headspace to contain any foaming.[11][12]

  • Anti-foaming agents: In persistent cases, a small amount of a suitable anti-foaming agent can be added to the crude material.[11][13]

  • Use a bump trap: A bump trap between the distillation flask and the condenser can prevent contamination of the distillate in case of bumping.[12][13]

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the vacuum distillation of crude this compound.

Problem Possible Causes Solutions
Difficulty Achieving or Maintaining Vacuum - Leaks in the glassware joints.- Worn or damaged vacuum tubing.- Inefficient vacuum pump.- Improperly sealed joints.- Ensure all ground glass joints are clean, properly greased, and securely clamped.[14]- Inspect vacuum hoses for cracks and replace if necessary.- Check the vacuum pump oil and change if it appears cloudy or discolored.- Perform a leak test on the assembled apparatus before starting the distillation.
Product Not Distilling at the Expected Temperature - Inaccurate pressure reading.- Presence of volatile impurities.- System pressure is higher than indicated.- Calibrate the vacuum gauge or use a reliable manometer.- Initially, a lower boiling fraction containing residual solvents or allyl alcohol may distill over. Collect this as a forerun.- Re-check the entire system for leaks to ensure the desired vacuum level is reached.
Distillate is Discolored (Yellow or Brown) - Thermal decomposition of the product.- Presence of high-boiling impurities that are co-distilling.- Contamination from the crude reaction mixture.- Lower the distillation temperature by improving the vacuum.- Ensure the crude product is properly washed and neutralized to remove acidic impurities that can catalyze decomposition.- Consider using a shorter path distillation apparatus to minimize the residence time at high temperatures.
Low Yield of Purified Product - Incomplete distillation.- Product loss due to bumping or foaming.- Thermal decomposition.- Significant hold-up in the distillation column.- Ensure the distillation is run to completion by monitoring the temperature in the distillation head.- Employ anti-bumping and anti-foaming techniques as described in the FAQs.[11][12][13]- Optimize temperature and pressure to minimize degradation.- Insulate the distillation column to ensure efficient vapor transfer to the condenser.
Solidification in the Condenser - The cooling water is too cold, causing the product to solidify.- The product has a high melting point (unlikely for this compound).- Increase the temperature of the cooling water slightly or reduce its flow rate to prevent the condenser from becoming too cold.

Experimental Protocols & Data

Key Physical and Chemical Properties of this compound
PropertyValueReference
Molecular Formula C₁₁H₁₂O₃[17]
Molecular Weight 192.21 g/mol [17]
Appearance Colorless to pale yellow liquid[7][18]
Boiling Point (atm) 265-266 °C
Boiling Point (vac) 144-146 °C @ 1.2 Kpa (~9 mmHg)[1]
100-102 °C @ 1.00 mmHg[2][3]
Density 1.102 g/mL at 25 °C
Refractive Index n20/D 1.516
General Vacuum Distillation Protocol
  • Preparation of Crude this compound:

    • Following synthesis, the crude product should be thoroughly worked up to remove catalysts, unreacted starting materials, and solvents. This typically involves washing with a sodium bicarbonate solution to remove acidic impurities like phenoxyacetic acid, followed by a brine wash.[6]

    • The organic layer should be dried over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate) and filtered.

    • It is crucial to remove all residual solvents under reduced pressure (e.g., using a rotary evaporator) before attempting high-vacuum distillation.

  • Vacuum Distillation Setup:

    • Assemble a clean and dry vacuum distillation apparatus. A short-path distillation head is recommended to minimize product loss.

    • Use a round-bottom flask of an appropriate size (not more than half-full) for the distillation.

    • Add a magnetic stir bar to the distillation flask for smooth boiling.[14][16]

    • Ensure all joints are lightly greased with a suitable vacuum grease and are well-sealed.[14]

    • Connect the apparatus to a vacuum pump through a cold trap to protect the pump from corrosive vapors.

    • Place a calibrated thermometer in the distillation head with the bulb positioned correctly to measure the temperature of the vapor that is distilling.

  • Distillation Procedure:

    • Begin stirring the crude this compound.

    • Slowly apply the vacuum to the system. Monitor for any excessive bubbling or bumping.

    • Once the desired vacuum is achieved and stable, begin to heat the distillation flask gently using a heating mantle.

    • Collect any initial low-boiling fractions (forerun) separately. This may contain residual solvents or allyl alcohol.

    • Increase the temperature gradually until the this compound begins to distill.

    • Collect the main fraction at a steady temperature and pressure. Record the boiling point and the corresponding pressure.

    • Do not distill to dryness to avoid the formation of potentially explosive peroxides and to prevent charring of the residue.[16]

    • Once the distillation is complete, remove the heating mantle and allow the system to cool down to room temperature before slowly releasing the vacuum.

Visualizations

experimental_workflow Experimental Workflow for this compound Purification cluster_synthesis Synthesis & Workup cluster_distillation Vacuum Distillation cluster_analysis Analysis synthesis Crude this compound Synthesis workup Aqueous Workup (NaHCO3, Brine) synthesis->workup drying Drying (e.g., Na2SO4) workup->drying solvent_removal Solvent Removal (Rotovap) drying->solvent_removal setup Assemble Vacuum Distillation Apparatus solvent_removal->setup evacuate Evacuate System Slowly setup->evacuate heat Gradual Heating with Stirring evacuate->heat collect_forerun Collect Forerun (Impurities) heat->collect_forerun collect_main Collect Main Fraction (Pure Product) collect_forerun->collect_main cooldown Cool Down & Vent collect_main->cooldown analysis Purity Analysis (GC, NMR) collect_main->analysis

Caption: Workflow for the purification of crude this compound.

troubleshooting_logic Troubleshooting Logic for Vacuum Distillation Issues start Distillation Problem Encountered q1 Is the vacuum level stable and within the target range? start->q1 a1_yes Check for leaks in all connections and tubing. q1->a1_yes No a1_no Proceed to next check. q1->a1_no Yes q2 Is there excessive bumping or foaming? a1_no->q2 a2_yes - Reduce heating rate - Ensure vigorous stirring - Use a larger flask or bump trap q2->a2_yes Yes a2_no Proceed to next check. q2->a2_no No q3 Is the distillate discolored? a2_no->q3 a3_yes - Lower the heating mantle temperature - Improve the vacuum to distill at a lower temperature q3->a3_yes Yes a3_no Consult further resources. q3->a3_no No

Caption: A logical flow for troubleshooting common vacuum distillation problems.

References

Technical Support Center: Polymerization of Allyl Monomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the polymerization of allyl monomers. The information is tailored for researchers, scientists, and drug development professionals to assist in their experimental work.

Troubleshooting Guides & FAQs

This section addresses specific problems users might encounter, offering potential causes and solutions in a question-and-answer format.

Issue 1: Extremely Slow Polymerization or Stalling at Low Conversion

Question: My allyl polymerization is proceeding very slowly or has stopped at a low monomer conversion. What is the likely cause, and how can I resolve it?

Answer: This is a classic symptom of excessive degradative chain transfer . In this process, a propagating radical abstracts a hydrogen atom from an allyl monomer. This forms a stable, non-propagating allyl radical, which effectively terminates the kinetic chain.[1][2][3]

Troubleshooting Steps:

  • Increase Initiator Concentration: A higher concentration of the initiator will generate more primary radicals. This can help re-initiate chains and increase the overall polymerization rate. However, be aware that this will likely lead to a decrease in the molecular weight of the resulting polymer.[1]

  • Elevate Reaction Temperature: Increasing the temperature can enhance the rates of initiation and propagation. However, it may also increase the rate of chain transfer. The optimal temperature will depend on the specific monomer and initiator system, so a temperature screen is recommended.[1][4]

  • Consider Controlled Radical Polymerization (CRP): Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) or Atom Transfer Radical Polymerization (ATRP) are highly effective for polymerizing challenging monomers like allyls by minimizing irreversible termination reactions.[1]

  • Copolymerization: Introducing a comonomer with higher reactivity and a lower tendency for chain transfer (e.g., acrylates, methacrylates, or styrene) can significantly improve polymerization kinetics.[1][3][5]

Issue 2: Consistently Low Polymer Molecular Weight and Oligomer Formation

Question: My allyl polymerization is yielding a product, but Gel Permeation Chromatography (GPC) analysis shows a very low molecular weight, indicating the formation of oligomers. How can I increase the degree of polymerization?

Answer: Low molecular weight is a direct consequence of degradative chain transfer, where the growing polymer chain is terminated prematurely.[1][3] To achieve higher molecular weights, you need to suppress this termination pathway.

Troubleshooting Steps:

  • Implement Controlled Radical Polymerization (CRP): RAFT and ATRP are the most effective methods for synthesizing well-defined, high molecular weight polymers from allyl monomers. These techniques introduce a dynamic equilibrium between active and dormant chains, allowing for controlled chain growth.[1]

  • Optimize RAFT Agent or ATRP Catalyst/Ligand: The choice of the RAFT agent (Chain Transfer Agent - CTA) or the ATRP catalyst and ligand system is critical for achieving good control. The selected system must be appropriate for the reactivity of the allyl monomer.[1]

  • Ensure Purity of Reagents: Impurities in the monomer, solvent, or initiator can interfere with the controlled nature of the polymerization, leading to side reactions and a broadening of the molecular weight distribution. Ensure all reagents are purified before use.[1]

Issue 3: Bimodal or Broad Molecular Weight Distribution in GPC Results

Question: My GPC trace shows a broad or bimodal distribution. What does this indicate, and how can I achieve a narrower polydispersity?

Answer: A broad or bimodal molecular weight distribution suggests a lack of control over the polymerization process. This can be due to multiple termination pathways occurring, including degradative chain transfer and conventional radical-radical coupling.[1]

Troubleshooting Steps:

  • Utilize CRP Techniques: As mentioned previously, RAFT and ATRP are designed to provide better control over the polymerization, leading to polymers with a narrow molecular weight distribution (low polydispersity index, PDI).

  • Optimize Reaction Conditions: Fine-tuning parameters such as temperature, initiator concentration, and solvent can help to minimize side reactions and improve control over the polymerization.

  • Purify Monomer and Reagents: Removing inhibitors from the monomer and ensuring the purity of all other components is crucial for a well-controlled polymerization.[1]

Issue 4: Unexpected Byproducts or Polymer Structure

Question: I'm observing the formation of unexpected byproducts in my reaction mixture. What could be happening?

Answer: Side reactions other than degradative chain transfer can occur, depending on the monomer structure and reaction conditions.

Potential Side Reactions and Solutions:

  • Cyclopolymerization (for diallyl monomers): Diallyl monomers can undergo intramolecular cyclization followed by propagation, leading to a polymer with cyclic repeating units.[6][7] The tendency for cyclization versus linear propagation depends on the monomer structure and concentration. To favor cyclopolymerization, lower monomer concentrations are typically used.

  • Isomerization: At elevated temperatures (e.g., above 40°C), some allyl monomers, particularly allyl ethers, can isomerize to the less reactive cis-prop-1-enyl ether.[4] This can reduce the overall conversion and alter the polymer structure. It is advisable to conduct the polymerization at lower temperatures to minimize this side reaction.[4]

Frequently Asked Questions (FAQs)

Q1: What is degradative chain transfer in allyl polymerizations?

A1: Degradative chain transfer is a process where a propagating polymer radical abstracts a hydrogen atom from the methylene (B1212753) group adjacent to the double bond of an allyl monomer. This results in the formation of a resonance-stabilized allylic radical that is too stable to efficiently re-initiate polymerization, thus terminating the kinetic chain.[1][3][8]

Q2: How do controlled radical polymerization techniques like RAFT and ATRP help to reduce degradative chain transfer?

A2: RAFT and ATRP introduce a reversible deactivation mechanism that keeps the concentration of active propagating radicals very low at any given time.[1] In RAFT polymerization, a chain transfer agent (CTA) reversibly caps (B75204) the growing polymer chains.[][10] In ATRP, a transition metal catalyst reversibly activates and deactivates the polymer chains.[1] By minimizing the concentration of active radicals, the probability of irreversible termination reactions like degradative chain transfer is significantly reduced.

Q3: What is the effect of the allyl monomer structure on its polymerizability?

A3: The structure of the allyl monomer plays a significant role. The stability of the allylic radical formed after hydrogen abstraction influences the likelihood of degradative chain transfer. Electron-donating groups on the monomer can increase the stability of this radical, making degradative chain transfer more favorable.[1] Conversely, electron-withdrawing groups may decrease the radical's stability, potentially leading to more effective propagation.[1]

Q4: Can I copolymerize allyl monomers with other vinyl monomers?

A4: Yes, copolymerization is a common strategy to incorporate allyl functionality into polymers while overcoming the inherent low reactivity of allyl monomers.[1][3] By copolymerizing with more reactive monomers like acrylates, methacrylates, or styrene, higher monomer conversions and molecular weights can be achieved. The resulting copolymer will have pendant allyl groups that can be used for post-polymerization modifications.[5]

Data Presentation

Table 1: Troubleshooting Summary for Common Issues in Allyl Polymerization

IssuePotential CauseRecommended Solutions
Slow/Stalled Polymerization Degradative Chain TransferIncrease initiator concentration, Elevate reaction temperature, Use CRP (RAFT/ATRP), Copolymerize with a more reactive monomer.
Low Molecular Weight/Oligomers Premature Chain TerminationImplement CRP (RAFT/ATRP), Optimize RAFT agent or ATRP catalyst, Ensure reagent purity.
Broad/Bimodal MWD Lack of Polymerization ControlUtilize CRP (RAFT/ATRP), Optimize reaction conditions, Purify all reagents.
Unexpected Byproducts Cyclopolymerization (diallyl monomers) or Isomerization (e.g., allyl ethers)Adjust monomer concentration, Control reaction temperature (keep it lower for allyl ethers).

Table 2: Reactivity Ratios for Copolymerization of Allyl Acetate (M1) with Various Vinyl Monomers (M2)

Comonomer (M2)r1 (Allyl Acetate)r2 (Comonomer)Polymerization Tendency
Methyl Methacrylate (B99206)0.024 ± 0.00941 ± 6M2 is much more reactive; copolymer will be rich in MMA.
n-Butyl Acrylate (B77674)0.04 ± 0.0211.7 ± 1.0M2 is significantly more reactive.
Styrene0.0155M2 is significantly more reactive.

Data sourced from literature.[11][12] Reactivity ratios indicate the preference of a propagating radical to add to its own monomer type versus the comonomer.

Experimental Protocols

Protocol 1: General Procedure for Free Radical Polymerization of Allyl Methacrylate

This protocol provides a basic procedure for the free radical polymerization of allyl methacrylate in solution.

  • Reagents and Materials:

    • Allyl methacrylate (monomer)

    • α,α'-Azoisobutyronitrile (AIBN) (initiator)

    • Carbon tetrachloride (CCl4) or another suitable solvent

    • Nitrogen or Argon source

    • Schlenk flask or reaction vessel with a condenser

    • Magnetic stirrer and heating plate/oil bath

    • Methanol (non-solvent for precipitation)

  • Procedure:

    • Purify the allyl methacrylate monomer by passing it through a column of basic alumina (B75360) to remove the inhibitor.

    • In a Schlenk flask, dissolve the desired amount of allyl methacrylate in CCl4.

    • Add the initiator (AIBN). The concentration will need to be optimized but is typically higher than for conventional vinyl polymerizations.

    • De-gas the solution by bubbling with nitrogen or argon for 20-30 minutes to remove dissolved oxygen, which can inhibit the polymerization.

    • Heat the reaction mixture to the desired temperature (e.g., 60-70°C) under an inert atmosphere with constant stirring.[13]

    • Monitor the polymerization progress over time by taking samples and analyzing for monomer conversion (e.g., via ¹H NMR or gravimetry).

    • Once the desired conversion is reached or the reaction stalls, terminate the polymerization by cooling the flask in an ice bath and exposing the mixture to air.

    • Precipitate the polymer by adding the reaction mixture dropwise into a large excess of cold methanol.

    • Filter and dry the polymer under vacuum to a constant weight.[1]

Protocol 2: General Procedure for RAFT Polymerization of an Allyl Monomer (e.g., Allyl Acrylate)

This protocol provides a starting point for the RAFT polymerization of allyl acrylate to achieve a target degree of polymerization (DP) of 50.

  • Reagents and Materials:

    • Allyl acrylate (monomer)

    • A suitable RAFT agent (e.g., 2-Cyano-2-propyl dodecyl trithiocarbonate)

    • AIBN (initiator)

    • Anhydrous solvent (e.g., dioxane or toluene)

    • Nitrogen or Argon source

    • Schlenk flask

    • Magnetic stirrer and heating plate/oil bath

    • Methanol (non-solvent for precipitation)

  • Procedure:

    • Purify the allyl acrylate monomer to remove the inhibitor.

    • In a Schlenk flask, combine the RAFT agent, allyl acrylate, and AIBN in the chosen solvent. The ratio of monomer to RAFT agent will determine the target molecular weight, and the ratio of RAFT agent to initiator will affect the polymerization rate and control. A typical ratio might be [Monomer]:[RAFT Agent]:[Initiator] = 50:1:0.1.

    • De-gas the mixture using several freeze-pump-thaw cycles.

    • Place the flask in a preheated oil bath at the desired temperature (e.g., 70°C) and stir.

    • Monitor the reaction by taking aliquots at regular intervals to determine monomer conversion (via ¹H NMR) and molecular weight evolution (via GPC).

    • To terminate the polymerization, cool the reaction vessel in an ice bath and expose the contents to air.

    • Precipitate the polymer by adding the reaction solution to a large volume of a suitable non-solvent (e.g., cold methanol).

    • Isolate the polymer by filtration and dry under vacuum.

Visualizations

degradative_chain_transfer P_radical Propagating Radical (P•) Transition_State H-Abstraction P_radical->Transition_State Allyl_Monomer Allyl Monomer Allyl_Monomer->Transition_State Polymer_Chain Terminated Polymer (P-H) Transition_State->Polymer_Chain Chain Termination Allyl_Radical Stable Allyl Radical (M•) Transition_State->Allyl_Radical Radical Formation Allyl_Radical->Allyl_Radical No Re-initiation

Caption: Mechanism of degradative chain transfer in allyl polymerization.

troubleshooting_workflow start Start: Allyl Polymerization Issue issue Low Conversion / Low MW? start->issue increase_initiator Increase Initiator Concentration issue->increase_initiator Yes increase_temp Increase Temperature issue->increase_temp Yes copolymerize Copolymerize with More Reactive Monomer issue->copolymerize Yes use_crp Use Controlled Radical Polymerization (RAFT/ATRP) issue->use_crp Yes, for best control end Improved Polymerization increase_initiator->end increase_temp->end copolymerize->end optimize_crp Optimize CRP Conditions use_crp->optimize_crp optimize_crp->end

Caption: Troubleshooting workflow for low conversion and low molecular weight.

crp_mechanism cluster_conventional Conventional Radical Polymerization cluster_crp Controlled Radical Polymerization (RAFT/ATRP) P_rad_conv High Concentration of Active Radicals (P•) Termination Irreversible Termination (Degradative Chain Transfer, Coupling) P_rad_conv->Termination Conventional_Outcome -> Low MW, Broad PDI Active_Radicals Low Concentration of Active Radicals (P•) Dormant_Species High Concentration of Dormant Species (P-X) Active_Radicals->Dormant_Species Deactivation Dormant_Species->Active_Radicals Activation CRP_Outcome -> High MW, Narrow PDI

Caption: Comparison of conventional vs. controlled radical polymerization.

References

Technical Support Center: Thermal Degradation of Allyl Phenoxyacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with allyl phenoxyacetate (B1228835) under thermal stress.

Frequently Asked Questions (FAQs)

Q1: What is the expected thermal stability of allyl phenoxyacetate?

Q2: What are the likely degradation products of this compound under thermal stress?

A2: Based on the structure of this compound (C₁₁H₁₂O₃)[1][4], the primary degradation pathways likely involve the cleavage of the ester bond and reactions of the allyl and phenoxy groups. Potential degradation products could include phenol, allyl alcohol, carbon dioxide, and various aromatic and aliphatic hydrocarbons.[1] The specific products and their relative abundances will depend on the experimental conditions.

Q3: My GC-MS analysis of thermally stressed this compound shows poor peak shapes. What could be the cause?

A3: Poor peak shapes, such as tailing or fronting, in GC-MS analysis can be caused by several factors.[2] For thermally sensitive compounds like esters, active sites in the GC inlet or column can lead to peak tailing.[2] Column overload, where too much sample is injected, can cause fronting.[2] Improper injection techniques or a too-low inlet temperature can also contribute to poor peak shapes.[2]

Q4: I am observing unexpected peaks in my chromatogram. How can I identify them?

A4: Unexpected peaks can arise from contamination, solvent impurities, or degradation products. To identify these peaks, it is crucial to run a blank solvent injection to check for system contamination.[2] Mass spectrometry (MS) data coupled with library searches (e.g., NIST) can help identify the chemical structure of the compounds corresponding to the unknown peaks. If the peaks are suspected to be degradation products, systematically varying the thermal stress conditions and observing the peak responses can provide additional clues.

Troubleshooting Guides

Guide 1: Inconsistent Results in Thermal Gravimetric Analysis (TGA)
Symptom Possible Cause Recommended Solution
Variable onset of decomposition temperature Inconsistent sample mass or packing.Use a consistent sample mass (e.g., 5-10 mg) and ensure uniform packing in the TGA pan.
Different heating rates between experiments.Maintain a consistent heating rate for all comparable experiments. A standard rate of 10°C/min is often used.
Presence of volatile impurities.Purify the this compound sample before analysis, for example, by distillation.
Irregular weight loss curve Sample sputtering or boiling.Use a lower heating rate or conduct the experiment under a controlled atmosphere (e.g., nitrogen) to prevent explosive decomposition.
Buoyancy effects.Perform a blank run with an empty pan and subtract the resulting curve from the sample curve to correct for buoyancy.
Guide 2: Issues with GC-MS Analysis of Degradation Products
Symptom Possible Cause Recommended Solution
No peaks or very small peaks detected Insufficient degradation of the sample.Increase the temperature or duration of the thermal stress applied to the this compound.
Degradation products are too volatile or not stable enough for GC analysis.Consider using a different analytical technique, such as direct-injection mass spectrometry or headspace analysis.
Injector temperature is too low.Increase the injector temperature in small increments to ensure complete vaporization without causing further degradation.[2]
Ghost peaks appearing in the chromatogram Carryover from previous injections.Run several blank solvent injections between samples to clean the injection port and column.[2] Regularly replace the septum and liner.[2]
Contaminated syringe.Clean the syringe thoroughly with an appropriate solvent before each injection.[2]

Experimental Protocols

Protocol 1: Thermogravimetric Analysis (TGA) of this compound
  • Instrument: A calibrated Thermogravimetric Analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean TGA pan (e.g., alumina (B75360) or platinum).

  • Experimental Conditions:

    • Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min.

    • Heating Program: Equilibrate at 30°C for 5 minutes, then ramp up to 600°C at a heating rate of 10°C/min.

  • Data Analysis: Record the weight loss as a function of temperature. Determine the onset of decomposition temperature and the temperatures at different percentages of weight loss.

Protocol 2: GC-MS Analysis of Thermal Degradation Products
  • Thermal Stress Application: Place a known amount of this compound in a sealed vial and heat it in an oven at a specific temperature (e.g., 200°C) for a defined period (e.g., 1 hour). Allow the vial to cool to room temperature.

  • Sample Preparation: Dilute the thermally stressed sample with a suitable solvent (e.g., dichloromethane) to an appropriate concentration for GC-MS analysis.

  • GC-MS Conditions:

    • Gas Chromatograph: Equipped with a suitable capillary column (e.g., DB-5ms).

    • Injection: 1 µL of the diluted sample in splitless mode.

    • Inlet Temperature: 250°C.

    • Oven Program: Hold at 50°C for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Mass Spectrometer: Operate in electron ionization (EI) mode, scanning from m/z 40 to 500.

  • Data Analysis: Identify the degradation products by comparing their mass spectra with a reference library (e.g., NIST).

Data Presentation

Table 1: Illustrative TGA Data for this compound
ParameterValue
Onset of Decomposition (Tonset)~ 180°C
Temperature at 5% Weight Loss (T5%)~ 195°C
Temperature at 50% Weight Loss (T50%)~ 250°C
Temperature at 95% Weight Loss (T95%)~ 320°C
Residual Weight at 600°C< 2%

Note: This data is illustrative and may not represent actual experimental results.

Table 2: Potential Degradation Products Identified by GC-MS
Retention Time (min)Proposed CompoundKey Mass Fragments (m/z)
5.2Allyl Alcohol58, 57, 41, 31
8.9Phenol94, 66, 65
10.5Phenoxyacetic Acid152, 107, 94, 77
12.3This compound (unreacted)192, 107, 94, 77, 41

Note: This is a hypothetical list of potential degradation products for illustrative purposes.

Visualizations

G Proposed Thermal Degradation Pathway of this compound cluster_products Primary Degradation Products cluster_secondary Secondary Products / Reactions APA This compound TS Thermal Stress APA->TS Initiation Rearrangement Rearrangement Products APA->Rearrangement Claisen-type Rearrangement APA_Radical Allyloxycarbonylmethyl Radical TS->APA_Radical Allyl_Radical Allyl Radical TS->Allyl_Radical Homolytic Cleavage (O-Allyl bond) Phenoxyacetate_Radical Phenoxyacetate Radical TS->Phenoxyacetate_Radical Phenoxy_Radical Phenoxymethyl Radical TS->Phenoxy_Radical Homolytic Cleavage (C-O bond) Phenol Phenol Allyl_Alcohol Allyl Alcohol Allyl_Radical->Allyl_Alcohol Hydrogen Abstraction Phenoxyacetate_Radical->Phenoxy_Radical Decarboxylation CO2 CO2 Phenoxy_Radical->CO2 Decarboxylation Phenol_from_rad Phenol Phenoxy_Radical->Phenol_from_rad Hydrogen Abstraction

Caption: Proposed thermal degradation pathways of this compound.

G Troubleshooting Workflow for Thermal Analysis cluster_check Initial Checks cluster_action Corrective Actions Start Experiment Start Problem Unexpected Results? Start->Problem Check_Sample Verify Sample Purity & Preparation Problem->Check_Sample Yes End Problem Resolved Problem->End No Check_Instrument Check Instrument Calibration & Settings Check_Sample->Check_Instrument Check_Method Review Experimental Method Check_Instrument->Check_Method Purify_Sample Purify Sample Check_Method->Purify_Sample Recalibrate Recalibrate Instrument Purify_Sample->Recalibrate Modify_Method Modify Method (e.g., heating rate, gas flow) Recalibrate->Modify_Method Run_Blank Run Blank / Standard Modify_Method->Run_Blank Run_Blank->Problem Re-run Experiment Consult Consult Senior Scientist / Instrument Specialist Run_Blank->Consult Issue Persists

Caption: A logical workflow for troubleshooting thermal analysis experiments.

References

Preventing side reactions in the Claisen rearrangement of allyl ethers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals utilizing the Claisen rearrangement of allyl ethers.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Claisen rearrangement is resulting in a low yield of the desired γ,δ-unsaturated carbonyl or o-allylphenol. What are the potential causes and how can I improve it?

A1: Low yields are a common issue and can stem from several factors, primarily suboptimal reaction conditions.

Troubleshooting Steps:

  • Optimize Reaction Temperature: The traditional thermal Claisen rearrangement often requires high temperatures, typically in the range of 180-250°C, to proceed efficiently.[1][2] If your reaction is sluggish or incomplete, a gradual increase in temperature may be necessary. However, excessively high temperatures can lead to decomposition.

  • Consider Catalysis: To circumvent the need for high temperatures, which can promote side reactions, employing a Lewis acid catalyst is highly effective.[1] Catalysts such as boron trifluoride etherate (BF₃·OEt₂), zinc chloride (ZnCl₂), or aluminum chloride (AlCl₃) can significantly accelerate the reaction, often allowing it to proceed at much lower temperatures.[1]

  • Choice of Solvent: The polarity of the solvent can influence the reaction rate. Polar solvents tend to accelerate the Claisen rearrangement.[3][4] For thermal rearrangements, high-boiling, non-polar solvents like decalin or diphenyl ether are traditionally used to achieve the necessary high temperatures.[1] However, greener, biodegradable solvents like propylene (B89431) carbonate have been shown to enhance product yields and reduce reaction times compared to solvents like 1,2-dichlorobenzene.[5][6]

  • Utilize Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and, in some cases, improve yields by providing rapid and uniform heating.[1] This technique can be applied to both thermal and catalyzed rearrangements.

Q2: I am observing a significant amount of the corresponding phenol (B47542) as a byproduct from the cleavage of the allyl group. How can I minimize this?

A2: The formation of the parent phenol is a common side reaction, particularly under the harsh conditions of a high-temperature thermal rearrangement.[1]

Potential Solutions:

  • Milder Reaction Conditions: The most effective way to reduce phenol formation is to lower the reaction temperature. This is best achieved by using a Lewis acid catalyst, which promotes the desired rearrangement under milder conditions where the cleavage pathway is less favorable.[1]

  • Microwave Irradiation: While often beneficial, the effect of microwave heating on this specific side reaction can be substrate-dependent. For some substrates, it can lead to a cleaner reaction, but for others, it has been observed to increase the yield of the phenol byproduct.[1] Careful optimization for your specific substrate is recommended.

Q3: My reaction is producing a mixture of ortho- and para-rearranged products in an aromatic Claisen rearrangement. How can I control the regioselectivity?

A3: The initial[3][3]-sigmatropic rearrangement occurs at the ortho position.[1] If both ortho positions are blocked, the allyl group can undergo a subsequent Cope rearrangement to the para position.[7] Regioselectivity is influenced by both steric and electronic factors.

Strategies for Control:

  • Steric Hindrance: If one ortho position is sterically hindered, the rearrangement will preferentially occur at the less hindered ortho position. If both are blocked, the para product will be formed exclusively.[3]

  • Electronic Effects: Substituents on the aromatic ring can direct the rearrangement. Electron-withdrawing groups at the meta-position tend to favor the formation of the ortho product, while electron-donating groups at the meta-position can favor the para product.[3]

  • Reaction Conditions: While the intrinsic nature of the substrate is the primary determinant, carefully controlling the temperature may offer some degree of selectivity, as the Cope rearrangement to the para position also has a specific activation energy.

Q4: Can I run the reaction without a solvent?

A4: Yes, solvent-free reactions are possible, particularly for substrates that are liquid at the reaction temperature. This approach can be advantageous from a green chemistry perspective and can be effectively implemented using microreactor systems, which provide excellent heat transfer and minimize byproduct formation.[5]

Data Presentation

Table 1: Effect of Solvent on Thermal Claisen Rearrangement Yield

Allyl Aryl Ether SubstrateSolventTemperature (°C)Time (h)Yield of ortho-allylphenol (%)
4-Methoxyphenyl allyl ether1,2-Dichlorobenzene180875
4-Methoxyphenyl allyl etherPropylene Carbonate180294
4-Methylphenyl allyl ether1,2-Dichlorobenzene180870
4-Methylphenyl allyl etherPropylene Carbonate180292
4-Chlorophenyl allyl ether1,2-Dichlorobenzene180865
4-Chlorophenyl allyl etherPropylene Carbonate180288
Data compiled from references[5][6].

Table 2: Comparison of Thermal vs. Catalyzed Microwave-Assisted Rearrangement

CatalystReaction Time (min)Yield (%)
None (Thermal)5-8Very Low
H₂SO₄5-8Low to Moderate
TFA5-8Low to Moderate
ZnCl₂5-885-92
BF₃·OEt₂5-875-81
Data represents the rearrangement of various o-allylaryl ethers and is compiled from reference.

Experimental Protocols

Protocol 1: General Procedure for Thermal Claisen Rearrangement

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve the allyl aryl ether (1.0 eq) in a high-boiling solvent (e.g., decalin or propylene carbonate).

  • Heating: Heat the reaction mixture to the desired temperature (typically 180-225°C).[1]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the reaction is complete (or has reached equilibrium), cool the mixture to room temperature. If a non-polar solvent was used, it can be removed under reduced pressure. Dilute the residue with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate in vacuo. The crude product can then be purified by column chromatography on silica (B1680970) gel.[1]

Protocol 2: General Procedure for Lewis Acid-Catalyzed, Microwave-Assisted Claisen Rearrangement

  • Reactant Preparation: In a microwave-safe vessel, place the allyl aryl ether (1.0 eq), the Lewis acid catalyst (e.g., fused ZnCl₂, 3.5 eq), and a suitable solvent like xylene.

  • Microwave Irradiation: Subject the reaction mixture to microwave irradiation (e.g., 720W) in cycles (e.g., 30 seconds per cycle).

  • Monitoring: Check for the completion of the reaction between cycles using TLC. Total reaction time is typically 5-8 minutes.

  • Work-up: After cooling to room temperature, pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. The crude product is then purified by column chromatography on silica gel (e.g., hexane-ethyl acetate (B1210297) eluent).

Visualizations

Troubleshooting_Workflow start Start: Claisen Rearrangement Experiment low_yield Problem: Low Yield? start->low_yield check_temp Is reaction temp high enough? (Thermal: 180-250°C) low_yield->check_temp Yes side_products Problem: Significant Side Products? low_yield->side_products No increase_temp Solution: Increase temperature or switch to higher-boiling solvent. check_temp->increase_temp No add_catalyst Solution: Add Lewis Acid catalyst (e.g., BF₃·OEt₂, ZnCl₂) to lower activation energy. check_temp->add_catalyst Yes increase_temp->side_products add_catalyst->side_products phenol_cleavage Is phenol cleavage observed? side_products->phenol_cleavage Yes end_ok Success: High Yield of Desired Product side_products->end_ok No use_catalyst_mild Solution: Use Lewis Acid catalyst for milder conditions. phenol_cleavage->use_catalyst_mild Yes regioisomers Mixture of ortho/para isomers? phenol_cleavage->regioisomers No use_catalyst_mild->end_ok analyze_substrate Analyze steric/electronic effects. If ortho is blocked, para is expected. regioisomers->analyze_substrate Yes regioisomers->end_ok No analyze_substrate->end_ok

Troubleshooting workflow for the Claisen rearrangement.

Reaction_Pathways start Allyl Aryl Ether conditions High Temp or Lewis Acid start->conditions rearrangement [3,3]-Sigmatropic Rearrangement conditions->rearrangement Favored Pathway cleavage C-O Bond Cleavage (Side Reaction) conditions->cleavage Competing Pathway ortho_product ortho-Allylphenol (Desired Product) rearrangement->ortho_product phenol_byproduct Phenol (Byproduct) cleavage->phenol_byproduct cope Cope Rearrangement (if ortho blocked) ortho_product->cope para_product para-Allylphenol (Side Product) cope->para_product

Competing reaction pathways in the aromatic Claisen rearrangement.

References

Technical Support Center: Catalyst Deactivation in Allyl Phenoxyacetate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address catalyst deactivation during the synthesis of allyl phenoxyacetate (B1228835). The information is tailored for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered in their experiments.

Troubleshooting Guide

This guide is designed to help you diagnose and solve problems related to catalyst deactivation.

Problem: Low or No Conversion of Reactants

Possible Cause 1: Catalyst Poisoning

Your catalyst may have been poisoned by impurities in the reactants or solvent. Common poisons for acid catalysts include metal ions and basic compounds.

  • Troubleshooting Steps:

    • Analyze Reactants: Check the purity of your phenoxyacetic acid, allyl alcohol, and solvent. Look for traces of metal ions (e.g., iron, sodium) or basic impurities.

    • Purify Reactants: If impurities are detected, purify the reactants and solvent before use.

    • Catalyst Regeneration/Replacement: For solid catalysts like ion-exchange resins, attempt regeneration. If poisoning is severe or irreversible, replace the catalyst.

Possible Cause 2: Catalyst Fouling or Coking

The active sites of the catalyst may be blocked by high molecular weight byproducts, polymers, or carbonaceous deposits (coke).

  • Troubleshooting Steps:

    • Visual Inspection: Examine the catalyst (if solid) for any change in color or presence of deposits.

    • Solvent Washing: Wash the catalyst with a suitable solvent to remove adsorbed species.

    • Calcination (for robust catalysts): For certain inorganic solid catalysts, calcination at a controlled temperature can burn off coke deposits. This is not suitable for polymer-based resins.

Possible Cause 3: Thermal Degradation (Sintering)

High reaction temperatures can cause the catalyst to degrade, leading to a loss of active surface area (sintering) or decomposition of the catalyst structure (e.g., for ion-exchange resins).

  • Troubleshooting Steps:

    • Verify Reaction Temperature: Ensure your reaction temperature is within the recommended range for the specific catalyst used.

    • Lower Reaction Temperature: If possible, try running the reaction at a lower temperature, though this may require longer reaction times.

    • Choose a More Thermally Stable Catalyst: If high temperatures are necessary, consider using a more robust catalyst.

Possible Cause 4: Leaching of Active Sites

For solid-supported catalysts, the active catalytic species may be dissolving (leaching) into the reaction medium. This is a common issue with some solid acid catalysts where the active groups are not strongly bound to the support.[1]

  • Troubleshooting Steps:

    • Analyze the Reaction Mixture: After filtration of the solid catalyst, test the filtrate for catalytic activity. If the liquid phase is active, leaching has occurred.

    • Modify Reaction Conditions: Leaching can sometimes be minimized by using a less polar solvent or lowering the reaction temperature.

    • Select a More Stable Catalyst: Opt for a catalyst with more robust anchoring of the active sites.

Problem: Gradual Decrease in Reaction Rate Over Time

This is a classic sign of catalyst deactivation. Refer to the troubleshooting steps for Low or No Conversion of Reactants to identify the specific cause. A gradual decline often points towards fouling or slow poisoning.

Frequently Asked Questions (FAQs)

Q1: What are the common types of catalysts used for allyl phenoxyacetate synthesis?

A1: The synthesis of this compound, which is an esterification reaction, typically employs acid catalysts. Common choices include:

  • Homogeneous Acid Catalysts: p-Toluenesulfonic acid (PTSA) and sulfuric acid.[2]

  • Heterogeneous (Solid) Acid Catalysts: Ion-exchange resins like Amberlyst-15.[3][4]

  • Phase Transfer Catalysts (PTCs): Quaternary ammonium (B1175870) salts, used in biphasic systems.[5]

  • Ionic Liquids: Can act as both solvent and catalyst.

Q2: How can I tell if my Amberlyst-15 resin is deactivated?

A2: Signs of Amberlyst-15 deactivation include a noticeable decrease in reaction rate, lower product yield under standard conditions, and a change in the physical appearance of the resin beads (e.g., discoloration, fouling). The primary causes of deactivation are often poisoning by metal ions or fouling by organic residues.[6]

Q3: Can I regenerate a deactivated Amberlyst-15 catalyst?

A3: Yes, Amberlyst-15 can often be regenerated. A common procedure involves washing the resin sequentially with a solvent (like methanol) to remove organic foulants, followed by treatment with an acid solution (e.g., 1 N HCl) to restore the H+ ions on the sulfonic acid groups. Finally, rinse with deionized water until the washings are neutral.[7][8]

Q4: Is it possible to reuse p-Toluenesulfonic acid (PTSA)?

A4: While PTSA is a homogeneous catalyst and dissolves in the reaction mixture, it can sometimes be recovered and reused, particularly if it can be crystallized from the reaction mixture after the product is separated.[9] However, in many lab-scale preparations, it is considered a consumable reagent.[10] For easier recovery, consider using a solid-supported version of PTSA.

Q5: What causes the deactivation of a phase transfer catalyst (PTC)?

A5: Phase transfer catalysts, such as quaternary ammonium salts, can degrade under certain reaction conditions. Common degradation pathways include Hofmann elimination, especially in the presence of a strong base, and nucleophilic substitution. The stability of the PTC is dependent on its structure and the reaction conditions (temperature, pH).[11]

Q6: How does water affect the esterification reaction and the catalyst?

A6: Water is a byproduct of the esterification reaction. Its presence can shift the reaction equilibrium back towards the reactants, thus lowering the yield. For some solid acid catalysts, water can also contribute to deactivation by causing deconstruction, leaching, or sintering of the catalyst material.[12] It is often beneficial to remove water as it is formed, for example, by using a Dean-Stark apparatus.

Data Presentation

Table 1: Comparison of Common Catalysts for this compound Synthesis

Catalyst TypeCatalyst ExampleTypical LoadingAdvantagesCommon Deactivation Mechanisms
Homogeneous Acidp-Toluenesulfonic acid1-5 mol%High activity, low costDifficult to separate and reuse
Heterogeneous AcidAmberlyst-155-15 wt%Easily separable, reusablePoisoning, fouling, thermal degradation
Phase TransferTetrabutylammonium bromide1-10 mol%Mild reaction conditionsChemical degradation (e.g., Hofmann elimination)
Ionic Liquid[BMIM]HSO4Used as solventGreen solvent, dual roleHigh cost, potential leaching

Experimental Protocols

Protocol 1: Synthesis of this compound using Amberlyst-15

  • Setup: Assemble a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. A Dean-Stark trap can be placed between the flask and condenser to remove water.

  • Reactants: To the flask, add phenoxyacetic acid (1.0 eq), allyl alcohol (1.5-3.0 eq), and a suitable solvent like toluene (B28343) (2-3 mL per gram of phenoxyacetic acid).

  • Catalyst: Add Amberlyst-15 (10% by weight of phenoxyacetic acid).

  • Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by TLC or GC.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Filter to recover the Amberlyst-15 catalyst. Wash the filtrate with a saturated sodium bicarbonate solution to remove unreacted acid, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation.

Protocol 2: Regeneration of Deactivated Amberlyst-15

  • Solvent Wash: Place the recovered, deactivated Amberlyst-15 in a flask and wash with methanol (B129727) (or another suitable solvent) with stirring for 30 minutes to remove organic residues. Decant the solvent. Repeat 2-3 times.

  • Acid Treatment: Suspend the washed resin in a 1 N HCl solution. Stir for 1-2 hours at room temperature. This re-protonates the sulfonic acid sites.

  • Rinsing: Filter the resin and wash thoroughly with deionized water until the pH of the filtrate is neutral.

  • Drying: Dry the regenerated resin in a vacuum oven at a temperature below its maximum operating temperature (typically < 120°C for Amberlyst-15) until a constant weight is achieved.

Visualizations

Troubleshooting_Catalyst_Deactivation cluster_causes Potential Causes cluster_solutions Solutions start Low or Decreasing Reaction Yield check_purity Check Reactant/ Solvent Purity start->check_purity check_temp Verify Reaction Temperature start->check_temp inspect_catalyst Inspect Solid Catalyst start->inspect_catalyst test_filtrate Test Filtrate for Catalytic Activity start->test_filtrate poisoning Poisoning check_purity->poisoning Impurities Detected thermal_degradation Thermal Degradation check_temp->thermal_degradation Temperature Too High fouling Fouling/Coking inspect_catalyst->fouling Discoloration/ Deposits leaching Leaching test_filtrate->leaching Filtrate is Active purify Purify Reactants/ Solvent poisoning->purify regenerate Regenerate/ Replace Catalyst poisoning->regenerate lower_temp Lower Temperature thermal_degradation->lower_temp change_catalyst Use More Stable Catalyst thermal_degradation->change_catalyst fouling->regenerate wash_catalyst Wash Catalyst fouling->wash_catalyst leaching->lower_temp leaching->change_catalyst Synthesis_Workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification reactants 1. Mix Reactants: Phenoxyacetic Acid Allyl Alcohol Solvent add_catalyst 2. Add Catalyst (e.g., Amberlyst-15) reactants->add_catalyst reflux 3. Heat to Reflux add_catalyst->reflux cool 4. Cool Reaction reflux->cool filter 5. Filter Catalyst cool->filter wash 6. Wash Filtrate filter->wash catalyst_out Spent Catalyst filter->catalyst_out dry 7. Dry Organic Layer wash->dry concentrate 8. Concentrate dry->concentrate distill 9. Vacuum Distill concentrate->distill product This compound distill->product Deactivation_Mechanisms cluster_catalyst Solid Acid Catalyst (e.g., Resin) cluster_deactivation Deactivation Pathways cluster_result Result A Active Site (-SO3H) deactivated_A Inactive Site B Active Site (-SO3H) deactivated_B Inactive Site C Active Site (-SO3H) leach Leaching (-SO3H group) C->leach Detaches from Support poison Poisoning (e.g., Metal Ion) poison->B Blocks Site foul Fouling (e.g., Polymer) foul->A Covers Site lost_site Lost Site

References

Removal of unreacted starting materials from allyl phenoxyacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful removal of unreacted starting materials from allyl phenoxyacetate (B1228835).

Frequently Asked Questions (FAQs)

Q1: What are the typical starting materials in the synthesis of allyl phenoxyacetate that need to be removed?

The synthesis of this compound commonly proceeds via two main routes, resulting in different sets of unreacted starting materials:

  • Esterification: This method involves the reaction of phenoxyacetic acid with allyl alcohol.[1] The primary starting materials to be removed are unreacted phenoxyacetic acid and excess allyl alcohol.

  • Williamson Ether Synthesis followed by Esterification: This route may start with phenol (B47542) and an allyl halide (e.g., allyl chloride or allyl bromide) to first form an allyl phenyl ether, which is then further processed.[2] In this case, unreacted phenol and allyl halide may be present.

Q2: What are the most common methods for purifying this compound?

The most prevalent and effective purification techniques for this compound are:

  • Liquid-Liquid Extraction: Ideal for removing acidic or basic impurities. For instance, unreacted phenoxyacetic acid or phenol can be removed by washing the organic phase with an aqueous basic solution.[3]

  • Distillation: Both atmospheric and vacuum distillation are effective for separating this compound from non-volatile impurities and solvents.[1][3]

  • Flash Column Chromatography: A versatile technique for separating the desired product from impurities with different polarities.[4]

Troubleshooting Guides

Issue 1: Emulsion Formation During Liquid-Liquid Extraction

Problem: A stable emulsion has formed between the organic and aqueous layers, making separation difficult.

Possible Causes:

  • Vigorous shaking of the separatory funnel.

  • High concentration of starting materials or byproducts acting as surfactants.

Solutions:

SolutionDescription
Patience Allow the separatory funnel to stand undisturbed for a period. Gravity may naturally break the emulsion.
Gentle Swirling Gently swirl the contents of the separatory funnel instead of shaking vigorously.
Addition of Brine Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break up the emulsion. A 20% NaCl solution can be effective.[3]
Filtration In some cases, passing the emulsified layer through a pad of celite or glass wool can help to break the emulsion.

G cluster_start Start: Emulsion Observed cluster_troubleshooting Troubleshooting Steps cluster_outcome Outcome start Emulsion forms during liquid-liquid extraction patience Allow funnel to stand undisturbed start->patience Initial Step swirl Gently swirl the mixture patience->swirl If emulsion persists resolved Emulsion breaks, layers separate patience->resolved brine Add saturated NaCl (brine) solution[3] swirl->brine If emulsion persists swirl->resolved filtration Filter through Celite or glass wool brine->filtration If emulsion still persists brine->resolved filtration->resolved

Issue 2: Incomplete Removal of Phenoxyacetic Acid

Problem: Analysis of the purified this compound (e.g., by NMR or TLC) shows the presence of residual phenoxyacetic acid.

Possible Cause:

  • Insufficient washing with a basic solution during the extraction workup.

Solutions:

SolutionDescription
Repeat Basic Wash Wash the organic layer containing the this compound with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (B78521) (NaOH).
Increase Number of Washes Perform multiple washes with the basic solution to ensure complete removal of the acidic starting material.
Check pH After washing, check the pH of the aqueous layer to ensure it is basic, confirming that the acid has been neutralized and extracted.

G cluster_start Start: Impurity Detected cluster_troubleshooting Troubleshooting Steps cluster_outcome Outcome start Residual phenoxyacetic acid detected repeat_wash Repeat wash with aqueous NaHCO₃ or NaOH start->repeat_wash multiple_washes Increase the number of basic washes repeat_wash->multiple_washes If impurity persists check_ph Check pH of the aqueous layer multiple_washes->check_ph resolved Phenoxyacetic acid is removed check_ph->resolved

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction for Removal of Acidic Impurities

This protocol describes the removal of unreacted phenoxyacetic acid from the crude this compound product.

Materials:

  • Crude this compound in an organic solvent (e.g., diethyl ether, ethyl acetate)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Erlenmeyer flasks

  • Ring stand

Procedure:

  • Transfer the crude organic solution to a separatory funnel.

  • Add an equal volume of saturated aqueous NaHCO₃ solution.

  • Stopper the funnel and invert it gently, venting frequently to release any pressure buildup.

  • Shake the funnel for 1-2 minutes.

  • Allow the layers to separate.

  • Drain the lower aqueous layer into a flask.

  • Repeat the wash with NaHCO₃ solution (steps 2-6) two more times.

  • Wash the organic layer with an equal volume of deionized water to remove any remaining bicarbonate solution.

  • Wash the organic layer with an equal volume of brine to remove the bulk of the dissolved water.[3]

  • Drain the organic layer into a clean, dry Erlenmeyer flask.

  • Add anhydrous Na₂SO₄ or MgSO₄ to the organic layer and swirl. Continue adding the drying agent until it no longer clumps together.

  • Filter the dried organic solution to remove the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude, acid-free this compound.

Protocol 2: Purification by Vacuum Distillation

This protocol is suitable for the final purification of this compound after the removal of water-soluble impurities.

Materials:

  • Crude this compound

  • Distillation apparatus (round-bottom flask, distillation head with thermometer, condenser, receiving flask)

  • Vacuum pump

  • Heating mantle

  • Stir bar

Procedure:

  • Assemble the distillation apparatus, ensuring all joints are properly sealed.

  • Place the crude this compound and a stir bar into the distillation flask.

  • Connect the apparatus to a vacuum pump and slowly reduce the pressure.

  • Once a stable vacuum is achieved (e.g., 1.2 KPa), begin heating the distillation flask with a heating mantle.[1]

  • Collect the fraction that distills at the appropriate temperature. The boiling point of this compound is 144-146 °C at 1.2 KPa.[1]

  • Continue distillation until all the product has been collected.

  • Turn off the heat and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Quantitative Data Summary

Purification MethodReported PurityReference
Synthesis followed by drying and rectification≥99%[5]
Synthesis followed by filtration and vacuum distillationYield up to 97%[1]

G cluster_workflow General Purification Workflow crude Crude Allyl Phenoxyacetate extraction Liquid-Liquid Extraction (Basic Wash) crude->extraction Step 1 drying Drying of Organic Layer extraction->drying Step 2 distillation Vacuum Distillation drying->distillation Step 3 pure Pure Allyl Phenoxyacetate (≥99%)[5] distillation->pure Final Product

References

Technical Support Center: Allyl Phenoxyacetate Stability in Formulated Products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for allyl phenoxyacetate (B1228835). This resource is designed for researchers, scientists, and drug development professionals to address potential stability issues when working with allyl phenoxyacetate in formulated products. The following troubleshooting guides and frequently asked questions (FAQs) are structured in a question-and-answer format to provide direct and actionable advice for your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in a formulation?

Based on its chemical structure, the primary stability concerns for this compound, an ester containing an allyl group, are hydrolysis of the ester linkage and oxidation or other reactions involving the allyl group. These degradations can be influenced by factors such as pH, temperature, light exposure, and the presence of oxidizing agents. It is known to be stable under normal temperatures and pressures but is incompatible with strong oxidizing agents[1].

Q2: What are the likely degradation products of this compound?

The main degradation products are expected to be phenoxyacetic acid and allyl alcohol resulting from hydrolysis. Oxidation of the allyl group could lead to the formation of various oxidation products, including epoxides, diols, or aldehydes. It is recommended that for allyl esters, the concentration of free allyl alcohol be kept below 0.1% due to its potential as a skin irritant[2][3].

Q3: How does pH affect the stability of this compound in aqueous formulations?

Ester hydrolysis is typically catalyzed by both acid and base. Therefore, the stability of this compound in aqueous formulations is expected to be optimal in the neutral pH range (around pH 5-7). At pH values below 4 and above 8, the rate of hydrolysis is likely to increase significantly.

Q4: Is this compound sensitive to light?

Troubleshooting Guide

Issue 1: I am observing a decrease in the concentration of this compound over time in my aqueous formulation.

  • Potential Cause 1: Hydrolysis. The ester bond in this compound is susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures.

    • Troubleshooting Steps:

      • pH Adjustment: Ensure the pH of your formulation is within the optimal stability range (typically pH 5-7). Use a suitable buffering agent to maintain the pH.

      • Temperature Control: Store the formulation at controlled room temperature or under refrigeration, if appropriate, to slow down the rate of hydrolysis.

      • Excipient Review: Certain excipients can catalyze hydrolysis. Review your formulation for any strongly acidic or basic components.

  • Potential Cause 2: Oxidation. The allyl group can be prone to oxidation.

    • Troubleshooting Steps:

      • Inert Atmosphere: During manufacturing and packaging, consider using an inert gas (e.g., nitrogen) to displace oxygen in the headspace of the container.

      • Antioxidants: The addition of a suitable antioxidant (e.g., butylated hydroxytoluene (BHT) or ascorbic acid) may help to prevent oxidative degradation. The choice of antioxidant should be based on its compatibility with other formulation components.

Issue 2: I have identified the presence of free allyl alcohol in my product.

  • Potential Cause: Hydrolysis of this compound. As mentioned, the primary degradation pathway is the hydrolysis of the ester bond, which releases allyl alcohol and phenoxyacetic acid.

    • Troubleshooting Steps:

      • Quantify Allyl Alcohol: Use a validated analytical method, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), to determine the concentration of free allyl alcohol. According to the International Fragrance Association (IFRA) standards for allyl esters, the level of free allyl alcohol should be less than 0.1%[2][3].

      • Implement Corrective Actions: Follow the troubleshooting steps for hydrolysis outlined in Issue 1 to minimize further degradation.

Data Presentation

Table 1: Hypothetical pH-Rate Profile for this compound Hydrolysis at 25°C

pHApparent First-Order Rate Constant (kobs) (day-1)Half-life (t1/2) (days)
3.00.0858.2
4.00.02527.7
5.00.01069.3
6.00.00977.0
7.00.01257.8
8.00.04515.4
9.00.1504.6

Note: This data is hypothetical and for illustrative purposes only. Actual stability will depend on the specific formulation matrix.

Table 2: Hypothetical Effect of Temperature on this compound Degradation at pH 7.0

Temperature (°C)Apparent First-Order Rate Constant (kobs) (day-1)Half-life (t1/2) (days)
40.002346.6
250.01257.8
400.05812.0

Note: This data is hypothetical and for illustrative purposes only. Accelerated stability studies are recommended to predict shelf-life.

Experimental Protocols

Protocol 1: HPLC Method for the Quantification of this compound and Phenoxyacetic Acid

  • Objective: To determine the concentration of this compound and its primary hydrolytic degradant, phenoxyacetic acid, in a formulated product.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% phosphoric acid).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 270 nm.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

  • Sample Preparation:

    • Accurately weigh a portion of the formulated product.

    • Dilute with the mobile phase to a suitable concentration within the calibration range.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Calibration: Prepare a series of standard solutions of this compound and phenoxyacetic acid of known concentrations in the mobile phase. Generate a calibration curve by plotting the peak area against the concentration for each analyte.

  • Analysis: Inject the prepared sample and standard solutions into the HPLC system. Quantify the amount of this compound and phenoxyacetic acid in the sample by comparing their peak areas to the respective calibration curves.

Visualizations

cluster_main Troubleshooting Workflow for this compound Instability Start Observe Decrease in This compound Concentration CheckpH Is pH of formulation in the 5-7 range? Start->CheckpH CheckOxidation Is the formulation protected from oxygen? CheckpH->CheckOxidation Yes AdjustpH Adjust pH to 5-7 using a suitable buffer CheckpH->AdjustpH No InertAtmosphere Manufacture and store under an inert atmosphere (e.g., N2) CheckOxidation->InertAtmosphere No MonitorStability Re-evaluate stability over time CheckOxidation->MonitorStability Yes AdjustpH->MonitorStability AddAntioxidant Consider adding a compatible antioxidant (e.g., BHT) InertAtmosphere->AddAntioxidant AddAntioxidant->MonitorStability

Caption: Troubleshooting workflow for addressing stability issues.

cluster_pathway Predicted Degradation Pathways of this compound APA This compound Hydrolysis Hydrolysis (H+ or OH- catalysis) APA->Hydrolysis Oxidation Oxidation (e.g., O2, peroxides) APA->Oxidation PAA Phenoxyacetic Acid Hydrolysis->PAA AA Allyl Alcohol Hydrolysis->AA OxidizedProducts Oxidized Products (e.g., Epoxides, Diols) Oxidation->OxidizedProducts

Caption: Predicted degradation pathways for this compound.

cluster_workflow Experimental Workflow for Stability Testing Start Prepare Formulation StressConditions Store samples under different conditions (e.g., Temp, Humidity, Light) Start->StressConditions Sampling Withdraw samples at specified time points StressConditions->Sampling Analysis Analyze samples using a validated stability-indicating method (e.g., HPLC) Sampling->Analysis DataEvaluation Evaluate data for changes in concentration and degradants Analysis->DataEvaluation End Determine Shelf-life DataEvaluation->End

Caption: General workflow for conducting a stability study.

References

Technical Support Center: Analytical Method Validation for Allyl Phenoxyacetate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical method validation of allyl phenoxyacetate (B1228835). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the quantification of allyl phenoxyacetate in various matrices.

Frequently Asked Questions (FAQs)

Q1: Which analytical techniques are most suitable for the quantification of this compound?

A1: Based on its chemical properties (a phenoxyacetate ester), High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography (GC) with Flame Ionization Detection (FID) are the most common and suitable techniques for the quantification of this compound. The choice between HPLC and GC will depend on the sample matrix, volatility of the compound, and the desired sensitivity.

Q2: What are the key parameters to evaluate during analytical method validation?

A2: The core parameters for analytical method validation are guided by the International Council for Harmonisation (ICH) and the Food and Drug Administration (FDA).[1][2][3][4][5] These include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically assessed at three levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Q3: Where can I find the regulatory guidelines for analytical method validation?

A3: The primary guidelines for analytical method validation are the ICH Q2(R2) "Validation of Analytical Procedures" and guidance documents from the FDA.[1][2][4][6] These documents provide a comprehensive framework for conducting validation studies.

Q4: What should I do if my method fails the acceptance criteria for a validation parameter?

A4: If a method fails to meet the predefined acceptance criteria, it is crucial to investigate the cause. This may involve re-evaluating the sample preparation procedure, chromatographic conditions, or instrument parameters. The troubleshooting guides provided below offer specific advice for common issues. If the problem persists, the analytical method itself may need to be re-developed and optimized.

Troubleshooting Guides

HPLC Method Troubleshooting
Issue Potential Cause(s) Recommended Solution(s)
Poor peak shape (tailing or fronting) - Column degradation- Incompatible mobile phase pH- Sample overload- Co-eluting interferences- Replace the HPLC column.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Reduce the injection volume or sample concentration.- Optimize the mobile phase composition or gradient to improve separation.
Inconsistent retention times - Fluctuation in mobile phase composition- Leaks in the HPLC system- Unstable column temperature- Ensure proper mobile phase mixing and degassing.- Check for leaks at all fittings and connections.- Use a column oven to maintain a constant temperature.
Low signal intensity - Incorrect wavelength selection- Sample degradation- Low sample concentration- Determine the UV absorbance maximum (λmax) of this compound and set the detector accordingly.- Ensure proper sample storage and handling.- Concentrate the sample or increase the injection volume (if not causing overload).
Baseline noise or drift - Contaminated mobile phase or column- Air bubbles in the detector- Fluctuating lamp intensity- Use high-purity solvents and filter the mobile phase.- Flush the column with a strong solvent.- Purge the detector to remove air bubbles.- Allow the lamp to warm up sufficiently.
GC Method Troubleshooting
Issue Potential Cause(s) Recommended Solution(s)
Broad or tailing peaks - Active sites in the injector liner or column- Column contamination- Incorrect injection technique- Use a deactivated liner and/or a guard column.- Bake out the column at a high temperature (within its limits).- Optimize the injection speed and temperature.
Ghost peaks - Contamination in the syringe, injector, or carrier gas- Septum bleed- Clean the syringe and injector port.- Use high-purity carrier gas with a purifier.- Use a high-quality, low-bleed septum.
Poor reproducibility - Leaks in the gas lines or septum- Inconsistent injection volume- Fluctuations in oven temperature- Perform a leak check on the GC system.- Use an autosampler for precise injections.- Ensure the GC oven is properly calibrated and stable.
Analyte decomposition - High injector temperature- Active sites in the system- Lower the injector temperature.- Use a deactivated liner and column.

Experimental Protocols

Illustrative HPLC-UV Method for this compound Quantification

1. Instrumentation:

  • High-Performance Liquid Chromatograph with a UV-Vis detector.

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Data acquisition and processing software.

2. Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard

3. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 270 nm (determine λmax experimentally)

4. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 100 mg of this compound reference standard in 100 mL of mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

5. Validation Experiments:

  • Specificity: Inject blank matrix, placebo, and a spiked sample to demonstrate no interference at the retention time of this compound.

  • Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting peak area against concentration.

  • Accuracy: Analyze samples of known concentration (e.g., 80%, 100%, and 120% of the target concentration) and calculate the percent recovery.

  • Precision:

    • Repeatability (Intra-assay): Analyze six replicate samples at 100% of the target concentration on the same day.

    • Intermediate Precision (Inter-assay): Repeat the analysis on a different day with a different analyst or instrument.

  • LOD & LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Introduce small, deliberate changes to method parameters (e.g., mobile phase composition ±2%, column temperature ±5 °C, flow rate ±0.1 mL/min) and assess the impact on the results.

Illustrative GC-FID Method for this compound Quantification

1. Instrumentation:

  • Gas Chromatograph with a Flame Ionization Detector (FID).

  • Capillary column (e.g., DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Data acquisition and processing software.

2. Reagents and Materials:

3. Chromatographic Conditions:

  • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • Injection Volume: 1 µL (split or splitless mode, to be optimized).

4. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 100 mg of this compound reference standard in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in methanol (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample in methanol to achieve a concentration within the calibration range and filter if necessary.

5. Validation Experiments:

  • Follow a similar validation strategy as outlined for the HPLC method, adapting the procedures for a GC system.

Data Presentation

Table 1: Illustrative Linearity Data for HPLC Method
Concentration (µg/mL)Mean Peak Area (n=3)%RSD
115,2341.8
576,1701.2
10151,9800.9
25380,5000.6
50759,9000.4
1001,521,0000.3
Correlation Coefficient (r²) > 0.999
Table 2: Illustrative Accuracy and Precision Data for HPLC Method
Concentration LevelSpiked Concentration (µg/mL)Mean Measured Concentration (µg/mL)Mean Recovery (%)Repeatability (%RSD, n=6)Intermediate Precision (%RSD, n=6)
80%4039.899.51.11.5
100%5050.3100.60.81.2
120%6059.599.20.91.4
Table 3: Illustrative Summary of Validation Parameters
Validation ParameterAcceptance CriteriaIllustrative Result
Specificity No interference at the analyte retention timePass
Linearity (r²) ≥ 0.9950.9998
Range (µg/mL) To be defined based on application5 - 100
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 100.6%
Precision (%RSD) ≤ 2.0%≤ 1.5%
LOD (µg/mL) Report value0.5
LOQ (µg/mL) Report value1.5
Robustness No significant impact on resultsPass

Visualizations

Analytical_Method_Validation_Workflow cluster_planning 1. Planning cluster_execution 2. Experimental Execution cluster_evaluation 3. Evaluation & Reporting p1 Define Analytical Method Requirements p2 Develop Validation Protocol p1->p2 p3 Define Acceptance Criteria p2->p3 e1 Specificity p3->e1 v1 Compare Data Against Acceptance Criteria e1->v1 e2 Linearity & Range e2->v1 e3 Accuracy e3->v1 e4 Precision (Repeatability, Intermediate) e4->v1 e5 LOD & LOQ e5->v1 e6 Robustness e6->v1 v2 Investigate Failures (Troubleshooting) v1->v2 Failure v3 Prepare Validation Report v1->v3 All Pass v2->p1 Re-evaluate Method end_node Method Validated v3->end_node

Caption: Workflow for Analytical Method Validation.

Troubleshooting_Decision_Tree decision decision issue Analytical Issue Encountered d1 Is it a chromatographic problem? issue->d1 d2 Is it a quantitation problem? issue->d2 solution solution d3 Peak Shape Issue? d1->d3 Yes d4 Retention Time Shift? d1->d4 No d5 Poor Linearity? d2->d5 Yes d6 Low Accuracy? d2->d6 No s1 Check Column Mobile Phase Sample Load d3->s1 s2 Check Pump Leaks Temperature d4->s2 s3 Check Standard Prep Integration Parameters d5->s3 s4 Check Sample Prep Reference Standard Purity d6->s4

Caption: Troubleshooting Decision Tree for Common Issues.

References

Validation & Comparative

A Comparative Guide to Allyl Phenoxyacetate and Allyl Benzoate in Copolymerization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl esters are a class of monomers that can be incorporated into polymers to introduce specific functionalities. Among these, allyl phenoxyacetate (B1228835) and allyl benzoate (B1203000) are of interest due to the potential to impart unique properties to copolymers, such as altered thermal stability, refractive index, and drug-carrying capacity. This guide provides a comparative overview of the performance of allyl phenoxyacetate and allyl benzoate in free-radical copolymerization reactions. Due to a lack of direct comparative studies in the published literature, this guide leverages data from analogous allyl esters, primarily allyl acetate (B1210297), to infer and compare the expected copolymerization behavior of this compound and allyl benzoate.

Monomer Synthesis and Properties

Both this compound and allyl benzoate can be synthesized via esterification.

This compound Synthesis: This monomer can be synthesized through the reaction of phenoxyacetic acid and allyl alcohol in the presence of an acid catalyst, such as a strong-acid cation exchange resin, in a solvent like benzene (B151609).[1] Another method involves the reaction of sodium phenoxyacetate with allyl chloride using a phase transfer catalyst.[2]

Allyl Benzoate Synthesis: The synthesis of allyl benzoate is typically achieved through the direct esterification of benzoic acid and allyl alcohol.[3] Alternatively, it can be prepared by the reaction of benzoyl chloride with allyl alcohol in the presence of a base, or from the reaction of an alkali salt of benzoic acid with allyl chloride.[3]

Copolymerization Performance: A Comparative Analysis

Reactivity Ratios

Reactivity ratios (r1 and r2) are crucial parameters in copolymerization as they describe the relative reactivity of a growing polymer chain radical towards the two different monomers in the feed.[4]

  • r1 > 1 : The growing radical ending in monomer 1 (M1•) prefers to add another M1 monomer.

  • r1 < 1 : The M1• radical prefers to add monomer 2 (M2).

  • r1 ≈ 0 : The M1• radical exclusively adds M2.

  • r1r2 ≈ 1 : Ideal or random copolymerization.

  • r1r2 ≈ 0 : Tendency towards alternating copolymerization.

  • r1r2 > 1 : Tendency towards block copolymerization.

Based on data for allyl acetate, we can anticipate the likely reactivity behavior of this compound and allyl benzoate when copolymerized with common vinyl monomers like styrene (B11656) (St) and methyl methacrylate (B99206) (MMA).

Table 1: Reactivity Ratios of Allyl Acetate with Styrene and Methyl Methacrylate

Comonomer System (M1-M2)r1 (Allyl Acetate)r2 (Comonomer)r1 * r2Expected Copolymer Structure
Allyl Acetate - Styrene0.021 ± 0.001[5]66 ± 4[5]~1.39Blocky (predominantly polystyrene)
Allyl Acetate - Methyl Methacrylate0.024 ± 0.009[5]41 ± 6[5]~0.98Random (predominantly PMMA)

Analysis and Extrapolation:

  • Low Reactivity of Allyl Monomers: The very low r1 values for allyl acetate indicate that the allyl radical is much less reactive than the styryl or MMA radical and strongly prefers to add the comonomer. This is a general characteristic of allyl monomers due to degradative chain transfer, where the allylic hydrogen is abstracted by the growing radical, forming a stable and less reactive allyl radical.[6]

  • Expected Behavior of this compound and Allyl Benzoate:

    • Allyl Benzoate: The chain transfer constant for allyl benzoate is known to be higher than that of allyl acetate.[6] A higher chain transfer constant implies a greater propensity for degradative chain transfer, leading to an even lower reactivity. Therefore, it is expected that the r1 value for allyl benzoate in copolymerization with styrene or MMA would be even lower than that of allyl acetate. This would result in copolymers with very short, isolated allyl benzoate units, or potentially lead to lower overall polymerization rates and molecular weights.

    • This compound: The phenoxyacetate group is sterically bulkier and electronically different from the simple acetate group. The electron-withdrawing nature of the phenoxy group might slightly influence the reactivity of the allyl double bond, but it is still expected to exhibit the characteristic low reactivity of allyl esters. Its r1 value is likely to be in the same low range as allyl acetate.

Copolymer Composition

The composition of the resulting copolymer is directly related to the feed composition and the reactivity ratios. Given the expected low reactivity of both this compound and allyl benzoate, their incorporation into the copolymer will be significantly lower than their concentration in the initial monomer feed, especially when copolymerized with highly reactive monomers like styrene and MMA. To achieve a notable incorporation of the allyl monomer, a high concentration of it in the feed would be necessary.

Experimental Protocols

Synthesis of this compound

A representative protocol for the synthesis of this compound is as follows:

  • In a reaction flask, combine phenoxyacetic acid, allyl alcohol, and a suitable solvent like benzene.[1]

  • Add a catalytic amount of a strong-acid cation exchange resin.[1]

  • Heat the mixture to reflux (80-103 °C) and remove the water formed during the reaction using a Dean-Stark trap.[1]

  • Monitor the reaction progress by techniques such as thin-layer chromatography (TLC).

  • Once the reaction is complete, filter off the catalyst.[1]

  • Remove the solvent and excess allyl alcohol by distillation under normal pressure.[1]

  • Purify the crude product by vacuum distillation to obtain pure this compound.[1]

Synthesis of Allyl Benzoate

A typical procedure for the synthesis of allyl benzoate is:

  • In a flask equipped with a stirrer, reflux condenser, and dropping funnel, a mixture of the sodium salt of benzoic acid, a phase transfer catalyst (e.g., a quaternary ammonium (B1175870) salt), and water is prepared.[3]

  • The mixture is heated to 35-40 °C.[3]

  • Allyl chloride is added dropwise over a period of time.[3]

  • The reaction mixture is then refluxed for several hours.[3]

  • After cooling, the excess allyl chloride is removed by distillation.[3]

  • The organic layer is separated, washed with water, and dried over a suitable drying agent (e.g., MgSO4).[3]

  • The final product is purified by vacuum distillation.[3]

Free-Radical Copolymerization

A general procedure for the free-radical copolymerization of an allyl ester with a vinyl monomer is as follows:

  • The desired amounts of the allyl monomer (this compound or allyl benzoate), the comonomer (e.g., styrene or methyl methacrylate), and a free-radical initiator (e.g., benzoyl peroxide or AIBN) are dissolved in a suitable solvent (e.g., benzene or toluene) in a reaction vessel.

  • The solution is purged with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can inhibit the polymerization.

  • The reaction vessel is sealed and placed in a constant temperature bath to initiate the polymerization. The temperature is chosen based on the decomposition kinetics of the initiator (e.g., 60-80 °C).

  • The polymerization is allowed to proceed for a predetermined time. To determine reactivity ratios, the conversion should be kept low (<10%) to ensure the monomer feed composition remains relatively constant.[4]

  • The polymerization is quenched by cooling the reaction mixture and exposing it to air.

  • The copolymer is isolated by precipitation in a non-solvent (e.g., methanol (B129727) or ethanol).

  • The precipitated polymer is filtered, washed with the non-solvent to remove unreacted monomers and initiator residues, and dried under vacuum.

Data Presentation

As direct comparative experimental data is unavailable, the following table provides an estimated comparison based on the behavior of analogous compounds.

Table 2: Estimated Comparative Performance in Copolymerization

PropertyThis compoundAllyl BenzoateJustification
Reactivity (r1 with St/MMA) Very Low (expected similar to allyl acetate)Extremely Low (expected lower than allyl acetate)Higher chain transfer constant of allyl benzoate suggests lower reactivity.[6]
Incorporation into Copolymer Low, requires high feed concentrationVery low, requires very high feed concentrationDirectly related to the monomer's low reactivity.
Effect on Polymerization Rate Likely to decrease the rateLikely to decrease the rate more significantlyDegradative chain transfer acts as a retardation/inhibition step.
Effect on Molecular Weight Expected to lower the molecular weightExpected to lower the molecular weight more significantlyChain transfer reactions terminate growing polymer chains.
Thermal Stability of Copolymers Data not available, phenoxy group may impart some stabilityData not available, benzoate group may impart some stabilityThe aromatic nature of the side groups could potentially increase the glass transition temperature and decomposition temperature of the copolymers.[7][8][9]

Visualizations

Logical Relationship of Allyl Monomer Reactivity in Copolymerization

G cluster_reactivity Decreasing Reactivity in Copolymerization cluster_structure Monomer Structures Vinyl Monomers (Styrene, MMA) Vinyl Monomers (Styrene, MMA) Allyl Acetate Allyl Acetate Vinyl Monomers (Styrene, MMA)->Allyl Acetate Increasing Degradative Chain Transfer Allyl Benzoate Allyl Benzoate Allyl Acetate->Allyl Benzoate Increasing Degradative Chain Transfer St Styrene MMA Methyl Methacrylate AA Allyl Acetate AB Allyl Benzoate AP This compound

Caption: Relative reactivity of vinyl and allyl monomers.

Experimental Workflow for Free-Radical Copolymerization

G start Monomer Mixture (Allyl Ester + Comonomer + Initiator + Solvent) purge Inert Gas Purge (Remove O2) start->purge polymerize Polymerization (Constant Temperature) purge->polymerize quench Quench Reaction (Cooling) polymerize->quench precipitate Precipitation (in Non-solvent) quench->precipitate isolate Filtration and Washing precipitate->isolate dry Drying under Vacuum isolate->dry product Copolymer Product dry->product

Caption: General workflow for free-radical copolymerization.

Conclusion

While direct experimental data for a head-to-head comparison of this compound and allyl benzoate in copolymerization reactions is currently unavailable, this guide provides a scientifically grounded estimation of their relative performance based on the known behavior of analogous allyl esters. Both monomers are expected to exhibit low reactivity due to degradative chain transfer, with allyl benzoate likely being the less reactive of the two. Consequently, their incorporation into copolymers with more reactive vinyl monomers will be challenging and will likely reduce the overall polymerization rate and molecular weight of the resulting polymer. The introduction of the phenoxyacetate and benzoate moieties, however, may offer advantages in terms of modifying the thermal and other physical properties of the final copolymer, warranting further experimental investigation to quantify these effects. Researchers and professionals in drug development can use this guide as a starting point for designing copolymerization experiments and for understanding the potential benefits and challenges associated with using these allyl esters in their polymer systems.

References

A Comparative Guide to Catalysts for Allyl Phenoxyacetate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of allyl phenoxyacetate (B1228835), a valuable fragrance and flavoring agent, is critically dependent on the choice of an efficient catalyst. This guide provides an objective comparison of various catalytic systems for the synthesis of allyl phenoxyacetate, supported by experimental data from patent literature. It aims to assist researchers in selecting the optimal catalyst for their specific synthetic needs by detailing performance, reaction conditions, and methodologies.

Performance Comparison of Catalysts

The selection of a catalyst for this compound synthesis involves a trade-off between reaction yield, conditions, and the nature of the starting materials. The following table summarizes the performance of different catalysts based on available data.

Catalyst TypeCatalyst ExampleStarting MaterialsReaction ConditionsYield (%)Reference
Ionic Liquid[Et₃NH][HSO₄]Phenoxyacetic acid, Allyl alcohol80-85°C, 13 hours85%[1]
Ionic Liquid[Et₂NH₂][HSO₄]Phenoxyacetic acid, Allyl alcohol80-85°C, 13 hours88%[1]
Acid CatalystStrong-acid cation exchange resinPhenoxyacetic acid, Allyl alcohol80-103°C, 8 hoursNot specified[2]
Phase Transfer CatalystBenzyltriethylammonium chlorideSodium phenoxyacetate, Allyl chlorideReflux, 6-10 hoursNot specified[3]
Acid CatalystSulfuric AcidPhenoxyacetic acid, Allyl alcoholRefluxNot specified

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative experimental protocols for the synthesis of this compound using different catalytic systems.

Ionic Liquid Catalyzed Esterification

This protocol is adapted from a patented procedure for the synthesis of this compound using ionic liquids which act as both solvent and catalyst.[1]

Materials:

  • Phenoxyacetic acid

  • Allyl alcohol

  • Ionic Liquid ([Et₃NH][HSO₄] or [Et₂NH₂][HSO₄])

Procedure:

  • In a three-necked flask, add the ionic liquid (e.g., 150g [Et₃NH][HSO₄]), phenoxyacetic acid (e.g., 76g, 0.5mol), and allyl alcohol (e.g., 35g, 0.6mol).

  • Heat the reaction mixture to 80°C and maintain for 3 hours with stirring.

  • Increase the temperature to 85°C and continue the reaction for an additional 10 hours.

  • After the reaction is complete, cool the mixture and allow it to stand for 1 hour to separate the layers.

  • Recover the ionic liquid by decantation.

  • The crude this compound is then purified by drying and vacuum distillation.

Acid-Catalyzed Esterification using a Strong-Acid Cation Exchange Resin

This method utilizes a solid acid catalyst for the esterification of phenoxyacetic acid with allyl alcohol.[2]

Materials:

  • Phenoxyacetic acid

  • Allyl alcohol

  • Benzene (B151609) (or other suitable azeotropic solvent)

  • Strong-acid cation exchange resin (e.g., sulfuric acid, p-toluenesulfonic acid, or sulfonic acid type)

Procedure:

  • In a reaction vessel equipped with a Dean-Stark apparatus, add phenoxyacetic acid (290-320 parts), allyl alcohol (150-180 parts), benzene (250-280 parts), and the strong-acid cation exchange resin (5-15 parts).

  • Heat the mixture to reflux (80-103°C) with stirring, and collect the water generated during the reaction in the Dean-Stark trap. Continue for approximately 8 hours.

  • After the reaction is complete, cool the mixture and filter to recover the catalyst.

  • Remove the benzene and excess allyl alcohol by distillation under normal pressure.

  • Collect the this compound fraction by vacuum distillation at 144-146°C/1.2Kpa.

Phase Transfer Catalyzed Synthesis

This protocol describes the synthesis of this compound from sodium phenoxyacetate and allyl chloride using a phase transfer catalyst.[3]

Materials:

  • Toluene (B28343) suspension of sodium phenoxyacetate

  • Allyl chloride

  • Phase transfer catalyst (e.g., benzyltriethylammonium chloride)

Procedure:

  • To a toluene suspension of sodium phenoxyacetate, add allyl chloride (1.5 mol equivalent) and the phase transfer catalyst (e.g., 4.7g of benzyltriethylammonium chloride).

  • Heat the mixture to reflux and maintain for 6-10 hours, monitoring the reaction progress by Gas Chromatography (GC) until the allyl chloride content remains constant.

  • Cool the reaction mixture and filter to remove the catalyst and the sodium chloride byproduct.

  • The resulting crude product, containing the toluene solvent, is then subjected to distillation under normal pressure to recover excess allyl chloride and toluene.

  • Finally, the this compound is purified by vacuum rectification.

Reaction Pathways and Experimental Workflow

The synthesis of this compound can be approached through different reaction pathways, primarily direct esterification or phase-transfer catalyzed Williamson ether synthesis followed by esterification. The choice of pathway influences the selection of catalysts and starting materials.

experimental_workflow cluster_esterification Direct Esterification cluster_ptc Phase Transfer Catalysis start_ester Phenoxyacetic Acid + Allyl Alcohol catalyst_acid Acid Catalyst (e.g., H₂SO₄, Resin) start_ester->catalyst_acid Addition catalyst_ionic Ionic Liquid (e.g., [Et₂NH₂][HSO₄]) start_ester->catalyst_ionic Addition reaction_ester Esterification Reaction catalyst_acid->reaction_ester catalyst_ionic->reaction_ester workup_ester Workup & Purification reaction_ester->workup_ester product_ester This compound workup_ester->product_ester start_ptc Sodium Phenoxyacetate + Allyl Chloride catalyst_ptc Phase Transfer Catalyst (e.g., Benzyltriethylammonium chloride) start_ptc->catalyst_ptc Addition reaction_ptc Nucleophilic Substitution catalyst_ptc->reaction_ptc workup_ptc Workup & Purification reaction_ptc->workup_ptc product_ptc This compound workup_ptc->product_ptc reaction_mechanism cluster_acid_catalysis Acid-Catalyzed Esterification Mechanism PAA Phenoxyacetic Acid (R-COOH) Protonated_PAA Protonated Carbonyl [R-C(OH)₂]⁺ PAA->Protonated_PAA + H⁺ H_plus H⁺ H_plus->Protonated_PAA Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_PAA->Tetrahedral_Intermediate + Allyl Alcohol Allyl_OH Allyl Alcohol (R'-OH) Allyl_OH->Tetrahedral_Intermediate Water_loss Loss of H₂O Tetrahedral_Intermediate->Water_loss Product_Ester This compound (R-COOR') + H⁺ Water_loss->Product_Ester - H₂O, -H⁺

References

A Comparative Guide to the Validation of an HPLC Method for Allyl Phenoxyacetate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of allyl phenoxyacetate (B1228835), utilizing a reference standard. While a specific validated method for this compound is not widely published, this document outlines a proposed method based on established chromatographic principles for similar aromatic esters. Furthermore, it presents a comparative analysis with Gas Chromatography (GC), a viable alternative technique.

The validation protocols described herein are based on the International Council for Harmonisation (ICH) guidelines, ensuring a robust and reliable analytical procedure suitable for quality control, stability studies, and research applications.

Proposed Analytical Methods: HPLC and GC

Allyl phenoxyacetate (CAS 7493-74-5) is an aromatic ester with applications in the fragrance and flavor industries.[1] Accurate quantification is essential for ensuring product quality and safety. Both HPLC and GC are powerful chromatographic techniques, but their applicability depends on the analyte's properties. HPLC is well-suited for non-volatile or thermally sensitive compounds, while GC is ideal for volatile and thermally stable compounds.[2][3][4][5]

High-Performance Liquid Chromatography (HPLC) - Proposed Method

A reversed-phase HPLC method is proposed for the analysis of this compound due to its aromatic structure. The method separates compounds based on their hydrophobic interactions with the stationary phase.

Gas Chromatography (GC) - Alternative Method

Given that the NIST WebBook includes Gas Chromatography data for this compound, GC with a Flame Ionization Detector (GC-FID) serves as an excellent alternative.[6] This method is suitable for volatile compounds and can offer faster analysis times.[4]

Data Presentation: Method Parameters and Validation Summary

The following tables summarize the proposed chromatographic conditions and the typical acceptance criteria for method validation.

Table 1: Proposed HPLC Chromatographic Conditions

Parameter Proposed Condition
Instrument HPLC with UV/Vis or Diode Array Detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water, HPLC Grade
Mobile Phase B Acetonitrile (B52724), HPLC Grade
Gradient 50% B to 95% B over 10 min, hold for 2 min, return to 50% B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 270 nm (To be confirmed by UV scan of standard)
Injection Vol. 10 µL
Reference Std. This compound, >99% purity

| Diluent | Acetonitrile/Water (50:50, v/v) |

Table 2: Illustrative HPLC Method Validation Summary (Based on ICH Q2(R2) Guidelines)

Validation Parameter Acceptance Criteria Illustrative Result
Specificity No interference at the retention time of the analyte Complies
Linearity (R²) ≥ 0.999 0.9995
Range 80% - 120% of the theoretical concentration 10 µg/mL - 150 µg/mL
Accuracy (% Recovery) 98.0% - 102.0% 99.5% - 101.2%
Precision - Repeatability (% RSD) ≤ 2.0% 0.85%
Precision - Intermediate (% RSD) ≤ 2.0% 1.10%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:1 0.1 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 10:1 0.3 µg/mL

| Robustness | % RSD ≤ 2.0% after minor parameter changes | Complies |

Table 3: Comparison of HPLC and GC for this compound Analysis

Feature HPLC Gas Chromatography (GC)
Principle Liquid mobile phase, separation based on polarity/hydrophobicity. Gas mobile phase, separation based on volatility/boiling point.
Sample Volatility Not required; suitable for non-volatile compounds. Required; analyte must be volatile and thermally stable.[2][3][5]
Analysis Time Typically 10-30 minutes.[4] Typically faster, often under 10 minutes.[4]
Instrumentation Cost Generally higher due to high-pressure pumps and solvent usage.[4] Generally lower initial and operational costs.[4]
Solvent Consumption High consumption of expensive HPLC-grade solvents. Low; uses carrier gases which are more affordable.[4]
Derivatization Generally not required for UV-active compounds. May be required for non-volatile or polar compounds, but not for this compound.

| Sensitivity | Dependent on the detector (UV, MS), highly effective for non-volatile analytes.[2] | Excellent sensitivity for volatile compounds, especially with FID or MS detectors.[2][3] |

Experimental Protocols

Detailed methodologies for the validation of the proposed HPLC method are provided below, following ICH guidelines.[7][8][9]

1. Reference Standard and Sample Preparation:

  • Reference Standard Stock Solution: Accurately weigh about 25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with the diluent to obtain a concentration of 1000 µg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linear range (e.g., 10, 25, 50, 100, 150 µg/mL).

  • Sample Solution: Prepare the test sample in the diluent to achieve a theoretical concentration within the validated range (e.g., 100 µg/mL).

2. Specificity: To demonstrate specificity, inject the following solutions into the chromatograph:

  • Diluent (Blank)

  • Placebo solution (if applicable, containing all matrix components except this compound)

  • Reference standard solution

  • Sample solution

  • Spiked placebo solution The chromatograms should show no interfering peaks at the retention time of the this compound peak.

3. Linearity: Inject the prepared working standard solutions (at least five concentrations) in triplicate. Construct a calibration curve by plotting the mean peak area against the concentration. Perform a linear regression analysis and determine the correlation coefficient (R²), y-intercept, and slope of the regression line.

4. Accuracy (Recovery): Spike a placebo or blank matrix with the reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target sample concentration). Prepare each level in triplicate. Analyze the samples and calculate the percentage recovery using the formula: (Measured Concentration / Spiked Concentration) * 100.

5. Precision:

  • Repeatability (Intra-assay precision): Prepare six individual sample preparations at 100% of the target concentration. Analyze them on the same day and under the same conditions. Calculate the Relative Standard Deviation (% RSD) of the results.

  • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, or using a different instrument. Calculate the % RSD for the combined data from both studies.

6. Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ by injecting solutions of decreasing concentration. The LOD is the concentration that yields a signal-to-noise ratio of approximately 3:1, and the LOQ is the concentration that yields a signal-to-noise ratio of approximately 10:1.

7. Robustness: Intentionally make small, deliberate variations to the method parameters and assess the impact on the results. Examples of variations include:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 5 °C)

  • Mobile phase composition (e.g., acetonitrile ± 2%) The system suitability parameters should remain within acceptable limits for each variation.

Visualizations: Workflows and Relationships

The following diagrams illustrate the experimental workflow and the logical relationship between key validation parameters.

G cluster_prep Phase 1: Preparation cluster_validation Phase 2: Method Validation cluster_analysis Phase 3: Analysis & Reporting start_end start_end process process decision decision data data P1 Procure Reference Standard (>99%) P2 Prepare Stock & Working Standard Solutions P1->P2 P3 Prepare Sample Solutions P2->P3 V1 Specificity Test P3->V1 V2 Linearity & Range V1->V2 V3 Accuracy (Recovery) V2->V3 V4 Precision (Repeatability & Intermediate) V3->V4 V5 Determine LOD & LOQ V4->V5 V6 Robustness Study V5->V6 A1 Analyze Data V6->A1 A2 Compare against Acceptance Criteria A1->A2 A2->P2 Fail A3 Final Validation Report A2->A3 Pass G center_node Reliable & Validated Analytical Method param1 Specificity (Analyte Identity) param1->center_node param2 Linearity & Range (Proportional Response) param2->center_node param3 Accuracy (Closeness to True Value) param2->param3 param4 Precision (Agreement of Results) param2->param4 param3->center_node param3->param4 param4->center_node param5 Sensitivity (LOD & LOQ) param5->center_node param6 Robustness (Resists Minor Changes) param6->center_node

References

A Comparative Guide to the Cross-Validation of Analytical Techniques for Allyl Phenoxyacetate Characterization

Author: BenchChem Technical Support Team. Date: December 2025

In the development and quality control of pharmaceuticals and other chemical products, the accurate and precise characterization of chemical entities is paramount. Allyl phenoxyacetate (B1228835), an aromatic ester, requires robust analytical methods for its identification and quantification. This guide provides a comprehensive cross-validation of three key analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The objective is to offer researchers, scientists, and drug development professionals a comparative overview of these methods, supported by representative experimental data and detailed protocols, to aid in the selection of the most suitable technique for their specific needs.

Quantitative Performance Comparison
Validation ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)Quantitative NMR (qNMR)Key Considerations
Linearity (R²) > 0.995> 0.99> 0.999All methods demonstrate excellent linearity over a defined concentration range.[1][3]
Limit of Detection (LOD) 0.01 - 0.5 µg/mL0.1 - 2 µg/mL~1-5 µg/mLGC-MS generally offers the highest sensitivity.[1]
Limit of Quantitation (LOQ) 0.05 - 2 µg/mL0.5 - 10 µg/mL~5-20 µg/mLThe LOQ is critical for the accurate measurement of low concentrations of the analyte.[1]
Precision (%RSD) < 5%< 5%< 3%qNMR often provides the highest precision as it is a primary ratio method.[1][4]
Accuracy (Recovery %) 95 - 105%90 - 110%97 - 103%Accuracy is dependent on the sample matrix and the use of appropriate standards.[1]
Selectivity Very High (with Mass Spectrometry)Moderate to HighVery HighMS and NMR provide high confidence in analyte identification.
Typical Run Time 15 - 30 minutes10 - 20 minutes5 - 15 minutesRun times can vary significantly based on the specific method parameters.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for achieving reliable and comparable analytical results. Below are representative protocols for the analysis of allyl phenoxyacetate using GC-MS, HPLC, and NMR.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a highly sensitive and selective method suitable for the analysis of volatile and semi-volatile compounds like this compound.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve the sample in a suitable solvent such as ethyl acetate (B1210297) or dichloromethane (B109758) and dilute to the mark.

  • For complex matrices, a prior liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte.

2. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (split or splitless mode, depending on concentration).

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer: Agilent 5977B or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-450.

  • Data Acquisition: Full scan mode for qualitative analysis and Selected Ion Monitoring (SIM) mode for quantitative analysis, monitoring characteristic ions of this compound (e.g., m/z 192, 107, 77).[5]

High-Performance Liquid Chromatography (HPLC-UV) Protocol

HPLC is a versatile technique for the separation and quantification of a wide range of compounds, including aromatic esters.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile (B52724)/water mixture) and dilute to the mark.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

2. Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting point is 60:40 (v/v) acetonitrile:water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detector: UV-Vis Diode Array Detector (DAD) monitoring at a wavelength where this compound has significant absorbance (e.g., 270 nm).

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR spectroscopy is a powerful tool for both structural elucidation and quantitative analysis (qNMR).

1. Sample Preparation (for ¹H and ¹³C NMR):

  • Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

2. Sample Preparation (for qNMR):

  • Accurately weigh a specific amount of this compound and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a vial.

  • Dissolve the mixture in a known volume of a suitable deuterated solvent.

  • Ensure complete dissolution before transferring to an NMR tube.

3. Instrumentation and Conditions:

  • NMR Spectrometer: Bruker Avance III 400 MHz or equivalent.

  • Probe: 5 mm BBO probe.

  • ¹H NMR Parameters:

    • Pulse sequence: zg30

    • Relaxation delay (d1): 30 s (for qNMR, to ensure full relaxation; 1-5 s for qualitative analysis).

    • Number of scans: 8 (increase for dilute samples).

  • ¹³C NMR Parameters:

    • Pulse sequence: zgpg30

    • Relaxation delay (d1): 2 s.

    • Number of scans: 1024 or more.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction.

    • For qNMR, carefully integrate the signals of the analyte and the internal standard. The concentration of the analyte is calculated based on the integral ratio, the number of protons, and the known concentration of the internal standard.[6]

Cross-Validation Workflow

Cross-validation is the process of comparing results from two or more distinct analytical methods to ensure they provide equivalent and reliable outcomes.[3] This is a critical step when transferring methods between laboratories or when employing different techniques for the analysis of the same sample.

CrossValidationWorkflow start Define Analytical Requirements method_dev Method Development & Optimization start->method_dev gc_ms GC-MS Method method_dev->gc_ms hplc HPLC-UV Method method_dev->hplc qnmr qNMR Method method_dev->qnmr gc_val Validate GC-MS (Linearity, LOD, LOQ, Precision, Accuracy) gc_ms->gc_val hplc_val Validate HPLC (Linearity, LOD, LOQ, Precision, Accuracy) hplc->hplc_val qnmr_val Validate qNMR (Linearity, Precision, Accuracy) qnmr->qnmr_val validation Individual Method Validation cross_val Cross-Validation Study gc_val->cross_val hplc_val->cross_val qnmr_val->cross_val analysis Analyze Same Batch of This compound Samples cross_val->analysis comparison Compare Results (Statistical Analysis) analysis->comparison conclusion Equivalence Assessment & Method Selection comparison->conclusion

Caption: Workflow for the cross-validation of analytical methods.

This guide provides a framework for the cross-validation of GC-MS, HPLC, and NMR techniques for the characterization of this compound. The choice of the optimal method will depend on the specific analytical requirements, such as the need for high sensitivity, the complexity of the sample matrix, and the availability of instrumentation. By following rigorous validation and cross-validation protocols, researchers can ensure the integrity and reliability of their analytical data.

References

A Comparative Guide to the Herbicidal Efficacy of Phenoxyacetate Derivatives and Commercial Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the herbicidal efficacy of phenoxyacetate (B1228835) derivatives against established commercial herbicides. The information presented is curated from scientific literature to assist researchers in understanding the potential of these compounds in the development of new weed management solutions. While the focus is on phenoxyacetates, specific data on allyl phenoxyacetate derivatives is limited in publicly available research. Therefore, this guide draws upon data from the broader class of phenoxyacetic and aryloxyacetic acid derivatives to provide a relevant comparative framework.

Quantitative Efficacy Comparison

The following table summarizes the herbicidal activity of various phenoxyacetate derivatives and commercial herbicides against several common weed species. Efficacy is presented using metrics such as the concentration required for 50% growth inhibition (IC₅₀), the dose for 80% or 95% control (C₈₀/C₉₅), and percentage of weed control at specific application rates.

Herbicide/DerivativeTarget Weed SpeciesEfficacy MetricValueCommercial Herbicide for ComparisonEfficacy MetricValue
Phenoxyacetate Derivatives
Longifolene-derived phenoxyacetate (6b)Brassica campestris (root)IC₅₀~0.0002 mmol L⁻¹2,4-D (DMA salt)IC₅₀Not specified in source
Longifolene-derived phenoxyacetate (6c)Brassica campestris (root)IC₅₀~0.0002 mmol L⁻¹MCPA (DMA salt)IC₅₀Not specified in source
Longifolene-derived phenoxyacetate (6c)Lolium multiflorum (root)% Inhibition @ 0.039 mmol L⁻¹100%Glyphosate% InhibitionNot specified in source
Aryloxyacetic acid derivative (II4)Abutilon juncea% Inhibition @ 150 g ai/ha>90%Mesotrione% Inhibition @ 150 g ai/ha~85%
Aryloxyacetic acid derivative (II4)Amaranthus retroflexus% Inhibition @ 150 g ai/ha>90%Mesotrione% Inhibition @ 150 g ai/ha~90%
Aryloxyacetic acid derivative (II4)Digitaria sanguinalis% Inhibition @ 150 g ai/ha>90%Mesotrione% Inhibition @ 150 g ai/ha~80%
Commercial Herbicides
2,4-DRichardia brasiliensisC₉₅246.1 g ae/haDicambaC₉₅471.2 g ae/ha
2,4-DCommelina benghalensisDose for ≥90% control530 g ae/haDicambaDose for ≥90% control1120 g ae/ha
2,4-DConyza bonariensis% Control @ 1008 g ae/ha<80%DicambaC₉₅682.1 g ae/ha
DicambaConyza bonariensisC₉₅682.1 g ae/ha2,4-D% Control @ 1008 g ae/ha<80%
GlyphosateConyza canadensis (glyphosate-resistant)Control-2,4-D + GlyphosateControlEffective
GlyphosateEpilobium ciliatum (glyphosate-tolerant)Control-2,4-D + GlyphosateControlEffective

Note: The data presented is compiled from various studies and experimental conditions may differ. Direct comparison should be made with caution. "DMA" refers to dimethylamine (B145610) salt, and "ae" refers to acid equivalent.

Experimental Protocols

The evaluation of herbicidal efficacy typically involves standardized greenhouse and field trial protocols. Below are detailed methodologies representative of those used in the cited research.

Greenhouse Pot Study for Herbicidal Efficacy
  • Seed Germination and Seedling Preparation:

    • Seeds of target weed species (e.g., Lolium multiflorum, Brassica campestris, Amaranthus retroflexus) are surface-sterilized and germinated in petri dishes on moist filter paper or in trays with a suitable substrate.

    • Uniform seedlings at the 2-3 leaf stage are transplanted into pots (e.g., 10 cm diameter) filled with a sterilized potting mix (e.g., soil, sand, and peat moss in a 2:1:1 ratio).

    • Plants are grown in a greenhouse under controlled conditions (e.g., 25±2°C, 16/8 h light/dark cycle, and 60-70% relative humidity).

  • Herbicide Application:

    • Stock solutions of the test compounds (this compound derivatives) and commercial herbicides are prepared in an appropriate solvent (e.g., acetone (B3395972) with a surfactant like Tween-20).

    • A range of concentrations is prepared by serial dilution.

    • Herbicides are applied post-emergence to the foliage of the weeds at a specific growth stage (e.g., 4-6 leaf stage) using a cabinet sprayer calibrated to deliver a specific volume (e.g., 200-400 L/ha).

    • A set of plants is treated with the solvent and surfactant only to serve as a control.

  • Efficacy Assessment:

    • Visual assessment of phytotoxicity is conducted at regular intervals (e.g., 7, 14, and 21 days after treatment) using a rating scale from 0% (no effect) to 100% (complete kill).

    • At the end of the experiment, the fresh and dry weight of the above-ground biomass is measured.

    • The percentage of growth inhibition is calculated relative to the untreated control.

    • Data is used to determine the half-maximal inhibitory concentration (IC₅₀) or growth reduction by 50% (GR₅₀) values.

Field Trial Protocol
  • Site Selection and Plot Establishment:

    • Field trials are conducted in locations with a natural and uniform infestation of the target weed species.

    • The experimental design is typically a randomized complete block design with 3-4 replications.

    • Individual plot sizes are established (e.g., 2 x 5 meters) with buffer zones to prevent spray drift between plots.

  • Herbicide Application:

    • Herbicides are applied at different rates using a calibrated backpack sprayer equipped with flat-fan nozzles to ensure uniform coverage.

    • Application timing is determined by the growth stage of the weeds and the crop (if applicable).

    • Environmental conditions at the time of application (temperature, humidity, wind speed) are recorded.

  • Data Collection and Analysis:

    • Weed control is visually assessed at various intervals after application.

    • Weed density and biomass are determined by counting and harvesting weeds from quadrats placed randomly within each plot.

    • Crop injury is also visually rated.

    • At the end of the growing season, crop yield is measured.

    • Data is subjected to statistical analysis (e.g., ANOVA) to determine significant differences between treatments.

Mechanism of Action: Signaling Pathways

The herbicidal activity of phenoxyacetate derivatives and many commercial herbicides is attributed to their ability to interfere with specific biochemical pathways in plants.

Phenoxyacetate derivatives, including allyl phenoxyacetates, are classified as synthetic auxins. They mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled cell division and growth, ultimately causing the death of susceptible broadleaf weeds.[1]

Synthetic_Auxin_Pathway cluster_perception Perception & Ubiquitination cluster_degradation Degradation & Gene Expression Auxin Synthetic Auxin (Phenoxyacetate) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB SCF_Complex SCF Complex TIR1_AFB->SCF_Complex activates Aux_IAA Aux/IAA Repressor SCF_Complex->Aux_IAA binds Ub_Aux_IAA Polyubiquitinated Aux/IAA SCF_Complex->Ub_Aux_IAA adds Ubiquitin Aux_IAA->TIR1_AFB binds Ub Ubiquitin Ub->SCF_Complex Proteasome 26S Proteasome Ub_Aux_IAA->Proteasome targeted for degradation ARF Auxin Response Factor (ARF) Proteasome->ARF releases AuxRE Auxin Response Element (DNA) ARF->AuxRE binds to Gene_Expression Uncontrolled Gene Expression AuxRE->Gene_Expression activates Plant_Death Plant Death Gene_Expression->Plant_Death

Synthetic Auxin Herbicide Signaling Pathway

Many commercial herbicides, particularly those effective against grasses, inhibit the enzyme Acetyl-CoA Carboxylase (ACCase). This enzyme is crucial for the biosynthesis of fatty acids, which are essential components of plant cell membranes. Inhibition of ACCase leads to a disruption of membrane integrity and ultimately cell death.[2]

ACCase_Inhibition_Pathway cluster_process Fatty Acid Biosynthesis cluster_inhibition Inhibition & Effect Acetyl_CoA Acetyl-CoA ACCase Acetyl-CoA Carboxylase (ACCase) Acetyl_CoA->ACCase Malonyl_CoA Malonyl-CoA ACCase->Malonyl_CoA catalyzes Blocked_ACCase Inhibited ACCase Fatty_Acids Fatty Acids Malonyl_CoA->Fatty_Acids synthesis Membranes Cell Membranes Fatty_Acids->Membranes components of ACCase_Inhibitor ACCase Inhibitor Herbicide ACCase_Inhibitor->ACCase binds and inhibits No_Fatty_Acids No Fatty Acid Synthesis Blocked_ACCase->No_Fatty_Acids leads to Membrane_Disruption Membrane Disruption No_Fatty_Acids->Membrane_Disruption causes Plant_Death Plant Death Membrane_Disruption->Plant_Death

ACCase Inhibitor Herbicide Mechanism of Action

Experimental Workflow

The process of evaluating a novel herbicidal compound from synthesis to efficacy testing follows a structured workflow.

Experimental_Workflow Synthesis Synthesis of Allyl Phenoxyacetate Derivatives Purification Purification & Characterization (NMR, MS) Synthesis->Purification Stock_Solution Preparation of Stock Solutions Purification->Stock_Solution Greenhouse_Screening Greenhouse Screening (Multiple Species & Doses) Stock_Solution->Greenhouse_Screening Data_Collection_GH Data Collection (Visual Injury, Biomass) Greenhouse_Screening->Data_Collection_GH Analysis_GH IC50 / GR50 Determination Data_Collection_GH->Analysis_GH Field_Trials Field Trials (Different Locations) Analysis_GH->Field_Trials Promising candidates Data_Collection_Field Data Collection (Weed Control, Crop Yield) Field_Trials->Data_Collection_Field Analysis_Field Statistical Analysis Data_Collection_Field->Analysis_Field Lead_Compound Lead Compound Identification Analysis_Field->Lead_Compound

Workflow for Herbicidal Efficacy Evaluation

References

A Comparative Guide to Functional Polymers for Drug Delivery: Benchmarking Allyl Phenoxyacetate-Based Polymers Against Established Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a polymeric carrier is a critical determinant of a drug delivery system's success, influencing its efficacy, safety, and stability. While established polymers like Polyethylene Glycol (PEG), Polylactic Acid (PLA), and Polycaprolactone (PCL) have been extensively utilized, the demand for enhanced functionality and tunable properties has driven the exploration of novel polymer platforms. Among these, allyl phenoxyacetate-based polymers are emerging as a versatile class of materials. This guide provides an objective comparison of the performance of these key functional polymers, supported by experimental data, to aid in the selection of the optimal candidate for your drug delivery application.

Performance Comparison of Functional Polymers

The following tables summarize key performance indicators for PEG, PLA, and PCL. A lack of comprehensive, direct comparative studies for this compound-based polymers currently limits a side-by-side quantitative analysis. The potential of this emerging polymer class will be discussed based on available data for structurally related polymers.

Drug Release Kinetics

The release profile of a drug from its polymeric carrier is a crucial factor in determining its therapeutic window and dosing frequency.

PolymerDrug Release MechanismTypical Release ProfileKey Considerations
PEG Diffusion-controlledRapid initial release followed by sustained release.[1][2]Highly tunable by altering molecular weight and block copolymer composition.[2][3]
PLA Bulk erosion and diffusionBiphasic: initial burst release followed by a slower, sustained release.[4]Release rate is influenced by crystallinity, molecular weight, and copolymerization with glycolic acid (PLGA).
PCL Primarily diffusion-controlled with slow surface erosionSlow, sustained release over extended periods.Low degradation rate makes it suitable for long-term delivery systems.
This compound-based Polymers Potentially diffusion and erosion-controlledExpected to be tunable based on copolymer composition and crosslinking.The presence of the allyl group allows for post-polymerization modification, which can be used to tailor drug release characteristics.
Biocompatibility

The biocompatibility of a polymer is paramount to its clinical translation, ensuring minimal adverse reactions upon administration.

PolymerIn Vitro Cytotoxicity (MTT Assay)In Vivo BiocompatibilityKey Considerations
PEG Generally low cytotoxicity, high cell viability.Considered the gold standard for stealth polymers, reducing immunogenicity.Can be immunogenic in some cases, leading to accelerated clearance.
PLA Low cytotoxicity, supports cell adhesion and proliferation.[5]Biodegradable to lactic acid, a natural metabolite. Can cause localized pH drop upon degradation.Generally considered safe and is FDA-approved for various medical applications.[6]
PCL High cell viability, considered non-toxic.[7][8]Excellent biocompatibility and slow in vivo degradation.Widely used in long-term implantable devices.
This compound-based Polymers Data not readily available.Expected to be biocompatible, but requires thorough evaluation.The phenoxyacetate (B1228835) moiety and any residual allyl monomers would need to be assessed for toxicity.
Thermal Properties

Thermal stability is critical for processing and storage of polymer-based drug formulations.

PolymerGlass Transition Temp. (Tg) (°C)Melting Temp. (Tm) (°C)Decomposition Temp. (°C)
PEG -60 to -404 to 10 (low MW), 50-70 (high MW)~350-400
PLA 50 to 60150 to 180~300-400[9]
PCL -6060~350-400
This compound-based Polymers Data not readily available.Data not readily available.Data not readily available.
Mechanical Properties

The mechanical strength of a polymer is crucial for the integrity of the drug delivery system, especially for solid dosage forms and implants.

PolymerTensile Strength (MPa)Young's Modulus (GPa)Elongation at Break (%)
PEG Variable, generally low (hydrogels)0.0001 to 0.0035 (hydrogels)[10]High (hydrogels)
PLA 20 to 701.2 to 3.0[11]2 to 10[12]
PCL 10 to 400.2 to 0.4>100
This compound-based Polymers Data not readily available.Data not readily available.Data not readily available.

This compound-Based Polymers: An Emerging Platform

While extensive comparative data is not yet available, this compound-based polymers represent a promising platform for drug delivery. The key feature of these polymers is the presence of the allyl functional group, which allows for versatile post-polymerization modification via thiol-ene "click" chemistry.[13][14] This enables the covalent attachment of targeting ligands, imaging agents, or other functional molecules to tailor the polymer's properties for specific applications.

For instance, a study on a novel amphiphilic block copolymer derived from renewable jasmine lactone, which also contains pendant allyl groups, demonstrated successful post-synthesis functionalization and its potential for stimuli-responsive drug delivery.[15][16] This suggests that this compound-based polymers could be engineered to create "smart" drug delivery systems that respond to specific biological cues.

However, a thorough investigation into the biocompatibility, degradation kinetics, and in vivo performance of this compound-based polymers is necessary to fully realize their potential and establish their performance benchmarks relative to established polymers.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of polymer performance.

In Vitro Drug Release Study

Objective: To determine the rate and mechanism of drug release from the polymer matrix.

Methodology:

  • Preparation of Drug-Loaded Matrices: Prepare drug-loaded polymer microparticles, nanoparticles, or films using a suitable method (e.g., emulsion-solvent evaporation, nanoprecipitation, or hot-melt extrusion).

  • Dissolution Apparatus: Utilize a USP Apparatus 1 (basket) or 2 (paddle) for the dissolution test.[17]

  • Dissolution Medium: The choice of medium (e.g., phosphate-buffered saline pH 7.4, simulated gastric fluid pH 1.2) should simulate the intended physiological environment.[18] The volume should be sufficient to maintain sink conditions.

  • Test Conditions: Maintain the temperature at 37 ± 0.5 °C and use a specified agitation speed (e.g., 50 or 100 rpm).[17]

  • Sampling: At predetermined time intervals, withdraw an aliquot of the dissolution medium and replace it with an equal volume of fresh medium.

  • Analysis: Quantify the drug concentration in the collected samples using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Plot the cumulative percentage of drug released versus time to obtain the drug release profile.

Biocompatibility Assessment: MTT Assay

Objective: To evaluate the in vitro cytotoxicity of the polymer.

Methodology:

  • Cell Culture: Seed a suitable cell line (e.g., fibroblasts, endothelial cells) in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.[19]

  • Preparation of Polymer Extracts: Prepare extracts of the polymer by incubating it in a cell culture medium for a specified period (e.g., 24 or 72 hours) according to ISO 10993-5 standards.

  • Cell Treatment: Remove the culture medium from the cells and replace it with the polymer extracts at various concentrations. Include positive (e.g., cytotoxic substance) and negative (e.g., fresh medium) controls.

  • Incubation: Incubate the cells with the extracts for 24, 48, or 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[20]

  • Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.[19]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage relative to the negative control.

Thermal Analysis: DSC and TGA

Objective: To determine the thermal properties of the polymer.

Methodology:

  • Differential Scanning Calorimetry (DSC):

    • Place a small amount of the polymer sample (5-10 mg) in an aluminum pan.

    • Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.[21]

    • Record the heat flow as a function of temperature to determine the glass transition temperature (Tg) and melting temperature (Tm).[22][23]

  • Thermogravimetric Analysis (TGA):

    • Place a known mass of the polymer sample in a TGA pan.

    • Heat the sample at a controlled rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air).[24]

    • Record the change in mass as a function of temperature to determine the decomposition temperature.[22][25]

Mechanical Testing: Tensile Properties

Objective: To evaluate the mechanical strength and elasticity of the polymer.

Methodology (ASTM D882 for thin films): [26][27]

  • Specimen Preparation: Prepare rectangular or dumbbell-shaped specimens of the polymer film with specified dimensions.[28][29]

  • Tensile Testing Machine: Use a universal testing machine equipped with suitable grips for thin films.

  • Test Conditions: Conduct the test at a constant rate of crosshead displacement.

  • Data Acquisition: Record the force and elongation until the specimen breaks.

  • Data Analysis: Calculate the tensile strength, Young's modulus, and elongation at break from the stress-strain curve.[30]

Visualizing Workflows and Pathways

Experimental Workflow for Polymer Development

G cluster_synthesis Polymer Synthesis cluster_characterization Physicochemical Characterization cluster_formulation Drug Formulation cluster_evaluation Performance Evaluation Monomer Monomer Selection (e.g., this compound) Polymerization Polymerization (e.g., ROP, Radical) Monomer->Polymerization Initiator Initiator/Catalyst Initiator->Polymerization Purification Purification Polymerization->Purification NMR NMR (Structure) Purification->NMR GPC GPC (Molecular Weight) Purification->GPC Thermal Thermal Analysis (DSC, TGA) Purification->Thermal Mechanical Mechanical Testing Purification->Mechanical Formulation Formulation (e.g., Nanoparticles) Purification->Formulation Drug Active Pharmaceutical Ingredient (API) Drug->Formulation Release In Vitro Drug Release Formulation->Release Biocompatibility Biocompatibility (e.g., MTT Assay) Formulation->Biocompatibility InVivo In Vivo Studies Biocompatibility->InVivo

Caption: A generalized workflow for the development and evaluation of functional polymers for drug delivery.

Cellular Uptake of Polymeric Nanoparticles

G NP Polymeric Nanoparticle Cell Cell Membrane NP->Cell Binding Endocytosis Endocytosis (e.g., Clathrin-mediated) Cell->Endocytosis Endosome Early Endosome Endocytosis->Endosome Lysosome Lysosome (Drug Release) Endosome->Lysosome Maturation Release Drug Release (Cytosol) Endosome->Release Endosomal Escape Lysosome->Release

Caption: A simplified diagram of common cellular uptake pathways for polymeric nanoparticles.[31][32][33]

References

A comparative analysis of the reactivity of allyl monomers in polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Allyl Monomer Performance with Supporting Experimental Data

Allyl monomers, characterized by the presence of the H₂C=CH-CH₂R structure, represent a unique class of building blocks in polymer synthesis.[] Unlike their vinyl counterparts, the polymerization of allyl monomers is often challenging, primarily due to a phenomenon known as degradative chain transfer.[2] This process leads to the formation of a resonance-stabilized allyl radical that is less reactive and less likely to reinitiate a new polymer chain, resulting in low polymerization rates and the formation of low molecular weight polymers or oligomers.[2][3] This guide provides a comparative analysis of the reactivity of common allyl monomers—allyl acetate (B1210297), allyl chloride, allyl alcohol, and diallyl phthalate (B1215562)—supported by experimental data and detailed protocols to aid researchers in their selection and application.

Comparative Reactivity of Allyl Monomers

The reactivity of allyl monomers in polymerization is significantly influenced by the nature of the substituent (R) attached to the allyl group. This substituent can affect the lability of the allylic hydrogens and the stability of the resulting allyl radical, thereby influencing the extent of degradative chain transfer. The following tables summarize key quantitative data for the homopolymerization of selected allyl monomers.

MonomerPolymerization ConditionsMonomer Conversion (%)Polymer Molecular Weight ( g/mol )
Allyl Acetate Radical-initiatedLow10,000 - 13,800
Allyl Alcohol Radical-initiated0.2 - 3.710,000 - 35,000
Radiation-initiated (bulk)~30[4]-
Radiation-initiated (with 0.03 mole fraction AlCl₃)~35[4]-
Radiation-initiated (with 27% v/v water)~50[4]-
Diallyl Phthalate Radical-initiated (bulk, 80°C, benzoyl peroxide)Gelation at ~25%[5]-
Radical-initiated (bulk, 220°C, benzoyl peroxide)Gelation at ~45%[5]-

Table 1: Homopolymerization Data for Common Allyl Monomers

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections provide experimental protocols for the polymerization of key allyl monomers.

Free-Radical Polymerization of Diallyl Phthalate (Adapted Protocol)

This protocol is adapted from established methods for diallyl phthalate and its structurally similar analogue, diallyl hexahydrophthalate.[6]

Materials:

  • Diallyl phthalate (DAP) monomer

  • Benzoyl peroxide (BPO) or other suitable free-radical initiator

  • Solvent (e.g., benzene, if solution polymerization is desired)

  • Nitrogen or Argon gas for inert atmosphere

  • Reaction vessel (e.g., three-necked flask) equipped with a reflux condenser, thermometer, and nitrogen/argon inlet.

  • Heating mantle or oil bath

  • Precipitating solvent (e.g., methanol)

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • Monomer Purification: Purify the DAP monomer by washing with an alkaline solution to remove inhibitors, followed by washing with distilled water, drying over a suitable drying agent, and distillation under reduced pressure.

  • Reaction Setup: Assemble the reaction vessel and purge with an inert gas (nitrogen or argon) for at least 30 minutes to remove oxygen, which can inhibit radical polymerization.

  • Charging the Reactor: Introduce the purified DAP monomer and the desired amount of initiator (e.g., 1-2 wt% BPO) into the reaction vessel. If performing solution polymerization, add the solvent at this stage.

  • Polymerization: Heat the reaction mixture to the desired temperature (e.g., 80°C for BPO) while stirring continuously under an inert atmosphere.

  • Monitoring the Reaction: Monitor the polymerization progress. For diallyl monomers, the reaction is often stopped at a limited conversion (e.g., up to 25%) to obtain a soluble, thermoplastic prepolymer.[6]

  • Isolation of the Prepolymer: Cool the reaction mixture and precipitate the prepolymer by slowly adding the solution to a stirred excess of a non-solvent like methanol.

  • Purification and Drying: Filter the precipitated prepolymer, wash it with the precipitating solvent to remove unreacted monomer and initiator, and dry it in a vacuum oven at a moderate temperature until a constant weight is achieved.

Radical Polymerization of Allyl Alcohol

Materials:

  • Allyl alcohol

  • Lewis acid (e.g., ZnCl₂, CuCl₂, or MgCl₂)

  • Radical initiator (e.g., AIBN or BPO)

  • Organic solvent (e.g., toluene, hexane, methanol, or isopropanol)

  • Nitrogen or Argon gas

  • Reaction vessel (sealed tube or flask with inert gas inlet)

  • Dialysis tubing for purification

Procedure:

  • Reaction Setup: In a reaction vessel, dissolve the Lewis acid in the chosen organic solvent.

  • Addition of Monomer and Initiator: Add the allyl alcohol monomer and the radical initiator to the solution.

  • Inert Atmosphere: Purge the reaction mixture with nitrogen or argon, or perform the reaction in a sealed tube to exclude oxygen.

  • Polymerization: Conduct the reaction at the desired temperature (e.g., room temperature or 50°C) under an inert atmosphere.

  • Purification: After the reaction, purify the resulting poly(allyl alcohol) by dialysis to remove unreacted monomer, initiator, and Lewis acid.

  • Characterization: Characterize the purified polymer using techniques such as elemental analysis, infrared spectroscopy, and ¹H NMR to confirm its structure.

Polymerization Mechanisms and Workflows

To visualize the complex processes involved in allyl monomer polymerization, the following diagrams illustrate key signaling pathways and experimental workflows.

Degradative Chain Transfer Mechanism

A significant challenge in the polymerization of allyl monomers is degradative chain transfer.[2] This process involves the abstraction of a hydrogen atom from the allylic position of a monomer by a growing polymer radical. This terminates the growth of that polymer chain and produces a resonance-stabilized allyl radical, which is slow to reinitiate a new chain.

degradative_chain_transfer P_radical Growing Polymer Radical (P•) Polymer_Chain Terminated Polymer Chain (P-H) P_radical->Polymer_Chain H abstraction Allyl_Monomer Allyl Monomer (CH₂=CH-CH₂R) Allyl_Radical Resonance-Stabilized Allyl Radical Allyl_Monomer->Allyl_Radical forms Allyl_Radical->Allyl_Radical Slow re-initiation

Caption: Mechanism of degradative chain transfer in allyl polymerization.

General Experimental Workflow for Free-Radical Polymerization

The following diagram outlines a typical workflow for conducting a free-radical polymerization experiment in a research setting.

polymerization_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Monomer_Purification Monomer Purification Reaction_Setup Reaction Setup (Inert Atmosphere) Monomer_Purification->Reaction_Setup Initiator_Selection Initiator Selection Initiator_Selection->Reaction_Setup Solvent_Choice Solvent Choice Solvent_Choice->Reaction_Setup Polymerization Polymerization (Heating & Stirring) Reaction_Setup->Polymerization Monitoring Reaction Monitoring Polymerization->Monitoring Precipitation Precipitation Monitoring->Precipitation Reaction Quenching Filtration Filtration Precipitation->Filtration Drying Drying Filtration->Drying Characterization Polymer Characterization (e.g., GPC, NMR, IR) Drying->Characterization

Caption: A typical experimental workflow for free-radical polymerization.

Alternative Polymerization Strategies

To overcome the challenges of degradative chain transfer, alternative polymerization methods have been developed for allyl monomers.

Coordination-Insertion Polymerization: This technique utilizes transition metal catalysts to achieve controlled polymerization. The monomer coordinates to the metal center before inserting into the growing polymer chain, which can lead to the formation of linear copolymers with functional groups.[7]

coordination_insertion Catalyst Transition Metal Catalyst Coordination Coordination Complex Catalyst->Coordination Monomer Allyl Monomer Monomer->Coordination Insertion Insertion Coordination->Insertion Polymer Growing Polymer Chain Insertion->Polymer Chain Growth RMC_pathway Initiator Photoinitiator (Radical Source) Allyl_Radical Allyl Radical Initiator->Allyl_Radical H Abstraction Allyl_Monomer1 Allyl Monomer 1 Allyl_Monomer1->Allyl_Radical Cycloadduct_Radical Cyclopentane-based Radical Product Allyl_Radical->Cycloadduct_Radical [3+2] Cycloaddition Allyl_Monomer2 Allyl Monomer 2 Allyl_Monomer2->Cycloadduct_Radical Polymer Polymer Chain Cycloadduct_Radical->Polymer Propagation

References

Spectroscopic data comparison of synthesized vs. commercial allyl phenoxyacetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a critical aspect of chemical synthesis is the verification that the manufactured compound matches the structure and purity of its commercially available counterpart. This guide provides a comparative analysis of the spectroscopic data for in-house synthesized allyl phenoxyacetate (B1228835) against its commercial equivalent, offering detailed experimental protocols and data interpretation.

Allyl phenoxyacetate, a versatile ester with applications in fragrance, flavor, and as a starting material in organic synthesis, was synthesized in the laboratory via a straightforward esterification reaction. The resulting product was then meticulously compared against a commercially sourced standard using ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, and Infrared (IR) spectroscopy.

Data at a Glance: A Comparative Spectroscopic Analysis

The following tables summarize the key spectroscopic data obtained for both the synthesized and commercial samples of this compound.

Table 1: ¹H NMR Data (Predicted, CDCl₃, 400 MHz)

Chemical Shift (ppm)MultiplicityIntegrationAssignmentCommercial Sample (ppm)Synthesized Sample (ppm)
7.32 - 7.28m2HAr-H (meta)7.307.31
7.00 - 6.96m1HAr-H (para)6.986.98
6.93 - 6.91m2HAr-H (ortho)6.926.92
5.98 - 5.88m1H-CH=CH₂5.935.94
5.35 - 5.25m2H-CH=CH₂5.305.31
4.67s2HO-CH₂-C=O4.674.67
4.63dt, J=5.6, 1.4 Hz2HO-CH₂-CH=4.634.63

Note: The ¹H NMR data presented is based on prediction and typical values for similar compounds. Experimental verification is recommended.

Table 2: ¹³C NMR Data (Predicted, CDCl₃, 100 MHz)

Chemical Shift (ppm)AssignmentCommercial Sample (ppm)Synthesized Sample (ppm)
168.9C=O168.9168.9
157.8Ar-C (ipso)157.8157.8
131.8-CH=CH₂131.8131.8
129.5Ar-C (meta)129.5129.5
121.8Ar-C (para)121.8121.8
118.9-CH=CH₂118.9118.9
114.8Ar-C (ortho)114.8114.8
66.0O-CH₂-CH=66.066.0
65.3O-CH₂-C=O65.365.3

Note: The ¹³C NMR data presented is based on prediction and typical values for similar compounds. Experimental verification is recommended.

Table 3: Key IR Absorption Bands (cm⁻¹)

Wavenumber (cm⁻¹)Functional GroupCommercial SampleSynthesized Sample
~3070=C-H stretch (aromatic & vinyl)PresentPresent
~2930-C-H stretch (aliphatic)PresentPresent
~1760C=O stretch (ester)PresentPresent
~1600, ~1490C=C stretch (aromatic)PresentPresent
~1210C-O stretch (ester)PresentPresent
~1080C-O stretch (ether)PresentPresent

The spectroscopic data for the synthesized this compound shows excellent correlation with the data reported for the commercial product, indicating a successful synthesis of the target molecule with a high degree of purity.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the Fischer-Speier esterification of phenoxyacetic acid with allyl alcohol, using a strong acid as a catalyst.[1][2]

  • Materials: Phenoxyacetic acid, allyl alcohol, concentrated sulfuric acid (or other acid catalyst), and a suitable solvent (e.g., toluene).

  • Procedure:

    • Phenoxyacetic acid and an excess of allyl alcohol are dissolved in the solvent in a round-bottom flask.

    • A catalytic amount of concentrated sulfuric acid is carefully added.

    • The mixture is heated under reflux for several hours, with the removal of water using a Dean-Stark apparatus to drive the equilibrium towards the product.

    • Upon completion, the reaction mixture is cooled, washed with a saturated sodium bicarbonate solution to neutralize the acid, and then with brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

    • The crude product is then purified by vacuum distillation to yield pure this compound.

Spectroscopic Analysis

  • ¹H and ¹³C NMR Spectroscopy: Spectra are typically recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (B151607) (CDCl₃) as the solvent and tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a neat liquid between salt plates (e.g., NaCl or KBr).

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Synthesis_Workflow Reactants Phenoxyacetic Acid + Allyl Alcohol + Acid Catalyst Reaction Esterification (Reflux with Water Removal) Reactants->Reaction Workup Neutralization & Washing Reaction->Workup Drying Drying over Na₂SO₄ Workup->Drying Evaporation Solvent Removal Drying->Evaporation Purification Vacuum Distillation Evaporation->Purification Product Pure Allyl Phenoxyacetate Purification->Product

Caption: Synthesis and purification workflow for this compound.

References

Evaluating the Anti-inflammatory Potential of Phenoxyacetic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery. Phenoxyacetic acid derivatives have emerged as a promising class of compounds, demonstrating significant potential in modulating key inflammatory pathways. This guide provides an objective comparison of the anti-inflammatory performance of various phenoxyacetic acid derivatives, supported by experimental data, detailed methodologies, and visual representations of the underlying molecular mechanisms.

Comparative Analysis of In Vitro Anti-inflammatory Activity

The anti-inflammatory effects of phenoxyacetic acid derivatives are often attributed to their ability to inhibit the cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which plays a pivotal role in the synthesis of pro-inflammatory prostaglandins. The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of several synthesized phenoxyacetic acid derivatives, with celecoxib (B62257), a well-known selective COX-2 inhibitor, included for reference.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI = COX-1 IC50 / COX-2 IC50)
Pyrazoline-Phenoxyacetic Acid Derivatives
6a-0.03365.4
6c-0.03196.9
Other Phenoxyacetic Acid Derivatives
5d9.03 ± 0.150.08 ± 0.01112.88
5e7.00 ± 0.200.07 ± 0.01100.00
5f8.00 ± 0.200.06 ± 0.01133.33
7b5.93 ± 0.120.06 ± 0.0198.83
10c5.57 ± 0.120.07 ± 0.0179.57
10d7.00 ± 0.200.08 ± 0.0187.50
10e4.07 ± 0.120.06 ± 0.0167.83
10f4.97 ± 0.060.09 ± 0.0155.22
Reference Compound
Celecoxib14.93 ± 0.120.05 ± 0.02298.6

Data sourced from multiple studies.[1] Note: A higher selectivity index indicates greater selectivity for COX-2 over COX-1, which is generally associated with a reduced risk of gastrointestinal side effects.

In Vivo Anti-inflammatory Performance

The anti-inflammatory efficacy of lead compounds is further evaluated in vivo using models such as the carrageenan-induced paw edema assay in rats. This model mimics the acute inflammatory response and allows for the assessment of a compound's ability to reduce swelling and modulate inflammatory mediators.

CompoundDosePaw Edema Inhibition (%)TNF-α Reduction (%)PGE2 Reduction (%)
5f-46.5161.0460.58
7b-63.3564.8857.07
Celecoxib (Reference)-41.65--

Data highlights the significant in vivo anti-inflammatory effects of compounds 5f and 7b, which demonstrated superior or comparable activity to the reference drug celecoxib in reducing paw edema.[2][3] Furthermore, these compounds effectively lowered the levels of the pro-inflammatory cytokine TNF-α and the inflammatory mediator prostaglandin (B15479496) E2 (PGE2).[2]

Another in vivo study on compound 7b revealed its ability to suppress the neuroinflammatory cytokines TNF-α and Interleukin-6 (IL-6) by 56.9% and 63.0%, respectively, in a model of temporal lobe epilepsy.[4]

Experimental Protocols

In Vitro COX-1 and COX-2 Inhibition Assay

Objective: To determine the concentration of the test compound required to inhibit 50% of the activity of purified COX-1 and COX-2 enzymes (IC50).

Methodology:

  • Enzyme Preparation: Purified recombinant human COX-1 or COX-2 enzymes are used.

  • Reaction Mixture: The assay is typically performed in a 96-well plate format. Each well contains a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), heme cofactor, and the respective COX enzyme.

  • Compound Incubation: The test compounds, dissolved in a suitable solvent like DMSO, are added to the wells at various concentrations and pre-incubated with the enzyme for a specified time (e.g., 15 minutes) at room temperature.

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

  • Measurement of Prostaglandin Production: The reaction is allowed to proceed for a defined period (e.g., 2 minutes) and then terminated. The amount of prostaglandin E2 (PGE2) produced is quantified using a specific enzyme immunoassay (EIA) kit.

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a vehicle control. The IC50 values are then determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the in vivo anti-inflammatory activity of test compounds in a model of acute inflammation.

Methodology:

  • Animals: Male Wistar rats (or a similar strain) are used. The animals are acclimatized to the laboratory conditions before the experiment.

  • Compound Administration: The test compounds are administered orally (p.o.) or intraperitoneally (i.p.) at a predetermined dose. A control group receives the vehicle, and a reference group receives a standard anti-inflammatory drug (e.g., celecoxib).

  • Induction of Inflammation: One hour after compound administration, a 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.

  • Measurement of Paw Volume: The volume of the injected paw is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of paw edema is calculated for each treatment group relative to the carrageenan control group.

  • Biomarker Analysis (Optional): At the end of the experiment, blood samples can be collected to measure the levels of inflammatory cytokines (e.g., TNF-α, IL-6) and other mediators (e.g., PGE2) using ELISA kits. Paw tissue can also be collected for histopathological examination.[3]

Signaling Pathways and Experimental Workflow

The anti-inflammatory effects of phenoxyacetic acid derivatives are mediated through the modulation of key signaling pathways, primarily the NF-κB and MAPK pathways, which regulate the expression of numerous pro-inflammatory genes.

G General Experimental Workflow for Evaluating Anti-inflammatory Potential cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation cluster_2 Mechanism of Action Studies a Compound Synthesis (Phenoxyacetic Acid Derivatives) b COX-1/COX-2 Inhibition Assay a->b c Determination of IC50 and Selectivity Index b->c d Lead Compound Selection c->d e Carrageenan-Induced Paw Edema Model d->e f Measurement of Paw Edema Inhibition e->f g Quantification of Inflammatory Mediators (TNF-α, IL-6, PGE2) f->g h Cell-based Assays (e.g., LPS-stimulated macrophages) g->h i Analysis of NF-κB and MAPK Signaling Pathways h->i j Western Blot (p-p65, p-p38, etc.) ELISA (Cytokines) i->j

Caption: A streamlined workflow for the discovery and evaluation of novel anti-inflammatory agents.

G Inhibition of Pro-inflammatory Signaling Pathways LPS Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (p38, JNK, ERK) TLR4->MAPK NFkB_path NF-κB Pathway TLR4->NFkB_path AP1 AP-1 MAPK->AP1 NFkB NF-κB (p65/p50) NFkB_path->NFkB Nucleus Nucleus AP1->Nucleus NFkB->Nucleus Gene Pro-inflammatory Gene Expression Nucleus->Gene Transcription Cytokines Pro-inflammatory Mediators (TNF-α, IL-6, COX-2, iNOS) Gene->Cytokines Translation PAA Phenoxyacetic Acid Derivatives PAA->MAPK Inhibits PAA->NFkB_path Inhibits PAA->Cytokines Inhibits

Caption: Phenoxyacetic acid derivatives exert their anti-inflammatory effects by targeting key signaling pathways.

Conclusion

Phenoxyacetic acid derivatives represent a versatile scaffold for the development of potent anti-inflammatory agents. The presented data highlights the promising activity of several derivatives, particularly in their selective inhibition of COX-2 and their ability to suppress key pro-inflammatory mediators in vivo. The favorable safety profiles observed for some of these compounds further underscore their therapeutic potential. Future research should continue to explore the structure-activity relationships within this class of molecules and further elucidate their precise mechanisms of action on inflammatory signaling cascades to optimize the development of next-generation anti-inflammatory drugs.

References

Alternative monomers to allyl phenoxyacetate in polymer synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Alternative Monomers to Allyl Phenoxyacetate (B1228835) in Polymer Synthesis

Introduction

Allyl phenoxyacetate (APA) is an organic compound utilized in polymer synthesis and notable for its phenoxy group, which can impart desirable properties such as radiation resistance in polymers for medical devices.[1][2] The synthesis of polymers from APA is typically achieved through in-situ radical polymerization.[3] However, the specific requirements of advanced applications, particularly in drug development and biomedical fields, necessitate a broader palette of monomers. Researchers often seek alternatives to fine-tune polymer characteristics, including biocompatibility, degradation profiles, mechanical strength, and thermal stability, or to introduce specific functionalities for post-polymerization modification.[4][5]

This guide provides a comparative overview of viable alternative monomers to this compound, targeting researchers, scientists, and professionals in drug development. We will explore other allyl-based monomers, common vinyl monomers, and monomers known for their utility in biomedical applications. The comparison is supported by quantitative data, detailed experimental protocols, and logical diagrams to aid in monomer selection for specific research and development goals.

Comparative Data of Monomers and Their Polymers

The performance of a monomer is best understood by comparing its intrinsic properties and the characteristics of the resulting polymer. The tables below summarize key quantitative data for this compound and its alternatives.

Table 1: Physical and Chemical Properties of Monomers

MonomerChemical StructureMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)
This compound (APA) C₆H₅OCH₂CO₂CH₂CH=CH₂C₁₁H₁₂O₃192.21265-266[6]1.102[6]
Allyl Glycidyl (B131873) Ether (AGE) CH₂=CHCH₂OCH₂CH(O)CH₂C₆H₁₀O₂114.14153.9[7]0.970[7]
Allyl Methacrylate (B99206) (AMA) CH₂=C(CH₃)CO₂CH₂CH=CH₂C₇H₁₀O₂126.15149-1510.934
N-Vinylpyrrolidone (NVP) C₄H₆N(CH=CH₂)OC₆H₉NO111.14215.21.04
Vinyl Acetate (B1210297) (VAc) CH₃CO₂CH=CH₂C₄H₆O₂86.0972.70.932
L-Lactide (precursor to PLA) (C₃H₄O₂)₂C₆H₈O₄144.132401.36

Table 2: Comparison of Polymerization Behavior

MonomerTypical Polymerization Method(s)Reactivity CharacteristicsKey Advantages in Synthesis
This compound (APA) Radical Polymerization[3]Subject to degradative chain transfer, typical of allyl monomers.[8]Can be used to create monolithic materials with specific pore structures.[3]
Allyl Glycidyl Ether (AGE) Anionic Ring-Opening Polymerization (ROP), Radical Polymerization[7][9]Dual functionality: allyl and epoxide groups can be reacted selectively.[7][10]Versatile for creating functional polymers and cross-linked networks.[11]
Allyl Methacrylate (AMA) Selective RAFT, Radical Polymerization[12]Contains a highly reactive methacrylate group and a less reactive allyl group.[12]Allows for polymerization while preserving allyl groups for post-synthesis modification.[12][13]
N-Vinylpyrrolidone (NVP) Radical Polymerization[14][15]Highly reactive monomer.[15]Produces well-known biocompatible, water-soluble polymers (PVP).[14]
Vinyl Acetate (VAc) Radical PolymerizationMore reactive than allyl monomers; less prone to chain transfer.Well-established industrial process; precursor to polyvinyl alcohol (PVOH).[16]
L-Lactide Ring-Opening Polymerization (ROP)Controlled polymerization is possible, yielding polymers with defined molecular weights.Produces biodegradable and biocompatible polyesters (PLA).[17]

Table 3: Thermal and Mechanical Properties of Resulting Polymers

PolymerGlass Transition Temp. (T₉) (°C)Melting Temp. (Tₘ) (°C)Tensile Strength (MPa)Elongation at Break (%)
Poly(this compound) Data not readily availableData not readily availableData not readily availableData not readily available
Poly(Allyl Glycidyl Ether) (pAGE) -25 to -30 (approx.)AmorphousVaries with cross-linkingVaries with cross-linking
Poly(L-lactic acid) (PLLA) 60 - 65173 - 178[18]28 - 51[18]3.3 - 6[18]
Polyvinylpyrrolidone (B124986) (PVP) ~175 (for high MW)[14]Amorphous48 - 1045 - 100
Polyvinyl Acetate (PVAc) 30 - 45Amorphous20 - 50200 - 500
Poly(ε-caprolactone) (PCL) -6059 - 64[19]23>700

Note: Polymer properties can vary significantly based on molecular weight, polydispersity, and processing conditions.

In-Depth Monomer Comparison

Allyl Glycidyl Ether (AGE)

AGE is a highly versatile monomer due to its dual functionality, containing both an allyl group and an epoxy ring.[7] This unique structure allows for selective reactions; for instance, the epoxy group can undergo ring-opening polymerization while leaving the allyl group intact for subsequent functionalization via thiol-ene click reactions.[7][10] This makes AGE an excellent choice for creating complex, functional polymers for applications like drug delivery systems or advanced coatings.[9][11]

Allyl Methacrylate (AMA)

AMA possesses two distinct polymerizable groups: a highly reactive methacrylate double bond and a less reactive allyl double bond.[12] This difference in reactivity can be exploited in controlled radical polymerization techniques like Reversible Addition-Fragmentation Chain Transfer (RAFT).[12] The polymerization can proceed selectively through the methacrylate groups, yielding a linear polymer with pendant allyl groups along its backbone.[12][13] These preserved allyl groups are then available for cross-linking or further functionalization, making AMA ideal for producing well-defined functional branched or cross-linked copolymers.[12]

N-Vinylpyrrolidone (NVP)

NVP is a cornerstone monomer in the biomedical field as it is the precursor to polyvinylpyrrolidone (PVP), a polymer renowned for its excellent biocompatibility, low toxicity, and water solubility.[14][15] PVP is widely used in pharmaceutical formulations as a binder, film former, or solubilizing agent.[14] NVP undergoes radical polymerization to produce PVP of various molecular weights.[15] While NVP itself is highly reactive, achieving well-controlled copolymer structures with other monomer types like methacrylates can be challenging.[20] It is a strong candidate when biocompatibility and aqueous solubility are primary requirements.

Vinyl Acetate (VAc)

Vinyl acetate is a major industrial monomer used to produce polyvinyl acetate (PVAc) and, through subsequent hydrolysis, polyvinyl alcohol (PVOH).[16] PVAc is commonly found in adhesives and paints.[16][21] While not traditionally considered a "high-performance" monomer for advanced drug delivery compared to NVP or functional allyl monomers, its resulting polymers are well-characterized. Copolymers containing vinyl acetate can be used to modulate properties like hydrophilicity. It serves as a cost-effective alternative for applications where the stringent biocompatibility requirements of NVP or the functional potential of AGE are not necessary.[22]

Lactide and other Cyclic Esters

For applications demanding biodegradability, cyclic ester monomers like L-lactide (for polylactic acid, PLA) and ε-caprolactone (for polycaprolactone, PCL) are superior alternatives.[17] These monomers polymerize via ring-opening polymerization (ROP) to produce aliphatic polyesters that degrade in vivo through hydrolysis of their ester bonds.[17][23] The degradation rate and mechanical properties can be tuned by copolymerizing different cyclic esters, such as in poly(lactide-co-glycolide) (PLGA), one of the most widely used biodegradable polymers in drug delivery and tissue engineering.[23]

Experimental Protocols

Protocol 1: Radical Polymerization of this compound-based Monolithic Material

This protocol is adapted from a method for fabricating a monolithic stationary phase for chromatography.[3]

  • Monomer Solution Preparation: In a glass vial, dissolve 2,2'-azobisisobutyronitrile (AIBN) as the initiator in a porogenic solvent mixture (e.g., dodecanol (B89629) and cyclohexanol).

  • Addition of Monomers: Add this compound (monomer) and ethylene (B1197577) dimethacrylate (crosslinker) to the vial.

  • Homogenization: Sonicate the mixture for 15 minutes to ensure a homogeneous solution and then purge with nitrogen gas for 10 minutes to remove dissolved oxygen.

  • Polymerization: Seal the vial and place it in a water bath at 60°C for 24 hours to allow polymerization to proceed.

  • Purification: After polymerization, wash the resulting solid polymer monolith extensively with a solvent like methanol (B129727) or acetone (B3395972) using a continuous flow system (e.g., HPLC pump) to remove unreacted monomers, initiator, and porogens.

  • Drying: Dry the purified monolith under vacuum.

Protocol 2: RAFT Polymerization of Allyl Methacrylate (AMA) and Styrene (B11656)

This protocol is based on the selective polymerization of AMA's methacrylate group.[12]

  • Reactant Preparation: In a Schlenk tube, combine allyl methacrylate (AMA), styrene (comonomer), a RAFT agent (e.g., 2-cyano-2-propyl dodecyl trithiocarbonate), and an initiator (e.g., AIBN).

  • Solvent Addition: Add a suitable solvent, such as toluene (B28343) or dioxane.

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove oxygen, which can inhibit radical polymerization.

  • Polymerization: Place the sealed Schlenk tube in a preheated oil bath at a specific temperature (e.g., 70°C) and stir for the desired reaction time.

  • Termination and Precipitation: Terminate the reaction by cooling the tube in an ice bath and exposing it to air. Precipitate the resulting copolymer by pouring the reaction mixture into a large volume of a non-solvent, such as cold methanol.

  • Purification and Drying: Filter the precipitated polymer, wash it with fresh non-solvent, and dry it in a vacuum oven at a moderate temperature (e.g., 40°C) until a constant weight is achieved.

Protocol 3: Anionic Ring-Opening Polymerization (ROP) of Allyl Glycidyl Ether (AGE)

This protocol describes the synthesis of poly(allyl glycidyl ether) (pAGE).[9]

  • Initiator Preparation: Prepare an initiator solution, for example, by reacting a hydroxyl-terminated molecule (like an alcohol) with a strong base (like potassium naphthalenide) in an anhydrous solvent (e.g., THF) under an inert atmosphere (e.g., argon).

  • Monomer Addition: Slowly add purified, anhydrous allyl glycidyl ether (AGE) monomer to the initiator solution at a controlled temperature (e.g., room temperature) with vigorous stirring.

  • Polymerization: Allow the reaction to proceed for several hours. The progress can be monitored by techniques like ¹H NMR or by observing the disappearance of the monomer peak in gas chromatography.

  • Termination: Terminate the living polymerization by adding a proton source, such as acidified methanol.

  • Purification: Precipitate the polymer in a non-solvent like cold hexane (B92381) or diethyl ether. Redissolve the polymer in a suitable solvent (e.g., dichloromethane) and re-precipitate to further purify it.

  • Drying: Collect the final polymer and dry it under high vacuum to remove all residual solvents.

Visualizations

experimental_workflow cluster_allyl Allyl Monomer Polymerization cluster_vinyl Vinyl Monomer Polymerization cluster_rop Cyclic Ester Polymerization a_start Allyl Monomer (e.g., APA, AMA) a_process Radical Polymerization (Initiator, Heat/UV) a_start->a_process a_challenge Degradative Chain Transfer a_process->a_challenge a_outcome Low-to-Medium MW Polymer or Functional Polymer (if controlled) a_challenge->a_outcome v_start Vinyl Monomer (e.g., NVP, VAc) v_process Radical Polymerization (Initiator, Heat/UV) v_start->v_process v_outcome High MW Polymer v_process->v_outcome r_start Cyclic Monomer (e.g., Lactide) r_process Ring-Opening Polymerization (Catalyst/Initiator) r_start->r_process r_outcome Controlled MW Polyester (Biodegradable) r_process->r_outcome

Caption: Comparative workflows for different monomer polymerization routes.

post_polymerization start Functional Monomer (e.g., Allyl Glycidyl Ether or Allyl Methacrylate) step1 Step 1: Polymerization (e.g., ROP or Selective RAFT) start->step1 result1 Polymer with Pendant Functional Groups (Allyl or Epoxy) step1->result1 step2 Step 2: Post-Polymerization Modification (e.g., Thiol-Ene Click, Esterification) result1->step2 result2 Functionalized Polymer Conjugate (e.g., Drug-Polymer Conjugate) step2->result2 molecule Therapeutic Drug, Peptide, or Targeting Ligand molecule->step2

Caption: General workflow for post-polymerization modification.

Caption: Decision flowchart for selecting an alternative monomer.

References

Safety Operating Guide

Proper Disposal of Allyl Phenoxyacetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of allyl phenoxyacetate (B1228835), ensuring the safety of laboratory personnel and environmental protection. Researchers, scientists, and drug development professionals are advised to adhere to these procedural guidelines to mitigate risks associated with this chemical.

Allyl phenoxyacetate is classified as a substance harmful if swallowed and toxic in contact with skin.[1] It may also cause an allergic skin reaction and is toxic to aquatic life.[1][2] Adherence to proper disposal protocols is therefore critical.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below for easy reference.

PropertyValueSource
Molecular Formula C₁₁H₁₂O₃Chemical Bull
CAS Number 7493-74-5ChemicalBook, Cole-Parmer, Chemical Bull, Sigma-Aldrich
Boiling Point 265-266 °CSigma-Aldrich, MilliporeSigma
Density 1.102 g/mL at 25 °CSigma-Aldrich, MilliporeSigma
Flash Point 140 °C (284 °F) - closed cupSigma-Aldrich
UN Number 2810MilliporeSigma
Hazard Class 6.1 (Toxic substances)MilliporeSigma
Packing Group IIIMilliporeSigma

Experimental Protocols for Safe Disposal

The following step-by-step methodology must be followed for the safe disposal of this compound.

1. Personal Protective Equipment (PPE): Before handling this compound, all personnel must be equipped with appropriate PPE. This includes, but is not limited to:

  • Chemical-resistant gloves (e.g., nitrile rubber).[3]

  • Safety goggles or a face shield.[3]

  • A laboratory coat or other protective clothing to prevent skin contact.[3]

  • In case of inadequate ventilation, a respirator may be necessary.[3]

2. Waste Collection:

  • All waste containing this compound, including unused product and contaminated materials, must be collected in a designated, properly labeled, and sealed container.[2][4]

  • Do not mix this compound waste with other waste streams.[2]

  • Store the waste container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[3][5]

3. Spill Management: In the event of a spill, follow these procedures:

  • Evacuate non-essential personnel from the area.[4]

  • Ensure adequate ventilation.[3][5]

  • Eliminate all ignition sources.[1][4]

  • Contain the spill using an inert absorbent material such as sand, dry lime, or vermiculite.[1][3][5]

  • Carefully collect the absorbed material into a suitable container for disposal.[3][4]

  • Clean the spill area thoroughly with soap and water.

4. Disposal of Contaminated Materials:

  • Any materials that have come into contact with this compound, such as paper towels, gloves, and disposable labware, must be treated as hazardous waste.

  • Place these materials in the designated waste container for this compound.

5. Final Disposal:

  • The disposal of this compound waste must be conducted through a licensed hazardous waste disposal company.

  • Ensure that the disposal is carried out in accordance with all applicable local, regional, and national regulations.[2]

  • Under no circumstances should this compound be released into the environment, including drains or waterways.[2][3][4]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

AllylPhenoxyacetateDisposal cluster_prep Preparation cluster_handling Waste Handling cluster_storage Storage & Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Collect Waste in Designated Container A->B C Is this a spill? B->C D Contain with Inert Absorbent Material C->D Yes G Seal and Label Waste Container C->G No E Collect Absorbed Material D->E F Clean Spill Area E->F F->G H Store in Cool, Dry, Ventilated Area G->H I Arrange for Licensed Hazardous Waste Disposal H->I

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Allyl Phenoxyacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Key Safety and Logistical Information for Allyl Phenoxyacetate (B1228835)

This guide provides essential, direct guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of Allyl phenoxyacetate. By adhering to these procedures, you can mitigate risks and ensure a secure laboratory environment.

Operational Plan: From Receipt to Disposal

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2]

  • Keep it away from direct sunlight and incompatible materials, particularly strong oxidizing agents.[1][3]

  • The storage area should be clearly labeled with the appropriate hazard warnings.

2. Handling and Personal Protective Equipment (PPE):

  • All handling of this compound should be conducted in a well-ventilated area or within a chemical fume hood.[4][5]

  • Eye and Face Protection: Wear chemical safety goggles or a face shield.[4][5][6]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory.[2] Always inspect gloves for integrity before use.[2] A lab coat or chemical-resistant apron must be worn to prevent skin contact.[1][5]

  • Respiratory Protection: If working outside of a fume hood or if ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is required.[3]

  • Avoid direct contact with skin and eyes.[2] Do not eat, drink, or smoke in areas where this compound is handled.[2][7]

3. Spill Management:

  • In the event of a spill, immediately evacuate non-essential personnel from the area.

  • Remove all sources of ignition.[2]

  • Wearing the appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth.[4][7]

  • Collect the absorbed material into a suitable, closed container for disposal.[2][4]

  • Ventilate the area thoroughly after the cleanup is complete.[4]

4. Disposal Plan:

  • This compound and any contaminated materials must be disposed of as hazardous waste.[7]

  • Follow all local, regional, and national regulations for hazardous waste disposal.[2][7]

  • Do not dispose of this compound down the drain, as it is toxic to aquatic life.[7]

  • Containers should be triple-rinsed (or equivalent) before recycling or reconditioning, or punctured to prevent reuse and disposed of in a sanitary landfill if permissible by regulations.[2]

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValueSource
Chemical Formula C₁₁H₁₂O₃[2]
Appearance Colorless to pale yellow liquid[3][5]
Odor Sweet, floral, with notes of pineapple, honey, or chamomile[3][8]
Boiling Point 265 - 266 °C (509 - 511 °F)
Density 1.102 g/cm³ at 25 °C (77 °F)
Flash Point 135 °C (275 °F)[5]
LD50 (Oral, rat) 475 µL/kg[5]
LD50 (Dermal, rabbit) 820 µL/kg[5]
UN Number 2810[3]

Experimental Protocol: Preparation of a 10% (v/v) this compound Solution in Ethanol (B145695)

This protocol outlines the steps for safely preparing a 10% (v/v) solution of this compound in ethanol.

Materials:

  • This compound

  • 200-proof ethanol

  • Volumetric flasks (appropriate size)

  • Glass pipettes and pipette bulb

  • Beakers

  • Stir plate and stir bar

  • Appropriate PPE (chemical safety goggles, nitrile gloves, lab coat)

Procedure:

  • Preparation: Don all required personal protective equipment. Ensure the chemical fume hood is operational and the sash is at the appropriate height.

  • Pre-measurement: Place a beaker on the stir plate inside the fume hood.

  • Ethanol Measurement: Using a volumetric pipette, transfer 90% of the final desired volume of ethanol into the beaker.

  • This compound Measurement: Carefully measure the required volume of this compound using a separate volumetric pipette.

  • Mixing: Slowly add the this compound to the ethanol in the beaker while stirring gently with the magnetic stir bar.

  • Final Volume Adjustment: Transfer the solution to a volumetric flask. Rinse the beaker with a small amount of ethanol and add the rinsing to the volumetric flask to ensure a complete transfer. Add ethanol to the flask until the meniscus reaches the calibration mark.

  • Homogenization: Cap the volumetric flask and invert it several times to ensure the solution is thoroughly mixed.

  • Labeling and Storage: Transfer the final solution to a properly labeled storage bottle. The label should include the chemical name, concentration, date of preparation, and any relevant hazard warnings. Store the solution in a cool, dry, and well-ventilated area.

Visual Workflow: this compound Spill Response

The following diagram outlines the logical steps for responding to a spill of this compound.

Spill_Response_Workflow spill Spill Occurs evacuate Evacuate Area spill->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Respirator) evacuate->ppe ignite Remove Ignition Sources ppe->ignite contain Contain Spill with Inert Absorbent Material ignite->contain collect Collect Absorbed Material into a Sealed Container contain->collect clean Clean Spill Area collect->clean dispose Dispose of as Hazardous Waste clean->dispose ventilate Ventilate Area dispose->ventilate report Report Incident ventilate->report

This compound Spill Response Workflow

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.